molecular formula C11H10N4S B185272 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 59334-11-1

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B185272
CAS No.: 59334-11-1
M. Wt: 230.29 g/mol
InChI Key: IIOQJYJHSDCILE-UHFFFAOYSA-N
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Description

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile and valuable 5-aminopyrazole derivative specifically designed for use as a key synthetic intermediate in organic and medicinal chemistry research. Its primary application lies in the construction of complex, nitrogen-rich fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are structures of high pharmacological interest as purine analogs . The presence of both an exocyclic amino group and an electron-attracting carbonitrile group at the 4-position of the pyrazole ring makes this compound a versatile scaffold that can react with various bidentate electrophiles, allowing researchers to explore diverse chemical space . This reactivity is crucial for developing novel compounds for biological screening. The compound's utility has been demonstrated in the synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, a scaffold where an amino group at the 7th position is known to be advantageous for forming hydrogen bonds with target receptors . Furthermore, it serves as a direct precursor in the preparation of 1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidines, systems expected to possess notable chemical and pharmacological activities . The adaptability of 5-aminopyrazole cores, like this compound, inspires the development of diverse bioactive molecules, including those with potential applications as enzyme inhibitors, anticancer agents, and antimicrobials . This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-16-11-9(7-12)10(13)15(14-11)8-5-3-2-4-6-8/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOQJYJHSDCILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353099
Record name 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59334-11-1
Record name 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the One-Pot Synthesis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of the novel heterocyclic compound 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a molecule of significant interest in medicinal chemistry and drug discovery. The guide provides a comprehensive overview of the most pertinent synthetic routes, detailed experimental protocols, and a comparative analysis of reaction efficiencies.

Introduction

The pyrazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The specific substitution pattern of this compound makes it a promising candidate for further investigation in various drug discovery programs. This document outlines a robust and efficient synthetic strategy for its preparation.

Primary Synthetic Pathway

The most direct and efficient synthesis of this compound is a two-component condensation reaction between (bis(methylthio)methylene)malononitrile and phenylhydrazine . This method offers high regioselectivity and typically proceeds in good yields.

A plausible reaction mechanism involves an initial nucleophilic attack of the phenylhydrazine on the electron-deficient carbon of the ketene dithioacetal, followed by an intramolecular cyclization with the elimination of methanethiol to form the stable pyrazole ring.[1]

Experimental Protocols

Synthesis of Intermediate: (bis(methylthio)methylene)malononitrile

This protocol is adapted from a reported literature procedure.

Materials:

  • Malononitrile

  • Carbon disulfide (CS₂)

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Tetrabutylammonium bromide

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • A suspension of potassium carbonate (8.37 g, 60.55 mmol) in DMF (25 mL) is treated with malononitrile (4.0 g, 60.55 mmol).

  • The mixture is cooled to 0°C, and carbon disulfide (3.6 mL, 66.6 mmol) is added dropwise.

  • The resulting yellow suspension is stirred at 20°C for 10 minutes.

  • Methyl iodide (7.6 mL, 121.1 mmol) and tetrabutylammonium bromide (4 g, 10 mmol) are then added over 30 minutes.

  • The reaction mixture is stirred for 2 hours at 50°C, and subsequently for an additional 24 to 48 hours at room temperature. The reaction progress is monitored by TLC (ethyl acetate:hexane, 2:98).

  • Upon completion, the mixture is diluted with water (200 mL) and extracted with dichloromethane (4 x 200 mL).

  • The combined organic layers are washed with brine (100 mL), dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography (hexane/ethyl acetate, 10:0 to 9.5:0.5 v/v) to yield 2-[(bis-methylthio)methylene]malononitrile.

Synthesis of this compound

Materials:

  • (bis(methylthio)methylene)malononitrile

  • Phenylhydrazine

  • Ethanol

Procedure:

  • A solution of (bis(methylthio)methylene)malononitrile (1 mmol) in ethanol is prepared.

  • To this solution, phenylhydrazine (1 mmol) is added.

  • The reaction mixture is heated to reflux and the progress is monitored by TLC.

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford this compound.

Data Presentation

Characterization Data for this compound
PropertyValueReference
CAS Number 59334-11-1[2]
Molecular Formula C₁₁H₁₀N₄S[2]
Molecular Weight 230.29 g/mol [2]
FTIR Spectrum Available[3]
¹H NMR Spectrum Available[3]
¹³C NMR Spectrum Available[3]
UV-Vis Spectrum Available[3]
Comparative Data for One-Pot Syntheses of Analogous 5-Aminopyrazoles

While a direct one-pot synthesis for the title compound from simple starting materials is not widely reported, the following table summarizes the efficiency of common one-pot, three-component syntheses of structurally related 5-aminopyrazoles. These reactions typically involve an aldehyde, malononitrile, and a hydrazine derivative.[4][5]

Aryl Aldehyde SubstituentCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
4-ChloroLDH@PTRMS@DCMBA@CuIH₂O/EtOH551593[4][5]
4-NitroLDH@PTRMS@DCMBA@CuIH₂O/EtOH552090[4][5]
4-MethoxyLDH@PTRMS@DCMBA@CuIH₂O/EtOH552588[4][5]
UnsubstitutedLDH@PTRMS@DCMBA@CuIH₂O/EtOH552785[4][5]
4-ChloroNoneH₂O/EtOHRoom Temp-High

Visualizations

Reaction Pathway and Workflow

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product malononitrile Malononitrile intermediate (bis(methylthio)methylene) malononitrile malononitrile->intermediate K2CO3, DMF TBAI, 50°C cs2 CS2 cs2->intermediate ch3i CH3I ch3i->intermediate phenylhydrazine Phenylhydrazine final_product 5-amino-3-(methylthio)-1-phenyl- 1H-pyrazole-4-carbonitrile phenylhydrazine->final_product intermediate->final_product Reflux in EtOH

Caption: Synthetic pathway for the target molecule.

experimental_workflow start Mix Reactants ((bis(methylthio)methylene)malononitrile & Phenylhydrazine) in Ethanol reflux Heat to Reflux start->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry

Caption: General experimental workflow for the final step.

References

Catalyst-Free Synthesis of 5-Aminopyrazole-4-carbonitriles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of catalyst-free methodologies for the synthesis of 5-aminopyrazole-4-carbonitriles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The document details efficient and environmentally benign synthetic protocols, moving away from traditional catalyzed reactions to simpler, more sustainable approaches. The information presented is intended to be a valuable resource for researchers and professionals involved in synthetic organic chemistry and pharmaceutical development.

Introduction

5-Aminopyrazole-4-carbonitriles are versatile building blocks in the synthesis of a wide range of biologically active molecules. The pyrazole moiety is a common scaffold in many marketed drugs.[1] Traditionally, the synthesis of these compounds has often relied on catalysts, which can introduce issues of cost, toxicity, and product contamination. The development of catalyst-free synthetic routes is therefore a significant advancement, offering advantages in terms of operational simplicity, cost-effectiveness, and environmental friendliness.[1] This guide focuses on two primary catalyst-free approaches: a two-component reaction of benzylidene malononitriles with hydrazines and a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and hydrazines.

Two-Component Catalyst-Free Synthesis in Water

An efficient and environmentally friendly catalyst-free synthesis of 5-aminopyrazole-4-carbonitriles involves the reaction of substituted benzylidene malononitriles with phenylhydrazine in water at room temperature.[1][2] This method offers excellent yields and a simple work-up procedure, with the product often precipitating directly from the reaction mixture.[1][2]

General Reaction Scheme

G cluster_reactants Reactants cluster_products Product R1 Substituted Benzylidene Malononitrile Product 5-Amino-3-(substituted-phenyl)- 1-phenyl-1H-pyrazole-4-carbonitrile R1->Product H₂O, Room Temp PNH Phenylhydrazine PNH->Product

Caption: Two-component synthesis of 5-aminopyrazole-4-carbonitriles.

Experimental Protocol

The following is a general procedure for the synthesis of 5-amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles:

  • To a round-bottom flask containing 10 mL of distilled water, add the appropriate substituted benzylidene malononitrile (1 mmol).

  • To this suspension, add phenylhydrazine (0.108 g, 1 mmol).

  • Stir the resulting turbid reaction mixture vigorously using a magnetic stirrer at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.

  • Upon completion of the reaction, the solid precipitate is collected by vacuum filtration.

  • Wash the collected solid with distilled water and dry.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 5-aminopyrazole-4-carbonitrile derivative.[1]

Quantitative Data Summary

The efficiency of this catalyst-free method is demonstrated by the high yields and short reaction times for a variety of substituted benzylidene malononitriles.

EntrySubstituent (R)Time (min)Yield (%)
14-NO₂1095
24-Cl1592
34-Br1590
44-F2088
54-OCH₃3085
64-CH₃3086
72-Cl2589
82-NO₂1293
9H2587

Table adapted from data presented in the study by Koli and Gore (2023).[2][3]

One-Pot, Three-Component Catalyst-Free Synthesis

A catalyst-free, one-pot, three-component synthesis provides another efficient route to 5-aminopyrazole-4-carbonitriles. This method involves the reaction of an aromatic aldehyde, a malono derivative (e.g., malononitrile), and a phenylhydrazine derivative in a green solvent system like water or ethanol at room temperature.[4][5]

General Reaction Scheme

G cluster_reactants Reactants cluster_products Product Aldehyde Aromatic Aldehyde Product 5-Amino-1,3-diaryl- 1H-pyrazole-4-carbonitrile Aldehyde->Product Water/Ethanol, RT Malono Malononitrile Malono->Product Hydrazine Phenylhydrazine Derivative Hydrazine->Product G A Mix Aromatic Aldehyde, Malononitrile, and Phenylhydrazine Derivative in Water/Ethanol B Stir at Room Temperature A->B C Monitor Reaction by TLC B->C D Isolate Product by Filtration C->D E Wash with Solvent D->E F Dry the Product E->F G Recrystallize for Purification (if necessary) F->G G cluster_step1 Step 1: Knoevenagel Condensation (in 3-component reaction) cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Tautomerization A Aromatic Aldehyde + Malononitrile B Benzylidene Malononitrile Intermediate A->B C Benzylidene Malononitrile B->C Enters Step 2 E Adduct Intermediate C->E D Phenylhydrazine D->E F Adduct Intermediate G Cyclized Intermediate F->G Intramolecular Cyclization H 5-Aminopyrazole-4-carbonitrile G->H Tautomerization

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. This document outlines the spectral data in a clear, tabular format, details the experimental protocols for acquiring such data, and presents a logical visualization of the molecular structure for NMR signal assignment.

Molecular Structure and NMR Data

Table 1: ¹H NMR Spectral Data Summary (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-NH₂5.0 - 7.0Broad Singlet2H-
Phenyl-H (ortho)7.6 - 7.8Multiplet2H-
Phenyl-H (meta, para)7.3 - 7.5Multiplet3H-
-S-CH₃2.4 - 2.6Singlet3H-

Table 2: ¹³C NMR Spectral Data Summary (Predicted)

Carbon AtomChemical Shift (δ, ppm)
C=O (Nitrile)115 - 120
Quaternary C (C-CN)90 - 100
Phenyl C (ipso)138 - 142
Phenyl C (ortho)120 - 125
Phenyl C (meta)128 - 130
Phenyl C (para)125 - 128
Pyrazole C-NH₂150 - 155
Pyrazole C-S145 - 150
-S-CH₃15 - 20

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following protocols provide a general framework for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for pyrazole derivatives include Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16-64 scans are typically sufficient.

  • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

  • Number of Scans: This will be significantly higher than for ¹H NMR, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width: A range of 0 to 200 ppm is standard.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

Visualization of Molecular Structure and NMR Logic

To aid in the assignment of NMR signals, a clear understanding of the molecular structure and the electronic environment of each atom is essential. The following diagram, generated using Graphviz, illustrates the structure of this compound with key atoms labeled, providing a visual reference for the data presented in the tables.

molecular_structure cluster_pyrazole Pyrazole Ring cluster_substituents Substituents N1 N1 N2 N2 N1->N2 Phenyl Phenyl N1->Phenyl C3 C3 N2->C3 C4 C4 C3->C4 Methylthio S-CH3 C3->Methylthio C5 C5 C4->C5 Nitrile CN C4->Nitrile C5->N1 Amino NH2 C5->Amino

Caption: Molecular structure of the target compound.

This guide serves as a foundational resource for the NMR analysis of this compound. For definitive structural confirmation, it is always recommended to acquire experimental data on a purified sample and consider two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignments.

FT-IR Spectroscopic Analysis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of the heterocyclic compound 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for its synthesis and spectroscopic analysis, and a visual representation of the experimental workflow.

Data Presentation: FT-IR Spectral Data

While a dedicated FT-IR spectrum for this compound is cataloged, specific peak data is not publicly available. However, the FT-IR data for the structurally analogous compound, 5-amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile, provides valuable representative information. The expected vibrational modes for the title compound are interpreted based on this related structure and established infrared spectroscopy correlation tables.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
3460, 3422, 3351N-H stretching vibrations (asymmetric and symmetric)Primary Amine (-NH₂)
3172C-H stretching (aromatic)Phenyl Ring
3036C-H stretching (aromatic)Phenyl Ring
2930C-H stretching (aliphatic)Methylthio (-S-CH₃)
2225C≡N stretchingNitrile (-CN)
1650N-H bending (scissoring)Primary Amine (-NH₂)
1605, 1588, 1577C=C stretching (in-ring)Pyrazole and Phenyl Rings
1451C-H bending (asymmetric)Methylthio (-S-CH₃)
1414C-N stretchingAromatic Amine
1376C-H bending (symmetric)Methylthio (-S-CH₃)
1222C-S stretchingMethylthio (-S-CH₃)
1192C-N stretchingPhenyl-N Bond
939, 815C-H out-of-plane bendingPhenyl Ring
615, 521Ring bending and deformationPyrazole and Phenyl Rings

Note: The presented wavenumber data is for 5-amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile and serves as a close approximation for the title compound.[1]

Experimental Protocols

The synthesis of 5-amino-3-(substituted)-1-phenyl-1H-pyrazole-4-carbonitriles can be achieved through a multi-component reaction. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Synthesis of this compound

Materials:

  • Phenylhydrazine

  • (Methylthio)acetaldehyde (or a suitable precursor)

  • Malononitrile

  • Ethanol (solvent)

  • Catalyst (e.g., a layered double hydroxide-supported copper catalyst)[1][2]

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Ethyl acetate and n-hexane (for TLC)

Procedure:

  • In a round-bottom flask, a mixture of phenylhydrazine (1 mmol), a suitable precursor for the methylthio group at the 3-position, and malononitrile (1 mmol) is prepared.

  • A catalytic amount of a suitable catalyst is added to the reaction mixture.[1][2]

  • The mixture is dissolved in a suitable solvent, such as ethanol or an ethanol/water mixture.[1][2]

  • The reaction mixture is stirred at a moderately elevated temperature (e.g., 55 °C) under reflux.[1][2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.[1][2]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure this compound.

FT-IR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • KBr (Potassium Bromide) powder (spectroscopic grade)

  • Agate mortar and pestle

  • Hydraulic press for pellet preparation

Procedure:

  • A small amount of the dried, purified product (approximately 1-2 mg) is mixed with about 100-200 mg of dry KBr powder in an agate mortar.

  • The mixture is ground to a very fine powder to ensure uniform dispersion of the sample in the KBr matrix.

  • The powdered mixture is then transferred to a die and pressed under high pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • A background spectrum of the empty sample holder is recorded.

  • The FT-IR spectrum of the sample is then recorded over a suitable wavenumber range (typically 4000-400 cm⁻¹).

  • The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the synthesis and subsequent FT-IR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis FT-IR Analysis reactants Reactants: Phenylhydrazine (Methylthio)acetaldehyde precursor Malononitrile reaction Reaction: Stirring at 55°C reactants->reaction solvent_catalyst Solvent (Ethanol) + Catalyst solvent_catalyst->reaction monitoring TLC Monitoring reaction->monitoring workup Work-up: Cooling Filtration Washing monitoring->workup purification Purification: Recrystallization workup->purification product Pure Product purification->product sample_prep Sample Preparation: KBr Pellet Formation product->sample_prep ftir FT-IR Spectrometer sample_prep->ftir spectrum FT-IR Spectrum ftir->spectrum analysis Spectral Analysis & Interpretation spectrum->analysis

Caption: Experimental workflow for synthesis and FT-IR analysis.

References

Mass Spectrometry of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines a proposed fragmentation pathway, presents key mass spectral data in a structured format, and offers a comprehensive experimental protocol for its analysis.

Introduction

This compound, with a molecular weight of 230.29 g/mol , is a substituted pyrazole derivative. The structural complexity and the presence of various functional groups, including an amino group, a methylthio group, a phenyl ring, and a nitrile group, lead to a characteristic fragmentation pattern under mass spectrometric analysis. Understanding this fragmentation is crucial for its identification and structural elucidation in various experimental settings.

Proposed Mass Spectral Fragmentation

The molecular ion ([M]⁺˙) is expected to be observed at an m/z of 230. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of the methylthio group, cleavage of the phenyl ring, and fragmentation involving the nitrile and amino substituents.

A summary of the proposed major fragments and their mass-to-charge ratios (m/z) is presented in the table below.

Proposed Fragment Ion Structure m/z (Proposed) Notes
[M]⁺˙This compound230Molecular Ion
[M - CH₃]⁺Loss of a methyl radical from the methylthio group215
[M - SCH₃]⁺Loss of the methylthio radical183
[C₆H₅N₂]⁺Phenyl diazonium ion105Cleavage of the pyrazole ring
[C₆H₅]⁺Phenyl cation77Loss of N₂ from the phenyl diazonium ion
[M - HCN]⁺˙Loss of hydrogen cyanide from the nitrile group203

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed methodology for the mass spectrometric analysis of this compound.

3.1. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL for direct infusion analysis.

3.2. Mass Spectrometry Conditions

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a standard 70 eV electron energy is typically used.

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan from m/z 50 to 300 to ensure detection of the molecular ion and all significant fragments.

  • Inlet System: For EI, a direct insertion probe or a gas chromatography (GC) interface can be used. For ESI, direct infusion via a syringe pump at a flow rate of 5-10 µL/min is appropriate.

  • Collision Energy (for MS/MS): If tandem mass spectrometry is performed to confirm fragmentation pathways, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion.

3.3. Data Acquisition and Analysis

  • Acquire the mass spectrum of the sample.

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare the observed m/z values with the proposed fragments in the table above.

  • Utilize the instrument's software to calculate the elemental composition of the molecular ion and key fragment ions to confirm their identities.

Visualization of Proposed Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z = 230 5-amino-3-(methylthio)-1-phenyl- 1H-pyrazole-4-carbonitrile F1 [M - CH₃]⁺ m/z = 215 M->F1 - CH₃˙ F2 [M - SCH₃]⁺ m/z = 183 M->F2 - SCH₃˙ F5 [M - HCN]⁺˙ m/z = 203 M->F5 - HCN F3 [C₆H₅N₂]⁺ m/z = 105 F2->F3 Ring Cleavage F4 [C₆H₅]⁺ m/z = 77 F3->F4 - N₂

Caption: Proposed EI fragmentation of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug discovery. Experimental verification is recommended to confirm the proposed fragmentation patterns.

physical and chemical properties of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and logical relationships.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
CAS Number 59334-11-1--INVALID-LINK--
Molecular Formula C₁₁H₁₀N₄S--INVALID-LINK--
Molecular Weight 230.29 g/mol --INVALID-LINK--
Melting Point Not explicitly available in the searched literature. However, related compounds such as 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile have a melting point in the range of 147-151 °C.[1]N/A
Solubility Not explicitly available in the searched literature. The related compound 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is slightly soluble in water and soluble in organic solvents like methanol, ethanol, and acetone.[1]N/A
Appearance Solid (based on related compounds)[1]N/A

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. The following is a summary of available spectral information.

Spectrum TypeDescriptionSource
¹H NMR Spectra available in Polysol and DMSO-d6.--INVALID-LINK--
¹³C NMR Spectrum available in Polysol.--INVALID-LINK--
FTIR Transmission IR spectrum available (KBr wafer).--INVALID-LINK--
UV-Vis Spectrum available in Methanol.--INVALID-LINK--

Synthesis and Purification

The synthesis of this compound can be inferred from established methods for the synthesis of related 5-aminopyrazole derivatives. The most probable synthetic route involves the condensation of phenylhydrazine with a suitable malononitrile derivative.

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below.

G Reactant1 Phenylhydrazine Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 (bis(methylthio)methylene)malononitrile Reactant2->Intermediate Product This compound Intermediate->Product Condensation Reaction (e.g., in Ethanol, Reflux) Purification Purification (e.g., Recrystallization) Product->Purification

A proposed synthetic workflow for the target compound.
Experimental Protocol (General Procedure for Analogs)

The following is a generalized experimental protocol based on the synthesis of similar 5-aminopyrazole-4-carbonitrile derivatives. This should be adapted and optimized for the specific synthesis of the target compound.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents : To the stirred solution, add (bis(methylthio)methylene)malononitrile (1 equivalent).

  • Reaction Conditions : Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Biological Activity

While the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, specific biological data for this compound is not extensively documented in the currently available literature.[1]

Potential Therapeutic Areas

Based on the activities of structurally related compounds, potential areas of investigation for this molecule could include:

  • Antimicrobial Activity : Many pyrazole derivatives have shown efficacy against various bacterial and fungal strains.

  • Anti-inflammatory Activity : Some pyrazole-based compounds are known to exhibit anti-inflammatory properties.

  • Enzyme Inhibition : The pyrazole scaffold is present in many enzyme inhibitors, suggesting this compound could be explored for similar activities.[1]

Due to the lack of specific information on the biological targets and signaling pathways of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its mechanism of action and potential therapeutic applications.

Summary

This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its synthesis and physicochemical properties based on available data for the compound and its structural analogs. The significant gap in the understanding of its specific biological activity and mechanism of action presents an opportunity for future research endeavors.

References

The Core Mechanism of Multicomponent Pyrazole Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticancer drugs.[1][2] Their prevalence in drug discovery is a testament to their versatile biological activities and favorable physicochemical properties. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex pyrazole derivatives.[3] By combining three or more starting materials in a single synthetic operation, MCRs offer significant advantages in terms of atom economy, operational simplicity, and reduced waste generation, aligning with the principles of green chemistry.[3] This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the multicomponent synthesis of pyrazoles, supplemented with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Reaction Mechanisms

The multicomponent synthesis of pyrazoles typically proceeds through a cascade of reactions, initiated by the formation of a key intermediate, which then undergoes cyclization and subsequent aromatization to yield the final pyrazole product. The most common MCRs for pyrazole synthesis are three-component and four-component reactions.

Three-Component Synthesis of Pyrazoles

The classical and most widely employed three-component synthesis of pyrazoles involves the reaction of a hydrazine derivative, a 1,3-dicarbonyl compound, and an aldehyde or ketone.[4][5][6] The reaction mechanism can be broadly understood as a sequence of condensation, cyclization, and dehydration/aromatization steps.

A prominent pathway in three-component pyrazole synthesis involves an initial Knoevenagel condensation. This reaction typically occurs between an aldehyde and an active methylene compound, such as a β-ketoester or malononitrile, in the presence of a basic catalyst.[7][8][9] The resulting α,β-unsaturated carbonyl compound then serves as a key intermediate.

Mechanism Pathway:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aldehyde with a 1,3-dicarbonyl compound to form an α,β-unsaturated intermediate.

  • Michael Addition: The hydrazine then acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated system.

  • Cyclization and Dehydration: Intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen atom of the hydrazine onto one of the carbonyl groups, followed by dehydration to form a pyrazoline intermediate.

  • Aromatization: The pyrazoline intermediate subsequently undergoes oxidative aromatization to yield the final substituted pyrazole. In many cases, atmospheric oxygen can serve as the oxidant.[8]

// Nodes Reactants [label="Aldehyde (R1-CHO)\n+ 1,3-Dicarbonyl (R2-CO-CH2-CO-R3)\n+ Hydrazine (R4-NH-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Knoevenagel_Intermediate [label="α,β-Unsaturated Carbonyl\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazoline [label="Pyrazoline Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole_Product [label="Substituted Pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Knoevenagel_Intermediate [label=" Knoevenagel\n Condensation ", color="#4285F4"]; Knoevenagel_Intermediate -> Michael_Adduct [label=" Michael Addition\n (Hydrazine) ", color="#4285F4"]; Michael_Adduct -> Pyrazoline [label=" Intramolecular\n Cyclization &\n Dehydration ", color="#4285F4"]; Pyrazoline -> Pyrazole_Product [label=" Oxidative\n Aromatization ", color="#EA4335"]; } .enddot Caption: Three-component pyrazole synthesis via Knoevenagel condensation.

Another common pathway begins with the formation of a hydrazone.

Mechanism Pathway:

  • Hydrazone Formation: The aldehyde or ketone reacts with the hydrazine to form a hydrazone intermediate.

  • Enolate Formation: The 1,3-dicarbonyl compound forms an enolate in the presence of a catalyst.

  • Nucleophilic Attack and Cyclization: The enolate attacks the hydrazone, leading to an intermediate that undergoes intramolecular cyclization.

  • Dehydration and Aromatization: The cyclized intermediate eliminates water and aromatizes to the stable pyrazole ring.

// Nodes Reactants [label="Aldehyde/Ketone (R1-CO-R2)\n+ 1,3-Dicarbonyl (R3-CO-CH2-CO-R4)\n+ Hydrazine (R5-NH-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclic_Intermediate [label="Cyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole_Product [label="Substituted Pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Hydrazone [label=" Condensation ", color="#4285F4"]; Hydrazone -> Cyclic_Intermediate [label=" Nucleophilic Attack\n by Enolate & Cyclization ", color="#4285F4"]; Cyclic_Intermediate -> Pyrazole_Product [label=" Dehydration &\n Aromatization ", color="#EA4335"]; } .enddot Caption: Three-component pyrazole synthesis via a hydrazone intermediate.

Four-Component Synthesis of Pyrazoles

Four-component reactions allow for the creation of more complex and diverse pyrazole derivatives in a single step. A common example is the synthesis of dihydropyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and a hydrazine.[10][11]

Mechanism Pathway:

  • Pyrazolone Formation: The β-ketoester and hydrazine react to form a 5-pyrazolone intermediate. This is a crucial step that sets the stage for the subsequent reactions.[12]

  • Knoevenagel Condensation: Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation to produce an arylidene malononitrile.[12]

  • Michael Addition: The 5-pyrazolone intermediate, acting as a nucleophile, attacks the arylidene malononitrile via a Michael addition.

  • Cyclization and Tautomerization: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable dihydropyrano[2,3-c]pyrazole.

// Nodes Reactants1 [label="β-Ketoester\n+ Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants2 [label="Aldehyde\n+ Malononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazolone [label="5-Pyrazolone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Arylidene_Malononitrile [label="Arylidene Malononitrile", fillcolor="#FBBC05", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Dihydropyrano[2,3-c]pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants1 -> Pyrazolone [label=" Condensation ", color="#4285F4"]; Reactants2 -> Arylidene_Malononitrile [label=" Knoevenagel\n Condensation ", color="#4285F4"]; Pyrazolone -> Michael_Adduct [label=" Michael\n Addition ", color="#4285F4"]; Arylidene_Malononitrile -> Michael_Adduct [color="#4285F4"]; Michael_Adduct -> Final_Product [label=" Intramolecular\n Cyclization &\n Tautomerization ", color="#EA4335"]; } .enddot Caption: Four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Quantitative Data Summary

The efficiency of multicomponent pyrazole synthesis is highly dependent on the choice of reactants, catalyst, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Three-Component Synthesis of Polysubstituted Pyrazoles [8]

EntryAldehyde1,3-DicarbonylHydrazineCatalystSolventTime (h)Yield (%)
14-Cl-C6H4CHOAcetylacetoneTosylhydrazonePiperidinium acetate (20 mol%)DMSO1285
24-NO2-C6H4CHOAcetylacetoneTosylhydrazonePiperidinium acetate (20 mol%)DMSO1289
34-MeO-C6H4CHOAcetylacetoneTosylhydrazonePiperidinium acetate (20 mol%)DMSO1272
4PhCHOEthyl acetoacetateTosylhydrazonePiperidinium acetate (20 mol%)DMSO1282

Table 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles [13]

EntryAldehydeCatalystSolventTime (min)Yield (%)
14-Cl-C6H4CHOL-tyrosineH2O-EtOH5-6 (MW)92
24-NO2-C6H4CHOL-tyrosineH2O-EtOH5-6 (MW)95
34-MeO-C6H4CHOL-tyrosineH2O-EtOH5-6 (MW)88
4PhCHOL-tyrosineH2O-EtOH5-6 (MW)90

Experimental Protocols

The following are generalized experimental protocols for the three-component and four-component synthesis of pyrazoles, based on common procedures found in the literature.[3][11]

General Protocol for Three-Component Synthesis of Pyrazoles

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mix_Reactants [label="Combine aldehyde (1 mmol),\n1,3-dicarbonyl compound (1 mmol),\nand solvent in a round-bottom flask.", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Catalyst [label="Add catalyst (e.g., piperidine, 5-10 mol%).", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Hydrazine [label="Add hydrazine derivative (1 mmol).", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Stir the mixture at the specified temperature\n(room temperature to reflux).", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor reaction progress by TLC.", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Upon completion, cool the reaction mixture\nand add cold water.", fillcolor="#FFFFFF", fontcolor="#202124"]; Isolate [label="Collect the precipitated solid by filtration.", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Wash the solid with a cold solvent (e.g., ethanol)\nand recrystallize if necessary.", fillcolor="#FFFFFF", fontcolor="#202124"]; Characterize [label="Characterize the product using\nFT-IR, NMR, and Mass Spectrometry.", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Mix_Reactants [color="#4285F4"]; Mix_Reactants -> Add_Catalyst [color="#4285F4"]; Add_Catalyst -> Add_Hydrazine [color="#4285F4"]; Add_Hydrazine -> Reaction [color="#4285F4"]; Reaction -> Monitor [color="#4285F4"]; Monitor -> Workup [label="Reaction Complete", color="#EA4335"]; Workup -> Isolate [color="#4285F4"]; Isolate -> Purify [color="#4285F4"]; Purify -> Characterize [color="#4285F4"]; Characterize -> End [color="#4285F4"]; } .enddot Caption: Experimental workflow for three-component pyrazole synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, the aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), and a suitable solvent (e.g., ethanol, 10 mL) are combined.

  • Catalyst Addition: A catalytic amount of a suitable base (e.g., piperidine, 5-10 mol%) is added to the mixture.

  • Hydrazine Addition: The hydrazine derivative (1 mmol) is then added to the reaction mixture.

  • Reaction: The mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) for the required time.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and cold water is added to precipitate the product.

  • Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent such as ethanol, and can be further purified by recrystallization.

  • Characterization: The structure of the synthesized pyrazole is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Combine [label="Combine aldehyde (1 mmol), malononitrile (1 mmol),\nβ-ketoester (1 mmol), and hydrazine (1 mmol)\nin a suitable solvent (e.g., ethanol).", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Catalyst [label="Add catalyst (e.g., L-tyrosine, 10 mol%)\nand stir.", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Heat the reaction mixture under conventional heating\nor microwave irradiation.", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor reaction progress by TLC.", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="After completion, cool the mixture to room temperature.", fillcolor="#FFFFFF", fontcolor="#202124"]; Isolate [label="Collect the precipitated product by filtration.", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Wash the solid with cold ethanol and recrystallize.", fillcolor="#FFFFFF", fontcolor="#202124"]; Characterize [label="Characterize the product using\nFT-IR, NMR, and Mass Spectrometry.", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Combine [color="#4285F4"]; Combine -> Add_Catalyst [color="#4285F4"]; Add_Catalyst -> Reaction [color="#4285F4"]; Reaction -> Monitor [color="#4285F4"]; Monitor -> Workup [label="Reaction Complete", color="#EA4335"]; Workup -> Isolate [color="#4285F4"]; Isolate -> Purify [color="#4285F4"]; Purify -> Characterize [color="#4285F4"]; Characterize -> End [color="#4285F4"]; } .enddot Caption: Experimental workflow for four-component pyrazole synthesis.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, the aldehyde (1 mmol), malononitrile (1 mmol), β-ketoester (1 mmol), hydrazine (1 mmol), and a solvent (e.g., a mixture of water and ethanol) are combined.

  • Catalyst Addition: The chosen catalyst (e.g., L-tyrosine, 10 mol%) is added to the mixture.

  • Reaction: The reaction mixture is stirred and heated. This can be achieved through conventional heating or, for accelerated reaction times, using microwave irradiation.

  • Monitoring: The reaction is monitored by TLC until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, which typically induces precipitation of the product.

  • Isolation and Purification: The solid product is isolated by filtration, washed with cold ethanol to remove impurities, and can be further purified by recrystallization.

  • Characterization: The final product is characterized by standard spectroscopic techniques to confirm its structure and purity.

Conclusion

Multicomponent reactions provide a highly efficient and versatile platform for the synthesis of structurally diverse pyrazole derivatives. Understanding the underlying reaction mechanisms is crucial for the rational design of novel pyrazole-based compounds with potential therapeutic applications. The three- and four-component pathways detailed in this guide, primarily involving condensation, Michael addition, and cyclization/aromatization sequences, represent the core strategies in this field. The provided experimental protocols and quantitative data offer a practical foundation for researchers and scientists in drug development to further explore and optimize these powerful synthetic methodologies.

References

An In-Depth Technical Guide to the Core Precursors for the Synthesis of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors and synthetic methodologies employed in the preparation of 5-aminopyrazole derivatives, a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] The versatility of the 5-aminopyrazole scaffold allows for its incorporation into a wide array of biologically active molecules. This document details the most prevalent and effective synthetic routes, presenting quantitative data and experimental protocols to assist researchers in the design and execution of their synthetic strategies.

Core Synthetic Strategies and Key Precursors

The synthesis of 5-aminopyrazole derivatives predominantly relies on the cyclocondensation reaction between a binucleophilic hydrazine derivative and a suitable 1,3-dielectrophilic species. The selection of these precursors is critical in determining the substitution pattern and overall yield of the final product. The most versatile and widely employed precursors are detailed below.

β-Ketonitriles and Hydrazines

The condensation of β-ketonitriles with hydrazines stands as the most versatile and frequently utilized method for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon.[1]

General Reaction Scheme:

G R1_CO_CH_R2_CN β-Ketonitrile arrow R1_CO_CH_R2_CN->arrow plus1 + R3_NHNH2 Hydrazine R3_NHNH2->arrow pyrazole 5-Aminopyrazole Derivative arrow->pyrazole

Figure 1: General synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole

A representative protocol involves the reaction of benzoylacetonitrile (a β-ketonitrile) with hydrazine hydrate.

  • Materials: Benzoylacetonitrile, Hydrazine hydrate, Ethanol.

  • Procedure: A solution of benzoylacetonitrile (10 mmol) in ethanol (20 mL) is prepared. To this solution, hydrazine hydrate (12 mmol) is added dropwise at room temperature. The reaction mixture is then refluxed for 2-4 hours.

  • Work-up: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the 5-amino-3-phenyl-1H-pyrazole product.

  • Quantitative Data: Yields for this type of reaction are typically high, often exceeding 80%.

Precursor 1Precursor 2SolventConditionsYield (%)
BenzoylacetonitrileHydrazine hydrateEthanolReflux, 2-4h>80
Ethyl cyanoacetatePhenylhydrazineAcetic Acid100°C, 3h~75
MalononitrileHydrazine hydrateWaterReflux, 1h>90

Table 1: Summary of quantitative data for the synthesis of 5-aminopyrazole derivatives from various precursors.

α,β-Unsaturated Nitriles and Hydrazines

The reaction of α,β-unsaturated nitriles with hydrazines is another extensively utilized route for the synthesis of 3(5)-aminopyrazoles.[3][4] This method is particularly useful for accessing a diverse range of substituted aminopyrazoles.

Logical Workflow for Synthesis:

G start Start: Select α,β-Unsaturated Nitrile and Hydrazine react Reaction in suitable solvent (e.g., Ethanol, Acetic Acid) start->react heat Apply heat (reflux or specific temperature) react->heat monitor Monitor reaction progress (TLC) heat->monitor isolate Isolate crude product (precipitation/extraction) monitor->isolate purify Purify product (recrystallization/chromatography) isolate->purify end End: Characterize 5-Aminopyrazole Derivative purify->end

Figure 2: Experimental workflow for the synthesis of 5-aminopyrazoles from α,β-unsaturated nitriles.

Experimental Protocol: Synthesis from 2-(1-ethoxyethylidene)malononitrile

  • Materials: 2-(1-ethoxyethylidene)malononitrile, Hydrazine hydrate, Ethanol.

  • Procedure: 2-(1-ethoxyethylidene)malononitrile (5 mmol) is dissolved in ethanol (15 mL). Hydrazine hydrate (5.5 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

  • Work-up: The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Hydrazonoyl Halides and Active Methylene Compounds

Substituted 5-aminopyrazoles can be effectively synthesized by the reaction of hydrazonoyl halides with active methylene compounds such as malononitrile or ethyl cyanoacetate.[1][2] This reaction is typically carried out in the presence of a base.

Reaction Pathway Diagram:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Hydrazonoyl Halide Hydrazonoyl Halide 5-Aminopyrazole Derivative 5-Aminopyrazole Derivative Hydrazonoyl Halide->5-Aminopyrazole Derivative Active Methylene Compound Active Methylene Compound Active Methylene Compound->5-Aminopyrazole Derivative Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->5-Aminopyrazole Derivative Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->5-Aminopyrazole Derivative

Figure 3: Key components in the synthesis of 5-aminopyrazoles from hydrazonoyl halides.

Experimental Protocol: General Procedure

  • Materials: Hydrazonoyl halide, Malononitrile (or other active methylene compound), Sodium ethoxide, Ethanol.

  • Procedure: To a solution of sodium ethoxide (10 mmol) in ethanol (20 mL), the active methylene compound (10 mmol) is added. The mixture is stirred for 15 minutes, and then the hydrazonoyl halide (10 mmol) is added portion-wise. The reaction is stirred at room temperature for several hours or until completion as monitored by TLC.

  • Work-up: The reaction mixture is poured into cold water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.

Ketene N,S-Acetals and Hydrazine Hydrate

The reaction of ketene N,S-acetals with hydrazine hydrate provides another route to 5-aminopyrazole derivatives.[5] This method often involves the displacement of a methylthio group by hydrazine, followed by cyclization.[1]

Experimental Protocol: Synthesis from a Ketene N,S-Acetal

  • Materials: Ketene N,S-acetal, Hydrazine hydrate, Ethanol, Triethylamine (TEA).

  • Procedure: A mixture of the ketene N,S-acetal (1 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of TEA in ethanol (10 mL) is refluxed for 6-8 hours.

  • Work-up: The solvent is evaporated under reduced pressure, and the residue is triturated with water. The solid product is collected by filtration and recrystallized. Hassan et al. reported yields of 75-85% for this method.[5]

Biological Significance and Signaling Pathways

5-Aminopyrazole derivatives are precursors to a variety of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are known to interact with various biological targets.[6][7] For instance, certain derivatives have been investigated as inhibitors of protein kinases, which are crucial components of cellular signaling pathways.

Simplified Kinase Inhibition Signaling Pathway:

G ATP ATP Kinase Protein Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Protein Substrate->Kinase Inhibitor 5-Aminopyrazole Derivative (Inhibitor) Inhibitor->Kinase Cell_Response Cellular Response Phospho_Substrate->Cell_Response

Figure 4: Inhibition of a protein kinase signaling pathway by a 5-aminopyrazole derivative.

This guide has outlined the principal precursors and synthetic strategies for the preparation of 5-aminopyrazole derivatives. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis of these valuable heterocyclic compounds. The continued exploration of new precursors and methodologies will undoubtedly lead to the discovery of novel derivatives with enhanced biological and medicinal properties.

References

synthesis of 5-aminopyrazole derivatives from ketene N,S-acetals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Aminopyrazole Derivatives from Ketene N,S-Acetals

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3] The versatility of the 5-aminopyrazole scaffold lies in its polyfunctional nature, which allows for further chemical modifications to develop novel therapeutic agents.[1]

Among the various synthetic strategies, the reaction of ketene N,S-acetals with hydrazine and its derivatives represents a highly efficient and versatile route to access these valuable heterocyclic compounds.[1][4] Ketene N,S-acetals, characterized as "push-pull" alkenes, possess unique electronic properties that make them excellent building blocks in organic synthesis, particularly for constructing diverse heterocyclic systems.[4][5][6][7] This guide provides a comprehensive overview of this synthetic approach, including reaction mechanisms, detailed experimental protocols, and quantitative data.

Core Reaction: Cyclocondensation of Ketene N,S-Acetals and Hydrazine

The primary method for synthesizing 5-aminopyrazoles from ketene N,S-acetals involves a cyclocondensation reaction with hydrazine hydrate or substituted hydrazines.[1][4] The reaction proceeds through a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization.

Reaction Mechanism: The process is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic β-carbon of the ketene N,S-acetal. This step is followed by an intramolecular cyclization, where the other hydrazine nitrogen atom attacks the nitrile or other electron-withdrawing group. The final step involves the elimination of a methylthio (-SCH₃) group, leading to the formation of the stable aromatic 5-aminopyrazole ring.[2][8][9]

G start Ketene N,S-Acetal + Hydrazine Hydrate intermediate Nucleophilic Addition Intermediate start->intermediate Nucleophilic Attack cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product 5-Aminopyrazole Derivative cyclized->product Elimination of Methyl Thiol (CH3SH)

Caption: General workflow for the synthesis of 5-aminopyrazoles.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are two general experimental protocols derived from the literature for the .

Protocol 1: Conventional Synthesis in Ethanol/Triethylamine

This method, reported by Hassan et al., involves the reaction of ketene N,S-acetals with hydrazine hydrate in a basic medium of ethanol and triethylamine.[1]

Procedure:

  • A solution of the appropriate ketene N,S-acetal (1.0 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask.

  • Triethylamine (TEA) (0.5 mL) is added to the solution as a catalyst.

  • Hydrazine hydrate (1.5 mmol) is added dropwise to the mixture with stirring.

  • The reaction mixture is refluxed for a period of 4-6 hours.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid residue is washed with cold ethanol, filtered, and dried.

  • If necessary, the crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-aminopyrazole derivative.[1]

Protocol 2: Catalytic Synthesis under Solvent-Free Conditions

A greener approach developed by Khatab et al. utilizes a heterogeneous catalyst (V₂O₅/SiO₂) under solvent-free conditions, often resulting in higher yields and shorter reaction times.[1]

Procedure:

  • A mixture of the ketene N,S-acetal (1.0 mmol), hydrazine hydrate (1.2 mmol), and the V₂O₅/SiO₂ catalyst (0.1 g) is placed in a sealed reaction vessel.

  • The mixture is heated to 80-100 °C with constant stirring for 30-60 minutes.

  • Reaction completion is monitored by TLC.

  • After cooling to room temperature, ethyl acetate (15 mL) is added to the reaction mixture.

  • The heterogeneous catalyst is separated by filtration.

  • The filtrate is concentrated under vacuum to yield the crude product.

  • The product is then purified by recrystallization from ethanol to afford the desired 5-aminopyrazole.[1]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Mix Ketene N,S-Acetal, Hydrazine, and Solvent/Catalyst B Heat / Reflux (Monitor by TLC) A->B C Cool to RT B->C D Remove Solvent / Filter Catalyst C->D E Wash with Cold Solvent D->E F Recrystallize Product E->F G Pure 5-Aminopyrazole F->G

Caption: A generalized experimental workflow for pyrazole synthesis.

Data Presentation: Reaction Yields

The efficiency of the synthesis of 5-aminopyrazole derivatives (2a-g) via the two different protocols is summarized below. The data highlights the significant improvement in yields and reaction conditions offered by the catalytic, solvent-free method.

CompoundAr (Aryl Group)Protocol 1 Yield (%)[1]Protocol 2 Yield (%)[1]
2a C₆H₅8092
2b 4-CH₃-C₆H₄8295
2c 4-OCH₃-C₆H₄8594
2d 4-Cl-C₆H₄7890
2e 4-Br-C₆H₄7789
2f 4-F-C₆H₄7588
2g 2-Thienyl7691

Protocol 1: Hydrazine hydrate, EtOH/TEA, Reflux. Protocol 2: Hydrazine hydrate, V₂O₅/SiO₂, Solvent-free, 80-100°C.

Conclusion

The is a robust and highly adaptable method for generating a library of medicinally relevant compounds. The reaction proceeds through a reliable cyclocondensation mechanism, and recent advancements have led to the development of green, efficient, and high-yielding catalytic protocols. The straightforward nature of this synthesis, coupled with the biological importance of the resulting products, ensures its continued relevance for researchers, scientists, and professionals in the field of drug development. The provided protocols and data serve as a foundational guide for the practical application of this key synthetic transformation.

References

Methodological & Application

Application Notes and Protocols for 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in anticancer research. While direct anticancer studies on this specific compound are limited in publicly available literature, research on structurally similar pyrazole derivatives suggests its potential as a valuable scaffold for the development of novel therapeutic agents.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties.[1][2] The pyrazole ring system serves as a versatile scaffold in medicinal chemistry, allowing for modifications that can modulate biological activity.[1] Numerous pyrazole derivatives have been investigated for their ability to target various pathways involved in cancer progression, such as kinase signaling, cell cycle regulation, and apoptosis.[1][3]

The subject of these notes, this compound, possesses key structural features, including an aminopyrazole core, a phenyl group at the N1 position, a methylthio group at the C3 position, and a carbonitrile group at the C4 position. These functional groups offer opportunities for interaction with biological targets and for further chemical modification to optimize potency and selectivity.

Potential Anticancer Applications and Mechanism of Action

While specific data for this compound is not extensively documented, the anticancer activity of related compounds suggests several potential mechanisms of action:

  • Kinase Inhibition: Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][3] Targets for pyrazole-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1] The structural motifs within this compound could allow it to bind to the ATP-binding pocket of various kinases.

  • Induction of Apoptosis: Phenylpyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspase cascades.

  • Cell Cycle Arrest: Some pyrazole compounds can arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[5]

  • Xanthine Oxidase Inhibition: Certain pyrazole derivatives have demonstrated the ability to inhibit xanthine oxidase, an enzyme that can contribute to oxidative stress and has been linked to cancer.[6]

Data Presentation: Anticancer Activity of Structurally Related Pyrazole Derivatives

To provide a reference for the potential efficacy of this compound, the following table summarizes the in vitro anticancer activity (IC50 values) of structurally related pyrazole derivatives against various human cancer cell lines.

Derivative ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Carbaldehyde Derivatives Compound 43MCF-7 (Breast)0.25[1]
3,4-Diaryl Pyrazole Derivatives Compound 6Various (6 lines)0.00006 - 0.00025[1]
5-Alkylated Selanyl-1H-pyrazole Analogs Compound 53HepG2 (Liver)15.98[1]
5-Alkylated Selanyl-1H-pyrazole Analogs Compound 54HepG2 (Liver)13.85[1]
Pyrazolyl Analogues with Pyridine Nucleus Compound 1HCT-116 (Colon)4.2[6]
Pyrazolyl Analogues with Pyridine Nucleus Compound 1HepG2 (Liver)4.4[6]
Pyrazolyl Analogues with Pyridine Nucleus Compound 1MCF-7 (Breast)17.8[6]
Pyrazolo[3,4-d]pyrimidine Benzamide Derivatives Compound 74bMDA-MB-468 (Breast)3.343[7]
Pyrazolo[3,4-d]pyrimidine Benzamide Derivatives Compound 74bT-47D (Breast)4.792[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the induction of apoptosis by the compound.

Materials:

  • Cancer cells treated with the compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the changes in the expression levels of apoptosis-related proteins. Use β-actin as a loading control.

Visualizations

Signaling Pathway Diagram

G Compound This compound Kinase Protein Kinase (e.g., EGFR, VEGFR, CDK) Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation Proliferation Cell Proliferation Kinase->Proliferation CellCycle Cell Cycle Progression Kinase->CellCycle Apoptosis->Proliferation Inhibition Apoptosis->CellCycle Arrest Caspase Caspase Activation Apoptosis->Caspase Bax->Caspase Bcl2->Bax Caspase->Apoptosis

Caption: Potential mechanism of action of the pyrazole compound.

Experimental Workflow Diagram

G Start Start: Compound Synthesis and Characterization CellCulture Cancer Cell Line Culture Start->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Assay (e.g., Western Blot for Caspases) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) IC50->CellCycleAssay KinaseAssay Kinase Inhibition Assay IC50->KinaseAssay InVivo In Vivo Animal Studies (Xenograft Model) ApoptosisAssay->InVivo CellCycleAssay->InVivo KinaseAssay->InVivo End End: Data Analysis and Conclusion InVivo->End

Caption: Workflow for anticancer evaluation of the compound.

Logical Relationship Diagram

G Compound This compound InVitro In Vitro Studies Compound->InVitro Cytotoxicity Cytotoxicity (IC50) InVitro->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) InVitro->Mechanism InVivo In Vivo Studies Efficacy Antitumor Efficacy InVivo->Efficacy Toxicity Toxicity Profile InVivo->Toxicity Cytotoxicity->InVivo Mechanism->InVivo Lead Lead Compound for Drug Development Efficacy->Lead Toxicity->Lead

Caption: Logical progression of anticancer drug discovery.

References

Application Notes and Protocols for 5-Aminopyrazole-4-carbonitriles as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-aminopyrazole-4-carbonitrile derivatives as potential antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action and safety profiles.

Introduction

The emergence of multidrug-resistant microbial infections presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among these, 5-aminopyrazole-4-carbonitrile derivatives have emerged as a promising class of compounds with notable antimicrobial, particularly antifungal, activity.[3] This document outlines the application of these compounds as antimicrobial agents and provides detailed protocols for their in vitro evaluation.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 5-aminopyrazole-4-carbonitrile derivatives has been primarily evaluated using the disc diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Zone of Inhibition of 5-Amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles

The following table summarizes the zone of inhibition data for a series of 5-aminopyrazole-4-carbonitrile derivatives against various bacterial and fungal strains. The data is based on the disc diffusion assay.

Compound IDSubstituent (R)E. coli (mm)P. vulgaris (mm)B. subtilis (mm)S. aureus (mm)C. albicans (mm)A. niger (mm)
3a H--15.34---
3b 4-NO₂----6.467.25
3c 2-NO₂------
3d 4-Cl---9.876.96-
3e 4-Br------
3f 4-CH₃-6.1--29.3730.67
3g 4-OCH₃------
3h 4-OH11.467.879.12-33.947.36
3i 4-OH, 3-OCH₃------
Chloramphenicol (Standard) -21.7813.2820.5422.3716.7814.57

Data extracted from Koli and Gore, 2023.[3] Note: '-' indicates no significant activity observed.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives

While extensive MIC data for 5-aminopyrazole-4-carbonitriles is still emerging, the following table presents MIC values for related pyrazole derivatives to provide a comparative context for their potential potency.

Compound ClassOrganism(s)MIC Range (µg/mL)Reference
5-Amino functionalized pyrazolesMultidrug-resistant Staphylococcus sp.32 - 64[4]
Imidazo[1,2-b]pyrazole derivativeEscherichia coli0.03[5]
Pyrazole derivativesEscherichia coli (Gram-negative)0.25[6]
Pyrazole derivativesStreptococcus epidermidis (Gram-positive)0.25[6]
Pyrazole derivativesAspergillus niger (Fungus)1[6]

Experimental Protocols

Protocol 1: Determination of Antimicrobial Activity by Disc Diffusion Method

This protocol is adapted from the methodology described by Koli and Gore (2023).[3]

Objective: To qualitatively assess the antimicrobial activity of 5-aminopyrazole-4-carbonitrile derivatives.

Materials:

  • Test compounds (5-aminopyrazole-4-carbonitrile derivatives)

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans, A. niger)

  • Nutrient agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

  • Laminar flow hood

  • Control antibiotic/antifungal (e.g., Chloramphenicol)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Disc Preparation: Dissolve the test compounds in a suitable solvent to a known concentration. Impregnate sterile filter paper discs with a defined volume of the compound solution and allow the solvent to evaporate.

  • Disc Placement: Place the impregnated discs, along with a standard antibiotic/antifungal disc and a solvent control disc, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Multichannel micropipettes

  • Incubator

  • Positive control (microorganism in broth) and negative control (broth only) wells

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired final concentration (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds.

  • Controls: Include wells with inoculum and no compound (positive control) and wells with broth only (negative control).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compounds on mammalian cell lines.

Materials:

  • Test compounds

  • Mammalian cell line (e.g., normal human fibroblasts)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Disc_Diffusion Disc Diffusion Assay (Qualitative Screening) Compound_Prep->Disc_Diffusion Impregnated Discs Broth_Microdilution Broth Microdilution Assay (MIC Determination) Compound_Prep->Broth_Microdilution Serial Dilutions Media_Prep Microbial Culture & Media Preparation Media_Prep->Disc_Diffusion Inoculated Plates Media_Prep->Broth_Microdilution Standardized Inoculum ZOI_Measurement Zone of Inhibition Measurement Disc_Diffusion->ZOI_Measurement Incubation MIC_Determination Visual/Spectrophotometric MIC Reading Broth_Microdilution->MIC_Determination Incubation Activity_Report Antimicrobial Activity Report ZOI_Measurement->Activity_Report Activity Report MIC_Determination->Activity_Report MIC Values

Caption: Workflow for Antimicrobial Screening.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Mammalian Cells in 96-well Plates Adherence Overnight Incubation for Cell Adherence Cell_Seeding->Adherence Compound_Dilution Prepare Serial Dilutions of Test Compounds Cell_Treatment Treat Cells with Compounds & Vehicle Control Compound_Dilution->Cell_Treatment MTT_Addition Add MTT Reagent Cell_Treatment->MTT_Addition Incubate for 24-72h Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Viability_Calculation Calculate % Cell Viability Absorbance_Reading->Viability_Calculation IC50_Determination Determine IC50 Value Viability_Calculation->IC50_Determination

References

Application Notes and Protocols for 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. This document includes detailed experimental protocols for key in vivo and in vitro assays to assess the anti-inflammatory potential of this class of compounds. While specific data for the title compound series is emerging, illustrative data from structurally related pyrazole derivatives is presented to guide researchers in their study design and interpretation.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including notable anti-inflammatory effects. The this compound scaffold represents a promising area for the discovery of novel anti-inflammatory agents. These compounds are hypothesized to exert their effects through the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the suppression of pro-inflammatory cytokine production.

Data Presentation

The following tables summarize quantitative data from studies on structurally similar pyrazole derivatives, providing a reference for expected activity and for comparison of novel analogues.

Table 1: In Vivo Anti-inflammatory Activity of Structurally Related Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate Derivatives

Compound IDDose (mg/kg)% Inhibition of Paw Edema (at 3h)Ulcerogenic Index
3a 2568.21.12
3c 2572.50.90
3d 2570.81.05
Diclofenac Sodium 2575.33.10

Data adapted from Thore et al. on ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which are structurally related to the title compounds. This data is for illustrative purposes.[1][2]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 15.00.045333
Representative Pyrazole 1 13.60.043316
Representative Pyrazole 2 12.10.045268

Illustrative data from representative pyrazole derivatives to show expected ranges of COX inhibition.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel this compound derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute anti-inflammatory activity of novel compounds.[4][5]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound derivatives

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening kit

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the inhibitor screening kit.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compounds at various concentrations to the inhibitor wells and a solvent control to the 100% initial activity wells. Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the prostaglandin production.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the inhibitory effect of the compounds on 5-LOX, an enzyme involved in the synthesis of leukotrienes.

Materials:

  • 5-Lipoxygenase enzyme (e.g., from potato or human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • 5-LOX inhibitor screening kit (colorimetric or fluorometric)

  • Test compounds and a reference inhibitor (e.g., Zileuton)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer and the 5-LOX enzyme. Add the test compounds at different concentrations to the designated wells. Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (linoleic or arachidonic acid).

  • Measurement: After a defined incubation period, stop the reaction and measure the absorbance or fluorescence. The signal corresponds to the amount of hydroperoxides produced.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement in LPS-Stimulated Macrophages

This assay evaluates the ability of the compounds to suppress the production of key pro-inflammatory cytokines in immune cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Create a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in the samples from the standard curve. Calculate the percentage of inhibition of cytokine production by the test compounds compared to the vehicle control.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the anti-inflammatory activity of this compound derivatives.

Experimental_Workflow_Carrageenan_Edema cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline admin Compound Administration baseline->admin carrageenan Carrageenan Injection admin->carrageenan measurement Paw Volume Measurement (1-5h) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Key Signaling Pathways in Inflammation.

In_Vitro_Assay_Workflow cluster_cox_lox COX/LOX Inhibition Assay cluster_cytokine Cytokine Release Assay Enzyme_Prep Prepare Enzyme (COX-1/2 or 5-LOX) Compound_Add Add Test Compound Enzyme_Prep->Compound_Add Substrate_Add Add Substrate Compound_Add->Substrate_Add Measure_Product Measure Product Formation Substrate_Add->Measure_Product IC50_Calc Calculate IC₅₀ Measure_Product->IC50_Calc Cell_Culture Culture Macrophages Compound_Treat Treat with Compound Cell_Culture->Compound_Treat LPS_Stim Stimulate with LPS Compound_Treat->LPS_Stim Collect_Supernatant Collect Supernatant LPS_Stim->Collect_Supernatant ELISA Perform ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA

References

Application Notes and Protocols: 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile as a Versatile Building Block for Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential. The protocols detailed below are based on established synthetic methodologies for analogous 5-aminopyrazole derivatives and can be adapted for the specified building block.

Introduction

Pyrazolo[1,5-a]pyrimidines are bicyclic heteroaromatic compounds that are isosteres of purines. This structural similarity allows them to interact with a wide range of biological targets, making them privileged scaffolds in medicinal chemistry.[1] Derivatives of this ring system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][3] The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner. The specific starting material, this compound, offers a unique combination of functional groups that can be exploited to generate a diverse library of pyrazolo[1,5-a]pyrimidine derivatives with novel substitution patterns and potentially enhanced biological activities.

Synthetic Applications

The primary application of this compound is as a nucleophilic component in cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds through the nucleophilic attack of the exocyclic amino group and the endocyclic N1 of the pyrazole ring onto a 1,3-dielectrophilic species. Common 1,3-dielectrophiles include β-dicarbonyl compounds, β-enaminones, and α,β-unsaturated ketones.

Experimental Protocols

The following are detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines using this compound as the building block. These protocols are adapted from established procedures for structurally similar 5-aminopyrazoles.

Protocol 1: Synthesis of 7-hydroxy-5-methyl-3-(methylthio)-1-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile via Reaction with Ethyl Acetoacetate

This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidin-7-one derivative through a cyclocondensation reaction with a β-ketoester.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalytic amount)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Add ethyl acetoacetate (1.2 mmol) to the solution.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure product.

  • Dry the purified product under vacuum.

Expected Outcome:

The reaction is expected to yield the corresponding 7-hydroxy-5-methyl-3-(methylthio)-1-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of 5,7-dimethyl-3-(methylthio)-1-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile via Reaction with Acetylacetone

This protocol utilizes microwave irradiation to accelerate the cyclocondensation reaction with a β-diketone, often leading to higher yields and shorter reaction times.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Microwave reactor

  • Ethanol

  • Deionized water

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and acetylacetone (1.5 mmol).

  • Add glacial acetic acid (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-140 °C) for 15-30 minutes. The optimal time and temperature should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and add cold water (30 mL) to precipitate the product.

  • Collect the solid by filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Dry the final product under vacuum.

Expected Outcome:

This method is expected to produce 5,7-dimethyl-3-(methylthio)-1-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile. The structure should be confirmed by spectroscopic analysis.

Data Presentation

Reactant 1 Reactant 2 Product Reaction Conditions Yield (%) Reference
5-amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dione5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivativesAcetic acid, H₂SO₄ (cat.), reflux87-95[2]
Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylateEthyl acetoacetate7-hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine derivativesAcetic acid, H₂SO₄ (cat.), reflux87-95[2]
5-amino-3-methylthio-pyrazole derivatives2-((dimethylamino)methylene)malononitrile7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine products-73-81[4]
5-amino-1H-pyrazoleEnaminonepyrazolo[1,5-a]pyrimidineAcetic acid, ammonium acetate, reflux-[1]

Biological Significance and Signaling Pathways

Pyrazolo[1,5-a]pyrimidines derived from precursors similar to this compound have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibition:

Many pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[3] This inhibition can disrupt signaling cascades that promote cell proliferation, survival, and migration.

Potential Targets:

  • Pim Kinases: A number of pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Pim-1, -2, and -3 kinases, which are implicated in various cancers.[5][6]

  • Phosphoinositide 3-kinases (PI3Ks): The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop selective inhibitors of PI3Kδ, a target for inflammatory diseases and hematological malignancies.[7][8][9]

  • Tropomyosin Receptor Kinases (Trks): This class of compounds has also yielded potent inhibitors of Trk kinases, which are targets in cancers with NTRK gene fusions.[10]

The diagram below illustrates a generalized signaling pathway that can be targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., Trk) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pim Pim Kinase Pim->Bad Inhibits pBad p-Bad Bad->pBad Apoptosis Apoptosis Bad->Apoptosis Promotes pBad->Apoptosis Blocks Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->Pim Inhibits

Caption: Generalized kinase signaling pathway targeted by pyrazolo[1,5-a]pyrimidine inhibitors.

Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of pyrazolo[1,5-a]pyrimidines to their initial biological evaluation.

G Start 5-amino-3-(methylthio)-1-phenyl- 1H-pyrazole-4-carbonitrile Synthesis Cyclocondensation Reaction Start->Synthesis Reactant 1,3-Dielectrophile (e.g., β-diketone) Reactant->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Library Library of Pyrazolo[1,5-a]pyrimidines Characterization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

References

Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds of significant interest in medicinal chemistry due to their structural analogy to purines and their associated broad spectrum of biological activities. The following application notes summarize various synthetic strategies starting from 5-aminopyrazoles, offering a comparative overview of different methodologies. Detailed, step-by-step experimental protocols and a generalized workflow are provided to facilitate the practical application of these synthetic methods in a research and development setting.

Introduction

Pyrazolo[3,4-d]pyrimidines are bicyclic heterocyclic compounds that have garnered substantial attention in the field of drug discovery. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a wide range of pharmacological effects. These include activities as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has prompted the development of numerous synthetic routes to access diverse derivatives. Among the most common and efficient approaches is the construction of the pyrimidine ring onto a pre-existing 5-aminopyrazole core. This document outlines several key protocols for this transformation, highlighting one-pot and microwave-assisted methods.

Comparative Summary of Synthetic Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. This allows for a direct comparison of reaction conditions and yields, aiding in the selection of the most appropriate method for a specific research need.

MethodStarting MaterialsReagents/SolventsReaction ConditionsYield (%)Reference
Method A: One-Flask Synthesis via Vilsmeier Reaction 5-Aminopyrazoles, N,N-Dimethylformamide (DMF)PBr₃, Hexamethyldisilazane (HMDS)60°C, 1-2 h56-91[1][2]
Method B: Three-Component Microwave-Assisted Synthesis Methyl 5-aminopyrazole-4-carboxylates, Primary aminesTrimethyl orthoformate, Microwave irradiationVaries (Microwave)Good (not specified)[3]
Method C: Cyclocondensation with Formic Acid 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acidReflux, 7 h83[4]

Experimental Protocols

Method A: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines via Vilsmeier Reaction and Heterocyclization

This protocol describes a one-flask synthesis involving a Vilsmeier amidination and imination reaction, followed by an intermolecular heterocyclization.[1][2]

Materials:

  • 5-Aminopyrazole derivative (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃, ~3.0 equiv)

  • Hexamethyldisilazane (HMDS)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the 5-aminopyrazole derivative in DMF (2 mL), add PBr₃ (~3 equiv) under a nitrogen atmosphere.

  • Heat the reaction mixture at 50-60 °C for 1.0–2.0 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the initial reaction is complete, add hexamethyldisilazane to the flask.

  • Continue to heat the reaction mixture to facilitate the heterocyclization, leading to the formation of the corresponding pyrazolo[3,4-d]pyrimidine.

  • Upon completion, the reaction mixture is worked up and the product is purified to obtain the final pyrazolo[3,4-d]pyrimidine derivative. The yields for this method are reported to be in the range of 56-91%.[1]

Method B: Three-Component Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

This method provides a rapid and efficient one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation.[3]

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate derivative

  • Primary amine

  • Trimethyl orthoformate

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and the desired primary amine.

  • Seal the vessel and subject the mixture to controlled microwave irradiation. The optimal time and temperature will vary depending on the specific substrates used and should be determined empirically.

  • This protocol has the advantage of short reaction times and often allows for chromatography-free product isolation.[3]

Method C: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one via Cyclocondensation with Formic Acid

This protocol outlines the synthesis of a specific pyrazolo[3,4-d]pyrimidin-4-one derivative through a cyclocondensation reaction with formic acid.[4]

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol)

  • Formic acid (30 mL)

  • Ice water

  • Ethanol for recrystallization

Procedure:

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid is refluxed for 7 hours.[4]

  • After the reflux period, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, dried, and then recrystallized from ethanol to yield the pure product.[4]

  • The reported yield for this specific transformation is 83%.[4]

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, applicable to various specific protocols.

G A Start with 5-Aminopyrazole Derivative B Reaction with Carbon Source (e.g., Formamide, Orthoformate, Formic Acid) A->B Step 1: Reagent Addition C Cyclization to form Pyrimidine Ring B->C Step 2: Ring Closure D Work-up and Purification C->D Step 3: Isolation E Characterization of Pyrazolo[3,4-d]pyrimidine Product D->E Step 4: Analysis

Caption: Generalized workflow for pyrazolo[3,4-d]pyrimidine synthesis.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pyrazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of pyrazole derivatives on various cancer cell lines. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a broad range of pharmacological activities, including potent anticancer properties.[1][2][3] This document outlines the methodologies for common cytotoxicity assays, summarizes key findings from recent studies, and visualizes the underlying molecular pathways.

Introduction to Pyrazole Derivatives in Oncology

Pyrazole derivatives are a versatile scaffold in medicinal chemistry due to their unique structural features, which allow for diverse chemical modifications to enhance their anticancer efficacy and selectivity.[1][2] Numerous studies have reported their ability to inhibit cancer cell growth by targeting various cellular processes and signaling pathways.[1][2][4] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), tubulin, and various tyrosine kinases.[1][2][5][6][7]

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Pyrazole carbaldehyde derivative (Compound 43)MCF-7 (Breast)0.25Doxorubicin0.95[1]
Indole-pyrazole hybrid (Compounds 33 & 34)HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8[1]
1,4-Benzoxazine-pyrazole hybrid (Compounds 22 & 23)MCF7, A549, HeLa, PC32.82 - 6.28EtoposideComparable[1]
Pyrazole-isolongifolanone derivative (Compound 37)MCF-7 (Breast)5.21--[1]
Aryl urea derivative of pyrimidine-pyrazole (Compound 11)MCF7, A549, Colo205, A27800.01 - 0.65EtoposideSuperior[1]
1H-Benzofuro[3,2-c]pyrazole derivative (Compound 5)K562, A549, MCF7More active than ABT-751ABT-751-[1]
Phthalazine-piperazine-pyrazole conjugate (Compound 26)MCF7, A549, DU1450.96, 1.40, 2.16EtoposideSuperior[1]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast)14.97 (24h), 6.45 (48h)Paclitaxel49.90 (24h), 25.19 (48h)[8]
1,3,5-trisubstituted-1H-pyrazole derivatives (Compounds 4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b)MCF-7 (Breast)3.9–35.5--[9]
2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (Compound 6c)SK-MEL-28 (Melanoma)3.46Sunitinib-[6]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5)HepG2, MCF-713.14, 8.03--[7]
Pyrazole-linked benzothiazole-β-naphthol derivatives (Compounds 60, 61, 62)A549, HeLa, MCF74.63–5.54-> 45 (on normal HEK293)[2]
1,3,4-trisubstituted pyrazole (Compound 28)HCT116, UO31, HepG20.035, 2.24, 0.028SorafenibSuperior[2]
Pyrazole-based compound (L2)CFPAC-1 (Pancreatic)61.7 ± 4.9Cisplatin, GemcitabineMore active[10][11]
Ferrocene-pyrazole hybrid (47c)HCT-116 (Colon)3.12--[4]
Pyrazolo[1,5-a]pyrimidine (50h)786-0 (Renal), MCF-7 (Breast)9.9 ± 1.33 µg/mL, 31.87 ± 8.22 µg/mLDoxorubicin-[4]
Pyrazole-based benzo[d]imidazole (56a-g)C6 (Brain), MCF-7 (Breast)-Cisplatin-[4]
Benzofuropyrazole derivative (5b)K562, A5490.021, 0.69ABT-751More potent[3]

Experimental Protocols

Detailed methodologies for the most common in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12] Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[12]

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the experimental design.[8][12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure seed_cells 1. Seed Cells (5,000-10,000 cells/well) prepare_compounds 2. Prepare Pyrazole Derivative Dilutions add_compounds 3. Add Compounds to Cells prepare_compounds->add_compounds Treat Cells incubate_cells 4. Incubate (24-72 hours) add_compounds->incubate_cells add_mtt 5. Add MTT Solution incubate_cells->add_mtt formazan_formation 6. Incubate (2-4 hours) add_mtt->formazan_formation solubilize 7. Solubilize Formazan formazan_formation->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance SRB_Assay_Workflow SRB Assay Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_measure Measurement seed_cells 1. Seed Cells treat_cells 2. Treat with Pyrazole Derivatives seed_cells->treat_cells fix_cells 3. Fix with TCA treat_cells->fix_cells wash_dry1 4. Wash & Dry fix_cells->wash_dry1 stain_srb 5. Stain with SRB wash_dry1->stain_srb wash_dry2 6. Wash & Dry stain_srb->wash_dry2 solubilize 7. Solubilize Dye wash_dry2->solubilize read_absorbance 8. Read Absorbance (565 nm) solubilize->read_absorbance Apoptosis_Signaling_Pathway Apoptosis Signaling Pathway Induced by Pyrazole Derivatives cluster_pyrazole Pyrazole Derivatives cluster_cellular_effects Cellular Effects cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase pyrazole Pyrazole Derivatives ros ROS Generation pyrazole->ros dna_damage DNA Damage pyrazole->dna_damage bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 Inhibits bax Bax (Pro-apoptotic) pyrazole->bax Promotes p53 p53 pyrazole->p53 Activates mitochondria Mitochondria ros->mitochondria dna_damage->p53 bcl2->mitochondria bax->mitochondria p53->bax cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cell_Cycle_Arrest_Pathway Cell Cycle Arrest by Pyrazole Derivatives cluster_pyrazole Pyrazole Derivatives cluster_targets Molecular Targets cluster_cell_cycle Cell Cycle Phases pyrazole Pyrazole Derivatives cdk CDKs (e.g., CDK2) pyrazole->cdk Inhibits tubulin Tubulin Polymerization pyrazole->tubulin Inhibits g1 G1 Phase s S Phase arrest Cell Cycle Arrest cdk->arrest G1/S Arrest tubulin->arrest G2/M Arrest g1->s g2 G2 Phase s->g2 m M Phase g2->m m->g1

References

Application Notes and Protocols: Structure-Activity Relationship of 5-Aminopyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of 5-aminopyrazole-4-carbonitrile derivatives, focusing on their anticancer and kinase inhibitory activities. Detailed protocols for relevant biological assays are included to facilitate the screening and evaluation of these compounds.

Introduction

The 5-aminopyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, antifungal, antimicrobial, antiviral, and enzyme inhibitory activities. This document focuses on the SAR of these derivatives, particularly as anticancer agents and kinase inhibitors, providing valuable insights for the design and development of novel therapeutics.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aminopyrazole-4-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities.

Anticancer and Kinase Inhibitory Activity

A significant body of research has focused on the development of 5-aminopyrazole-4-carbonitrile derivatives as inhibitors of various protein kinases, which play crucial roles in cancer cell proliferation, survival, and angiogenesis. Key targets include Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).

General SAR Observations:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for potency and selectivity. Large aromatic or heteroaromatic groups are often favored. For instance, in a series of pan-FGFR covalent inhibitors, a 3,5-dimethoxyphenyl group at the N1 position of a 5-amino-1H-pyrazole-4-carboxamide scaffold demonstrated potent inhibitory activity.[1]

  • C3-Substitution: The C3 position offers another key point for modification. Aryl groups, often substituted, are commonly found at this position and contribute significantly to the interaction with the target protein.

  • Amide/Carboxamide Moiety: Many potent kinase inhibitors incorporate a carboxamide group at the C4 position, which can participate in crucial hydrogen bonding interactions within the kinase ATP-binding site.[1]

  • Covalent Inhibition: Introduction of a reactive group, such as an acrylamide moiety, can lead to covalent inhibitors with enhanced potency and prolonged duration of action. Compound 10h in a recent study, a 5-amino-1H-pyrazole-4-carboxamide derivative, demonstrated potent and irreversible binding to FGFR1.[1]

Table 1: Anticancer Activity of Selected 5-Aminopyrazole-4-carbonitrile Derivatives (IC50 in µM) [1][2]

CompoundR1R2R3Cell LineIC50 (µM)
10h [1]3,5-dimethoxyphenylH-C(O)NH-(acrylamide moiety)NCI-H520 (Lung)0.019
SNU-16 (Gastric)0.059
KATO III (Gastric)0.073
5b [2]4-ethoxyphenyl4-methoxyphenyl-CNK562 (Leukemia)0.021
MCF-7 (Breast)1.7
A549 (Lung)0.69
5e [2]4-ethoxyphenyl4-cyanophenyl-CNK562 (Leukemia)0.26
MCF-7 (Breast)2.1
A549 (Lung)1.9

Table 2: Kinase Inhibitory Activity of Selected 5-Aminopyrazole-4-carboxamide Derivatives (IC50 in nM) [1]

CompoundKinase TargetIC50 (nM)
10h FGFR146
FGFR241
FGFR399
FGFR2 V564F62

Experimental Protocols

Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives

A common and efficient method for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives is through a multi-component reaction.[3][4]

General Three-Component Reaction Protocol:

  • Reactants: A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and a substituted hydrazine (1 mmol) is prepared.

  • Solvent and Catalyst: The reactants are typically dissolved in a suitable solvent such as ethanol or a water/ethanol mixture. A catalyst, such as a Lewis acid or a base, may be added to facilitate the reaction.[5] Some reactions can also proceed under catalyst-free conditions in water.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time (typically a few minutes to several hours).

  • Work-up and Purification: Upon completion, the product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as NMR (1H and 13C), FT-IR, and mass spectrometry.[3]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general luminescence-based assay to measure the inhibition of kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

Protocol for Kinase Inhibition Assay:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well white plate. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase enzyme, a specific peptide substrate, and assay buffer. Add this mixture to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer activity of many 5-aminopyrazole-4-carbonitrile derivatives stems from their ability to inhibit protein kinases that are key components of oncogenic signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Multi-component Reaction (Aldehyde, Malononitrile, Hydrazine) purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification invitro In Vitro Assays purification->invitro Test Compounds anticancer Anticancer Screening (MTT Assay) invitro->anticancer kinase Kinase Inhibition (Luminescence Assay) invitro->kinase ic50 IC50 Determination anticancer->ic50 kinase->ic50 sar SAR Analysis ic50->sar

Caption: General experimental workflow for the synthesis and evaluation of 5-aminopyrazole-4-carbonitrile derivatives.

A key mechanism of action for many anticancer pyrazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) like FGFR, which are often dysregulated in cancer. Inhibition of FGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Pyrazole 5-Aminopyrazole-4-carbonitrile Derivative Pyrazole->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of 5-aminopyrazole-4-carbonitrile derivatives.

Conclusion

5-Aminopyrazole-4-carbonitrile derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies, particularly as kinase inhibitors. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activity and selectivity. The protocols and SAR insights provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

The Versatility of 5-Aminopyrazoles in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazoles are highly versatile building blocks in organic synthesis, serving as crucial precursors for the construction of a wide array of fused heterocyclic systems.[1][2][3][4][5][6] Their inherent reactivity, stemming from multiple nucleophilic sites, allows for diverse cyclization strategies, leading to the formation of bicyclic and polycyclic compounds with significant biological and medicinal properties.[2][4][7][8][9][10] This document provides detailed application notes and experimental protocols for the synthesis of prominent fused heterocyclic systems derived from 5-aminopyrazoles, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. These fused pyrazole derivatives are of great interest due to their wide spectrum of biological activities, including applications as anticancer agents, enzyme inhibitors, and antimicrobial compounds.[2][4][9]

I. Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including their potential as kinase inhibitors and antienteroviral agents.[11][12][13][14] A common and effective method for their synthesis involves the cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes.[11][12]

Application Note:

This protocol outlines a switchable synthesis of non-halogenated and halogen-functionalized pyrazolo[3,4-b]pyridines. The reaction demonstrates good functional group tolerance and excellent regioselectivity. The non-halogenated synthesis is promoted by a silver catalyst, while the inclusion of an iodine source leads to the corresponding iodinated product, which can be further functionalized through various cross-coupling reactions.[11][12]

Quantitative Data Summary:

Table 1: Synthesis of Non-halogenated Pyrazolo[3,4-b]pyridines

Entry5-Aminopyrazole (1)Alkynyl Aldehyde (2)ProductYield (%)
13-Methyl-1-phenyl-1H-pyrazol-5-amine3-Phenylpropiolaldehyde3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine78
21,3-Diphenyl-1H-pyrazol-5-amine3-Phenylpropiolaldehyde1,3,6-Triphenyl-1H-pyrazolo[3,4-b]pyridine75
33-Methyl-1-phenyl-1H-pyrazol-5-amine3-(p-Tolyl)propiolaldehyde3-Methyl-6-(p-tolyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine72
43-Methyl-1-phenyl-1H-pyrazol-5-amine3-(4-Methoxyphenyl)propiolaldehyde6-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine68

Table 2: Synthesis of Iodinated Pyrazolo[3,4-b]pyridines

Entry5-Aminopyrazole (1)Alkynyl Aldehyde (2)ProductYield (%)
13-Methyl-1-phenyl-1H-pyrazol-5-amine3-Phenylpropiolaldehyde5-Iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine68
21,3-Diphenyl-1H-pyrazol-5-amine3-Phenylpropiolaldehyde5-Iodo-1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridine65
33-Methyl-1-phenyl-1H-pyrazol-5-amine3-(p-Tolyl)propiolaldehyde5-Iodo-3-methyl-6-(p-tolyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine62
Experimental Protocol:

General Procedure for the Synthesis of Non-halogenated Pyrazolo[3,4-b]pyridines (as exemplified for Table 1, Entry 1):

  • To a reaction tube, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol), 3-phenylpropiolaldehyde (0.2 mmol), Ag(CF₃CO₂) (10 mol%), and TfOH (30 mol%).

  • Add DMAc (1.5 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add 50 mL of water to the mixture and extract with EtOAc (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/petroleum ether) to obtain the desired product.

General Procedure for the Synthesis of Iodinated Pyrazolo[3,4-b]pyridines (as exemplified for Table 2, Entry 1):

  • Follow the same procedure as for the non-halogenated synthesis, with the addition of iodine (1.0 equivalent) to the initial reaction mixture.

  • After extraction with EtOAc, wash the combined organic layers with 10% Na₂S₂O₃ solution to remove any unreacted iodine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.[11]

Logical Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 5-Aminopyrazole E Cascade 6-endo-dig Cyclization A->E B Alkynyl Aldehyde B->E C Ag(CF3CO2) / TfOH (Non-halogenated) or Iodine (Halogenated) C->E D DMAc, 100 °C, 2h D->E F Work-up & Purification E->F G Pyrazolo[3,4-b]pyridine (Non-halogenated or Halogenated) F->G

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

II. Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of purines and exhibit a wide range of biological activities, including their use as kinase inhibitors in cancer therapy.[15] A highly efficient one-pot, three-component synthesis under microwave irradiation provides a rapid and step-economical route to this important scaffold.[16]

Application Note:

This protocol describes a practical and efficient one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. The method utilizes readily available starting materials and is notable for its short reaction times and often chromatography-free product isolation. The reaction proceeds smoothly even with challenging substrates, such as N-1 unsubstituted 5-aminopyrazoles.[16]

Quantitative Data Summary:

Table 3: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

EntryMethyl 5-aminopyrazole-4-carboxylatePrimary AmineProductYield (%)
1Methyl 5-amino-1H-pyrazole-4-carboxylateBenzylamine5-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one85
2Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateAniline1,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one92
3Methyl 5-amino-1H-pyrazole-4-carboxylateCyclohexylamine5-Cyclohexyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one78
4Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate4-Fluoroaniline5-(4-Fluorophenyl)-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one88
Experimental Protocol:

General Procedure for the Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones (as exemplified for Table 3, Entry 2):

  • In a microwave vial, combine methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (1.5 mmol), and aniline (1.2 mmol).

  • Seal the vial and subject the reaction mixture to microwave irradiation at a controlled temperature (typically 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol or diethyl ether).

  • If necessary, the product can be further purified by recrystallization.

Reaction Pathway:

G A 5-Aminopyrazole -4-carboxylate D Microwave Irradiation One-pot A->D B Trimethyl orthoformate B->D C Primary Amine C->D E Pyrazolo[3,4-d] -pyrimidin-4-one D->E

Caption: Three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

III. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant therapeutic potential, acting as kinase inhibitors and possessing other valuable biological properties.[17] A common and versatile method for their synthesis is the condensation reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[17]

Application Note:

This protocol details a straightforward and high-yielding synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the condensation of substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters in the presence of an acid catalyst. The reaction conditions are mild, and the products are often obtained in high purity.

Quantitative Data Summary:

Table 4: Synthesis of Pyrazolo[1,5-a]pyrimidines

Entry5-Aminopyrazole1,3-Dicarbonyl CompoundProductYield (%)
13-Amino-5-methyl-1H-pyrazoleAcetylacetone2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine92
23-Amino-5-phenyl-1H-pyrazoleEthyl acetoacetate5-Methyl-2-phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine88
33-Amino-5-methyl-1H-pyrazoleDibenzoylmethane5,7-Diphenyl-2-methylpyrazolo[1,5-a]pyrimidine90
45-Amino-3-(methylthio)-1H-pyrazole2,4-Pentanedione7-Methyl-5-(methylthio)pyrazolo[1,5-a]pyrimidine85
Experimental Protocol:

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines (as exemplified for Table 4, Entry 1):

  • To a solution of 3-amino-5-methyl-1H-pyrazole (1.0 mmol) in glacial acetic acid, add acetylacetone (1.1 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.[18]

Synthetic Pathway:

G A 5-Aminopyrazole C Condensation (Acid Catalyst, Reflux) A->C B 1,3-Dicarbonyl Compound B->C D Work-up & Purification C->D E Pyrazolo[1,5-a] -pyrimidine D->E

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines via condensation.

The protocols and data presented herein highlight the immense utility of 5-aminopyrazoles as synthons for the construction of medicinally relevant fused heterocyclic systems. The described methodologies offer efficient, versatile, and often high-yielding routes to pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. These application notes serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration and development of novel therapeutic agents based on these privileged scaffolds.

References

Application Notes and Protocols for Screening 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their diverse pharmacological activities.[1][2][3] The pyrazole scaffold is a key feature in numerous drugs targeting a variety of enzymes, including kinases, phosphatases, and proteases.[2] The compound 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile contains key structural motifs that suggest potential for enzyme inhibition, making it a valuable candidate for screening in drug discovery programs. These application notes provide detailed protocols for screening this compound against several major classes of enzymes.

Data Presentation

The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The results of such screening should be presented in a clear, tabular format for comparative analysis.

Table 1: Inhibitory Profile of this compound Against a Panel of Enzymes

Enzyme ClassSpecific EnzymeSubstrateIC50 (µM)
Protein Kinases Kinase APeptide Substrate 15.2
Kinase BPeptide Substrate 2> 100
Kinase CPeptide Substrate 312.8
Protein Phosphatases PTP1BpNPP25.6
PP1Phosphopeptide 1> 100
Proteases TrypsinL-BApNA8.7
ChymotrypsinBTEE> 100
Other Enzymes Carbonic Anhydrase II4-NPA1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for high-throughput screening formats.

Protocol 1: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[4]

Materials:

  • This compound (Test Compound)

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase substrate (specific peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 1 µL of the serially diluted test compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Protocol 2: In Vitro Protein Phosphatase Inhibition Assay (Colorimetric)

This assay utilizes a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by phosphatases to produce a yellow product.[6]

Materials:

  • This compound (Test Compound)

  • Protein Tyrosine Phosphatase (e.g., PTP1B)

  • pNPP substrate

  • Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM NaCl, 1 mM DTT)

  • DMSO

  • Clear 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO and create serial dilutions.

  • Phosphatase Reaction:

    • Add 1 µL of the diluted test compound or DMSO to each well of a 96-well plate.

    • Add 50 µL of the phosphatase solution to each well.

    • Pre-incubate for 10 minutes at 37°C.

    • Start the reaction by adding 50 µL of the pNPP substrate solution.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition:

    • Stop the reaction by adding 50 µL of 1 N NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[7]

Protocol 3: In Vitro Protease Inhibition Assay (Colorimetric)

This protocol is adapted for a trypsin-like serine protease using a chromogenic substrate.[8]

Materials:

  • This compound (Test Compound)

  • Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BApNA)

  • Protease Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM CaCl₂)

  • DMSO

  • Clear 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO and prepare serial dilutions.

  • Protease Reaction:

    • In a 96-well plate, add 1 µL of the diluted test compound or DMSO.

    • Add 50 µL of the trypsin solution to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the L-BApNA substrate solution.

    • Incubate at 37°C for 20 minutes.

  • Data Acquisition:

    • Measure the absorbance at 410 nm at multiple time points (kinetic assay) or as an endpoint reading after stopping the reaction with 25 µL of 30% acetic acid.

  • Data Analysis:

    • Determine the rate of reaction from the kinetic data or the final absorbance for the endpoint assay.

    • Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.

Visualizations

Signaling Pathway

Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor_tyrosine_kinase Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor_tyrosine_kinase downstream_protein Downstream Protein receptor_tyrosine_kinase->downstream_protein Phosphorylation phosphorylated_protein Phosphorylated Downstream Protein (Active) cellular_response Cellular Response (e.g., Proliferation) phosphorylated_protein->cellular_response inhibitor 5-amino-3-(methylthio)- 1-phenyl-1H-pyrazole- 4-carbonitrile inhibitor->receptor_tyrosine_kinase Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Compound Preparation (Serial Dilutions) primary_screen Primary Screening (Single High Concentration) start->primary_screen data_analysis1 Data Analysis: Identify Active Compounds primary_screen->data_analysis1 dose_response Dose-Response Assay (IC50 Determination) data_analysis1->dose_response data_analysis2 Data Analysis: Calculate IC50 Values dose_response->data_analysis2 hit_validation Hit Validation & Selectivity Profiling data_analysis2->hit_validation end End: Lead Candidate hit_validation->end

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has established them as a primary focus for targeted drug discovery. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its synthetic versatility and its remarkable ability to form key interactions within the ATP-binding site of various kinases.[1][2] A multitude of FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring its significance in the development of targeted therapies.[2]

These application notes provide a comprehensive guide for researchers involved in the discovery and development of novel pyrazole-based kinase inhibitors. This document outlines detailed protocols for the synthesis, in vitro and cell-based evaluation, and mechanistic studies of these promising therapeutic agents.

Data Presentation: Inhibitory Activity of Representative Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of selected pyrazole-based compounds against various kinases and cancer cell lines, providing a clear comparison of their potency.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Reference
Afuresertib (GSK2110183)Akt10.08 (Ki)[3]
RuxolitinibJAK1/JAK23.3/2.8[2]
CrizotinibALK2.9[3]
EncorafenibBRAF (V600E)0.3[2]
Barasertib (AZD1152-HQPA)Aurora B0.37[2]
Golidocitinib (AZD4205)JAK1<5[2]
Compound 8Aurora A/B35/75[3]
SR-3576JNK37[4]
AT9283Aurora A/B~3[5]

Table 2: Cellular Activity of Pyrazole-Based Kinase Inhibitors

CompoundTarget Cell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[3]
Compound 6HCT116Colon0.39[3]
Compound 6MCF-7Breast0.46[3]
Compound 8SW620Colon0.35[3]
Compound 8HCT116Colon0.34[3]
Compound 43MCF-7Breast0.25[6]
Compound 6bHepG2Liver2.52[7]
Compound 7aHepG2Liver6.1[8]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the evaluation of novel pyrazole-based kinase inhibitors.

Protocol 1: General Synthesis of N-Aryl Pyrazole Scaffolds

This protocol describes a common method for the synthesis of N-aryl pyrazoles, a core structure in many kinase inhibitors.

Materials:

  • Appropriate β-diketone or β-ketoester

  • Arylhydrazine hydrochloride

  • Ethanol or acetic acid (solvent)

  • Sodium acetate (if using hydrochloride salt)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the arylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol or acetic acid in a round-bottom flask.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the β-diketone or β-ketoester (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to obtain the desired N-aryl pyrazole.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test pyrazole compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test pyrazole compound in kinase assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • In a white assay plate, add the test compound dilutions. Include a "no compound" (DMSO only) control and a "no enzyme" control.

  • Add the recombinant kinase to each well (except the "no enzyme" control).

  • Add the kinase-specific substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the "no compound" control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of pyrazole-based kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazole compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test pyrazole compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 4: Western Blot Analysis of Kinase Signaling Pathways

This protocol is used to investigate the effect of a pyrazole inhibitor on the phosphorylation status of a target kinase and its downstream substrates.

Materials:

  • Cancer cell line

  • Test pyrazole compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream proteins)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with the pyrazole inhibitor at various concentrations for a specific duration. Include a vehicle (DMSO) control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein (e.g., GAPDH, β-actin).

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a pyrazole inhibitor on cell cycle progression.

Materials:

  • Cancer cell line

  • Test pyrazole compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the pyrazole inhibitor at various concentrations for a predetermined time.

  • Harvest the cells (including floating cells) and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20 °C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.

Mandatory Visualization

Workflow for the Development of Pyrazole-Based Kinase Inhibitors

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 Lead Optimization & Preclinical Studies a Target Identification & Validation b Library Design & Pyrazole Scaffold Selection a->b c Chemical Synthesis & Purification b->c d In Vitro Kinase Inhibition Assay (IC50) c->d e Selectivity Profiling (Kinase Panel) d->e f Cell Viability Assay (MTT, IC50) e->f g Western Blot Analysis (Target Modulation) f->g h Cell Cycle Analysis (Flow Cytometry) g->h i Structure-Activity Relationship (SAR) Studies h->i j ADME/Tox Profiling i->j k In Vivo Efficacy Studies (Xenograft Models) j->k l Clinical Trials k->l Clinical Candidate

Caption: A generalized workflow for the discovery and development of pyrazole-based kinase inhibitors.

Simplified Signaling Pathway of a Pyrazole-Based Aurora Kinase Inhibitor

G G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Aurora_A Aurora A Kinase Mitosis->Aurora_A activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation promotes Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly promotes Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Pyrazole_Inhibitor Pyrazole-Based Aurora Kinase Inhibitor Pyrazole_Inhibitor->Aurora_A inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Aurora A kinase by a pyrazole-based compound leads to mitotic arrest and apoptosis.

Simplified JAK-STAT Signaling Pathway and its Inhibition

G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Pyrazole_Inhibitor Pyrazole-Based JAK Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK inhibits

Caption: Pyrazole-based JAK inhibitors block cytokine signaling by preventing STAT phosphorylation.

References

antibacterial activity of pyrazole derivatives against gram-positive and gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of pyrazole derivatives against both gram-positive and gram-negative bacteria. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows to guide researchers in this field.

Introduction

The emergence of antibiotic-resistant bacteria presents a significant global health challenge. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including potent antibacterial activities.[1][2] These compounds have been shown to target various metabolic pathways in both gram-positive and gram-negative bacteria, making them a promising class of molecules for the development of new antimicrobial agents.[1] This document outlines the antibacterial efficacy of various pyrazole derivatives and provides standardized protocols for their evaluation.

Data Presentation: Antibacterial Activity of Pyrazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against a selection of gram-positive and gram-negative bacteria. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of Pyrazole Derivatives against Gram-Positive Bacteria

Compound TypeSpecific Derivative ExampleBacterial StrainMIC (µg/mL)Reference
Pyrazole-HydrazonesN-Benzoic acid derived pyrazole hydrazoneAcinetobacter baumannii0.78 - 1.56[1]
Naphthyl-substituted pyrazole-derived hydrazoneStaphylococcus aureus0.78 - 1.56[1]
Aminoguanidine-derived 1,3-diphenyl pyrazoleStaphylococcus aureus (including MDR strains)1 - 32[1]
Pyrazole-Thiazole HybridsPyrazole-thiazole hybrid with hydrazone moietyStaphylococcus aureus1.9 - 3.9[1]
Tethered thiazolo-pyrazole derivativeMethicillin-resistant Staphylococcus aureus (MRSA)4[1]
Coumarin-Substituted PyrazolesFluoro and hydroxy-substituted coumarin-derived pyrazoleMethicillin-resistant Staphylococcus aureus (MRSA)3.125[3]
Coumarin attached pyrazole derivativeStaphylococcus aureus1[1]
Quinoline-Substituted PyrazolesQuinoline-substituted pyrazole derivativeStaphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis0.12 - 0.98[1]
Pyrazole-Clubbed PyrimidinesPyrazole-clubbed pyrimidineMethicillin-resistant Staphylococcus aureus (MRSA)521 µM[4]
N-Phenylpyrazole Curcumin DerivativesN-(3-Nitrophenylpyrazole) curcuminStaphylococcus aureus10[5]
Pyrazolyl 1,3,4-Thiadiazine Derivatives4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideStaphylococcus aureus, Bacillus subtilis62.5 - 125[6]
Pyrazole Derivatives Containing ThiazolePyrazole-thiazole derivativeGram-positive bacteriaGood to moderate activity[7]
4-Pyrazolyl Benzenesulfonamide Derivatives4-Pyrazolyl benzenesulfonamide derivativeStaphylococcus aureusAppreciable activity[8]

Table 2: Antibacterial Activity of Pyrazole Derivatives against Gram-Negative Bacteria

Compound TypeSpecific Derivative ExampleBacterial StrainMIC (µg/mL)Reference
Pyrazole-HydrazonesN-Benzoic acid derived pyrazole hydrazoneAcinetobacter baumannii0.78 - 1.56[1]
Aminoguanidine-derived 1,3-diphenyl pyrazoleEscherichia coli1[1]
Pyrazole-Thiazole HybridsPyrazole-thiazole hybrid with hydrazone moietyKlebsiella planticolaIC50: 11.8 µM[1]
Pyrazole-thiazole hybridΔTolC Escherichia coli0.037[1]
Imidazo-Pyridine Substituted PyrazolesImidazo-pyridine substituted pyrazoleEscherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhimurium< 1[1]
Pyrazole-PyrimidinethionesPyrazole-pyrimidinethioneEscherichia coli12.5[1]
Dihydrotriazine Substituted PyrazolesDihydrotriazine substituted pyrazoleEscherichia coli1[1]
Pyrazole-Imidazole-Triazole HybridsPyrazole-imidazole-triazole hybridEscherichia coli, Pseudomonas aeruginosaLow µmol/mL range[1]
N-Phenylpyrazole Curcumin DerivativesN-(2-Fluorophenylpyrazole) curcuminEscherichia coli50[5]
Pyrazolyl 1,3,4-Thiadiazine Derivatives4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideKlebsiella pneumoniae, Escherichia coli62.5 - 125[6]
Pyrazole Derivatives Containing ThiazolePyrazole-thiazole derivativeGram-negative bacteriaGood to moderate activity[7]
4-Pyrazolyl Benzenesulfonamide Derivatives4-Pyrazolyl benzenesulfonamide derivativeEscherichia coliAppreciable activity[8]
Substituted Pyrazole DerivativesMicrowave-synthesized pyrazole derivativeEscherichia coli, Pseudomonas aeruginosa0.212 - 2.50 (mg/mL)[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives and the evaluation of their antibacterial activity.

Protocol 1: General Synthesis of Pyrazole Derivatives

A common method for synthesizing pyrazole derivatives involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The following is a representative procedure.

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress using TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazole derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium from an agar plate into a tube containing MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test pyrazole compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control well (broth with bacteria and a standard antibiotic) and a negative control well (broth with bacteria and the solvent used to dissolve the compound). Also include a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Antibacterial Screening synthesis Synthesis of Pyrazole Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization serial_dilution Serial Dilution of Compounds characterization->serial_dilution Test Compounds prep_inoculum Prepare Bacterial Inoculum incubation Inoculation & Incubation prep_inoculum->incubation serial_dilution->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow for the synthesis, purification, and antibacterial screening of pyrazole derivatives.

mic_determination_logic cluster_interpretation Interpretation start Incubated 96-Well Plate visual_inspection Visual Inspection for Turbidity start->visual_inspection od_measurement OD600 Measurement start->od_measurement no_growth No Visible Growth visual_inspection->no_growth Well is clear growth Visible Growth visual_inspection->growth Well is turbid low_od Low OD Value od_measurement->low_od Below threshold high_od High OD Value od_measurement->high_od Above threshold mic_value Determine MIC Value no_growth->mic_value low_od->mic_value

Caption: Logic diagram for the determination of the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

While the precise mechanism of action for many pyrazole derivatives is still under investigation, several studies suggest potential targets. Some pyrazole derivatives have been predicted to act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] Others may disrupt the bacterial cell wall or inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[1][4] Molecular docking studies have been employed to predict the binding of pyrazole compounds to these targets, providing a basis for further mechanistic studies and lead optimization.[1][4] For instance, some pyrazole-thiazole hybrids have been shown to target topoisomerase II and IV.[1]

Conclusion

Pyrazole derivatives represent a versatile and promising scaffold for the development of novel antibacterial agents with activity against both gram-positive and gram-negative bacteria, including drug-resistant strains. The data and protocols presented here provide a valuable resource for researchers working on the discovery and development of new antimicrobial therapies. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and spectrum of activity of this important class of compounds.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of 5-aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 5-aminopyrazoles?

A1: The most prevalent and versatile methods for synthesizing 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines, typically forming an intermediate hydrazone, which then undergoes cyclization to yield the 5-aminopyrazole. This is one of the most common and robust methods.[1][2]

  • α,β-Unsaturated Nitriles: Substrates with a leaving group at the β-position can also react with hydrazines to form 5-aminopyrazoles.[3]

Q2: What is the most common side reaction in 5-aminopyrazole synthesis, and why does it occur?

A2: The most significant challenge and primary source of side products is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[4] The two nitrogen atoms of the hydrazine are not equally nucleophilic, leading to two possible cyclization pathways that result in a mixture of regioisomers: the desired 5-aminopyrazole and the isomeric 3-aminopyrazole.[3]

Q3: What are other typical side products observed in 5-aminopyrazole synthesis?

A3: Besides the undesired regioisomer, other common side products can include:

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates, such as β-dicarbonyl compounds, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[5][6]

  • Dimerization Products: In the presence of certain catalysts, such as copper, 5-aminopyrazoles can undergo dimerization to yield pyrazole-fused pyridazines and pyrazines.[7]

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[8][9]

Q4: How can I confirm the regiochemistry of my product?

A4: Determining the exact isomer formed is crucial. While routine 1H and 13C NMR and mass spectrometry are essential, unambiguous structure determination often requires advanced 2D NMR techniques.[4] Techniques like NOESY can show through-space correlations between the N-substituent and protons on the pyrazole ring, while HMBC and HMQC experiments can help establish connectivity.[5] In many cases, single-crystal X-ray diffraction is used for definitive structural proof.

Troubleshooting Guides

Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.

G cluster_0 Troubleshooting Regioisomer Formation start Mixture of 3- and 5-Aminopyrazole Isomers Observed condition Select Desired Isomer start->condition kinetic Kinetic Control for 3-Aminopyrazole condition->kinetic 3-Amino Isomer thermodynamic Thermodynamic Control for 5-Aminopyrazole condition->thermodynamic 5-Amino Isomer kinetic_action Use strong base (e.g., EtONa) Low temperature (e.g., 0 °C) Short reaction time kinetic->kinetic_action thermodynamic_action Use acid catalyst (e.g., AcOH) High temperature (reflux) Longer reaction time Use fluorinated solvents (TFE, HFIP) thermodynamic->thermodynamic_action end Selective Synthesis Achieved kinetic_action->end thermodynamic_action->end

Caption: A logical workflow for troubleshooting the formation of regioisomers.

Solutions:

  • To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control):

    • Acidic Conditions: Use a catalytic amount of a protic acid like acetic acid.

    • High Temperature: Refluxing the reaction mixture often favors the thermodynamically more stable 5-aminopyrazole isomer.

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly enhance the regioselectivity for the 5-amino isomer.[4]

    • Microwave Irradiation: Microwave-assisted synthesis in toluene with acetic acid has been reported to give high yields of the 5-aminopyrazole.[3]

  • To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control):

    • Basic Conditions: Employing a strong base like sodium ethoxide (EtONa) in ethanol can favor the kinetically controlled formation of the 3-aminopyrazole.[3]

    • Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can trap the kinetically favored product.[3]

Reactants Conditions Product Ratio (5-amino : 3-amino) Yield (%)
3-Methoxyacrylonitrile + PhenylhydrazineAcOH, Toluene, MW90 : 1090
3-Methoxyacrylonitrile + PhenylhydrazineEtONa, EtOH, MW15 : 8585

This table presents a summary of quantitative data on the regioselective synthesis of aminopyrazoles under different conditions.[3]

Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.

This can occur if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.

G cluster_1 Troubleshooting Incomplete Reactions start Incomplete Reaction or Uncyclized Intermediates check_purity Check Starting Material Purity start->check_purity impure Impure Reactants check_purity->impure No pure Reactants are Pure check_purity->pure Yes purify Purify Starting Materials impure->purify optimize Optimize Reaction Conditions purify->optimize pure->optimize increase_temp Increase Temperature optimize->increase_temp add_catalyst Add Acid/Base Catalyst optimize->add_catalyst change_solvent Change Solvent optimize->change_solvent end Reaction Driven to Completion increase_temp->end add_catalyst->end change_solvent->end

Caption: A workflow for troubleshooting incomplete pyrazole synthesis.

Solutions:

  • Increase Reaction Temperature: Heating the reaction mixture, often to reflux, can provide the necessary activation energy for the intramolecular cyclization.

  • Add a Catalyst: The addition of a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can facilitate the cyclization step.[1]

  • Change the Solvent: Switching to a higher boiling point solvent may be necessary to achieve the required reaction temperature.

  • Purity of Starting Materials: Ensure the purity of the β-ketonitrile and hydrazine starting materials, as impurities can inhibit the reaction.

Issue 3: Formation of pyrazolo[1,5-a]pyrimidine side products.

This is common when using β-dicarbonyl compounds as reagents or when they are present as impurities. The nucleophilic 5-amino group and the N1 of the pyrazole can react with the two electrophilic centers of the β-dicarbonyl compound.

Solutions:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the hydrazine and the β-ketonitrile to avoid excess reagents that could participate in subsequent reactions.

  • Purify the 5-Aminopyrazole: If the 5-aminopyrazole is isolated before a subsequent reaction, ensure it is pure and free from any unreacted starting materials.

  • Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote the formation of these fused byproducts.

  • Protecting Groups: In multi-step syntheses, consider protecting the 5-amino group if it is not the desired site of reactivity in a subsequent step.

Experimental Protocols

General Protocol for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazine

This protocol provides a general guideline for the synthesis of 5-aminopyrazoles. Optimization may be required for specific substrates.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.0-1.2 eq)

  • Ethanol

  • Acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketonitrile in ethanol.

  • Add the hydrazine hydrate or substituted hydrazine to the solution. If using a substituted hydrazine hydrochloride, add an equivalent of a base like triethylamine.

  • If desired for regioselectivity, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Regioselective Synthesis of 5-Aminopyrazoles using Trifluoroethanol (TFE)

This method is particularly useful for achieving high regioselectivity in favor of the 5-amino isomer when using substituted hydrazines.[4]

Materials:

  • Unsymmetrical β-ketonitrile (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-ketonitrile in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the major 5-aminopyrazole regioisomer.

References

Technical Support Center: Purification of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a crucial intermediate for researchers in drug development and chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization Improper solvent choice leading to co-precipitation of impurities or low solubility of the desired compound.Screen a variety of solvents. Based on purification of similar pyrazole derivatives, consider solvents like ethanol, dioxane, or acetone.[1][2] Forcing crystallization too quickly can also trap impurities; allow the solution to cool slowly.
Oily Product Instead of Crystals Presence of residual solvent or low-melting point impurities.Try triturating the oil with a non-polar solvent like hexane to induce solidification. Ensure the product is thoroughly dried under vacuum. If the issue persists, column chromatography may be necessary.
Product Degradation (Discoloration) The compound may be sensitive to heat, light, or air. The methylthio group can be susceptible to oxidation.Perform purification steps at lower temperatures where possible. Use an inert atmosphere (nitrogen or argon) if sensitivity is suspected. Store the purified product in a cool, dark place.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[3] Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.
Streaking on TLC Plate The compound may be too polar for the chosen solvent system or acidic/basic in nature.Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of similar pyrazoles include unreacted starting materials (e.g., phenylhydrazine, malononitrile derivatives), and side products from incomplete cyclization or alternative reaction pathways.

Q2: Which recrystallization solvent is best for this compound?

A2: The ideal solvent must be determined empirically. For structurally related aminopyrazole carbonitriles, solvents like ethanol, dioxane, n-propanol, and acetone have been used successfully.[1][2] It is recommended to perform small-scale solubility tests to identify a solvent that dissolves the compound when hot but provides low solubility when cold.

Q3: My purified compound has a melting point range that is broader than expected. What does this indicate?

A3: A broad melting point range typically indicates the presence of impurities. Further purification by recrystallization or column chromatography is recommended to achieve a sharp melting point. Purity of over 97% is often desired for subsequent applications.[4]

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for purity analysis?

A4: Yes, HPLC is an excellent method for assessing the purity of this compound. A reverse-phase column, such as a Newcrom R1, can be effective for separating the compound from its impurities.[5] For mass spectrometry applications, a mobile phase containing formic acid is recommended.[5]

Experimental Protocols

The following are general protocols for the purification of pyrazole derivatives, which can be adapted for this compound.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol) and heat gently. If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with the non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[3] Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Purification Workflow

PurificationWorkflow Purification Workflow for this compound start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC, HPLC, MP) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 97% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 97% purity_check2 Check Purity (TLC, HPLC, MP) column_chromatography->purity_check2 purity_check2->pure_product Purity > 97% further_purification Further Purification Needed purity_check2->further_purification Purity < 97%

Caption: A flowchart illustrating the decision-making process for purifying the target compound.

References

optimizing reaction conditions for the synthesis of 5-aminopyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-aminopyrazole-4-carbonitriles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-aminopyrazole-4-carbonitriles in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Choice and Activity: The choice of catalyst is crucial for this synthesis. If you are using a catalyst, ensure it is active. For instance, in a three-component reaction of an aldehyde, malononitrile, and phenylhydrazine, the catalyst plays a significant role. Studies have shown that novel catalysts like LDH@PTRMS@DCMBA@CuI or magnetically separable catalysts such as Fe3O4@SiO2@Tannic acid can lead to high yields.[1][2] If you are not using a catalyst, consider employing one, as catalyst-free reactions might result in lower yields depending on the substrates.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction outcome. For some syntheses, a mixture of ethanol and water has proven effective.[2] Interestingly, for the reaction of substituted benzylidene malononitriles with phenylhydrazine, conducting the reaction in pure water at room temperature has been shown to give excellent yields, often better than in ethanol or ethanol-water mixtures.[3]

    • Temperature: The optimal reaction temperature can vary. While some procedures recommend heating (e.g., 55 °C or 80 °C), others achieve high yields at room temperature.[2][4][5] It is advisable to perform small-scale trials at different temperatures to find the optimum for your specific substrates and catalyst system.

  • Purity of Reactants: Ensure the purity of your starting materials, especially the aldehyde, malononitrile, and hydrazine derivatives. Impurities can lead to side reactions and a decrease in the desired product's yield.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to the formation of degradation products.

Q2: I am observing the formation of multiple products or significant impurities. How can I improve the selectivity of my reaction?

A2: The formation of multiple products often points towards side reactions or lack of regioselectivity. Here are some strategies to enhance selectivity:

  • Reaction Sequence: In multi-component reactions, the order of addition of reagents can sometimes influence the outcome. While one-pot synthesis is common, a stepwise approach might be necessary for complex substrates.[6]

  • Catalyst Selection: A well-chosen catalyst can enhance the selectivity towards the desired product. For example, specific nanocatalysts have been designed to facilitate the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitrile derivatives with high yields and selectivity.[2][4]

  • Control of Reaction Conditions:

    • pH: For reactions involving hydrazine, the pH of the medium can be critical. Some protocols suggest the addition of a few drops of acetic acid to catalyze the reaction.[7]

    • Temperature: Running the reaction at a lower temperature can sometimes suppress the formation of side products.

Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?

A3: The purification of 5-aminopyrazole-4-carbonitriles typically involves the following steps:

  • Filtration and Washing: In many cases, the product precipitates out of the reaction mixture upon completion. The solid can be collected by filtration and washed with a suitable solvent (e.g., distilled water, ethanol) to remove unreacted starting materials and soluble impurities.[3]

  • Recrystallization: This is a common and effective method for purifying solid products. Ethanol is frequently used as a recrystallization solvent for this class of compounds.[3][7]

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a viable option. The eluent system will depend on the polarity of the specific derivative, with mixtures of ethyl acetate and n-hexane being commonly employed.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 5-aminopyrazole-4-carbonitriles from aldehydes, malononitrile, and hydrazines?

A1: The proposed mechanism generally involves a few key steps. Initially, the catalyst activates the aldehyde. This is followed by a Knoevenagel condensation between the activated aldehyde and malononitrile. Subsequently, a Michael addition of the hydrazine to the resulting intermediate occurs, followed by an intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole-4-carbonitrile product.[4]

Q2: Are there any "green" or environmentally friendly methods for this synthesis?

A2: Yes, significant research has been dedicated to developing greener synthetic routes. These methods often focus on:

  • Green Catalysts: The use of magnetically recoverable and reusable nanoparticles, such as those based on iron oxide, minimizes catalyst waste.[1][4][8][9]

  • Green Solvents: Performing the reaction in water is a highly eco-friendly approach that has been shown to be very effective.[3]

  • Mechanochemistry: Ball milling techniques allow the reaction to be carried out in the absence of a solvent, which is a key principle of green chemistry.[1][8]

Q3: How can I confirm the structure of my synthesized 5-aminopyrazole-4-carbonitrile?

A3: The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks such as N-H stretching (around 3200-3400 cm⁻¹), C≡N stretching (around 2200-2300 cm⁻¹), and C=C/C=N stretching in the fingerprint region.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the amino protons (NH₂), aromatic protons, and any other protons in your specific derivative. The chemical shifts will vary depending on the substituents.[1][8]

    • ¹³C NMR: This will show the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): This technique will provide the molecular weight of your compound, confirming its elemental composition.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the expected structure.[1][8]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of a Model 5-Aminopyrazole-4-carbonitrile.

EntryCatalystCatalyst Amount (g)Temperature (°C)Time (min)Yield (%)Reference
1Fe3O4@SiO2@Tannic acid0.1801095[1][8]
2LDH@PTRMS@DCMBA@CuI0.05551098[2]
3Fe3O4@SiO2@vanillin@thioglycolic acid0.1Room Temp.1596[4]
4None-Room Temp.1596[3]

Reaction conditions for entries 1, 3, and 4 are for similar three-component reactions but may involve slightly different substrates, highlighting the general efficacy. Entry 2 is for the synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles in Water. [3]

  • To a round-bottom flask containing the appropriate substituted benzylidene malononitrile (1 mmol) in 10 mL of water, add phenylhydrazine (1 mmol, 0.108 g).

  • Stir the resulting turbid reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.

  • Upon completion of the reaction, a precipitate will form.

  • Filter the precipitate, wash it thoroughly with distilled water, and dry it.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: General Procedure for the Nanocatalyst-Mediated Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives. [2]

  • In a test tube, combine phenylhydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add a solvent mixture of H₂O/EtOH (0.5:0.5 mL).

  • Stir the mixture at 55 °C using a magnetic stirrer.

  • Monitor the reaction progress using TLC with an n-hexane/ethyl acetate (5:5, v/v) eluent.

  • After the reaction is complete, cool the mixture to room temperature.

  • To isolate the product, evaporate the solvent and recrystallize the solid residue from ethanol.

Visualizations

experimental_workflow start Start reactants Combine Reactants: - Aldehyde - Malononitrile - Hydrazine start->reactants conditions Set Reaction Conditions: - Add Catalyst (optional) - Add Solvent (optional) - Set Temperature reactants->conditions reaction Stir and Monitor (e.g., via TLC) conditions->reaction workup Reaction Work-up: - Cool Mixture - Filter Precipitate reaction->workup purification Purification: - Wash with Solvent - Recrystallization or  Column Chromatography workup->purification characterization Characterization: - FTIR, NMR, MS - Elemental Analysis purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of 5-aminopyrazole-4-carbonitriles.

troubleshooting_workflow start Problem Identified low_yield Low Yield start->low_yield multiple_products Multiple Products / Impurities start->multiple_products check_catalyst Check Catalyst: - Activity - Loading low_yield->check_catalyst Is a catalyst used? check_selectivity Review Reaction Selectivity multiple_products->check_selectivity optimize_conditions Optimize Conditions: - Temperature - Solvent - Reaction Time check_catalyst->optimize_conditions Yes/No check_reactants Check Reactant Purity optimize_conditions->check_reactants solution_yield Solution: - Use active/different catalyst - Modify reaction conditions - Purify starting materials check_reactants->solution_yield modify_conditions Modify Conditions: - Adjust pH - Lower Temperature check_selectivity->modify_conditions purification_strategy Refine Purification: - Recrystallization - Column Chromatography modify_conditions->purification_strategy solution_purity Solution: - Adjust reaction parameters - Employ appropriate  purification technique purification_strategy->solution_purity

Caption: Troubleshooting logic for common issues in 5-aminopyrazole-4-carbonitrile synthesis.

References

troubleshooting low yields in three-component pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in three-component pyrazole synthesis. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in a three-component pyrazole synthesis?

Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Key contributors often include:

  • Purity of Reactants: Impurities in the 1,3-dicarbonyl compound, aldehyde, or hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives, in particular, can degrade over time.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical parameters that significantly influence the reaction outcome.[1][2]

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls, incomplete cyclization leading to pyrazoline intermediates, or di-addition of hydrazine can consume starting materials and lower the desired product's yield.[1][3]

  • Product Precipitation and Purification: Loss of product during workup and purification steps, such as recrystallization or column chromatography, can also contribute to lower overall yields.

Q2: How can I improve the regioselectivity of my reaction when using an unsymmetrical 1,3-dicarbonyl compound?

The formation of regioisomeric mixtures is a common challenge.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1]

To improve regioselectivity, consider the following:

  • Catalyst Selection: Certain catalysts can favor the formation of one regioisomer over the other. For instance, the synergistic effect between the anion and cation in an ionic liquid like [bmim][InCl4] has been shown to favor high regioselectivity.[4][5]

  • Reaction Temperature: Lowering the reaction temperature may increase the kinetic selectivity towards the more reactive carbonyl group.

  • Protecting Groups: Temporarily protecting one of the carbonyl groups could be a viable, albeit more synthetically intensive, strategy.

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I prevent it?

Discoloration, often to yellow, red, or brown, is frequently observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1] While sometimes unavoidable, you can minimize this by:

  • Using Fresh Hydrazine: Employing a freshly opened bottle or purified hydrazine can reduce the presence of colored impurities.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative processes that lead to colored byproducts.[1]

  • Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation.[1] Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing very low yields or no formation of the desired pyrazole, a systematic approach to troubleshooting is necessary.

Troubleshooting Workflow

start Low/No Product check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK sub_reactants Use fresh/purified reagents. Confirm stoichiometry (slight excess of hydrazine may help). check_reactants->sub_reactants check_catalyst 3. Assess Catalyst Activity check_conditions->check_catalyst Conditions OK sub_conditions Optimize temperature, time, and solvent. Monitor reaction by TLC/LC-MS. check_conditions->sub_conditions check_workup 4. Review Workup & Purification check_catalyst->check_workup Catalyst OK sub_catalyst Use fresh catalyst. Screen different catalysts (acidic, basic, metal-based). check_catalyst->sub_catalyst solution Improved Yield check_workup->solution Procedure Optimized sub_workup Analyze aqueous and organic layers for product. Optimize purification method (e.g., recrystallization solvent). check_workup->sub_workup

Caption: A logical workflow for troubleshooting low or no product yield.

Detailed Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl, aldehyde, and hydrazine are pure.[1] Impurities can inhibit the reaction or lead to undesired side products.[1]

  • Optimize Reaction Stoichiometry: Verify the correct stoichiometry. In some cases, a slight excess of the hydrazine (1.1-1.2 equivalents) can drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, and solvent are critical.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

    Table 1: Effect of Solvent on Pyrazole Synthesis Yield

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolReflux575[2]
MethanolReflux670[2]
WaterReflux185[6]
Trifluoroethanol80488[4][5]
DMSO701284[7]
Solvent-free1000.592[4][5]
  • Consider Catalyst Choice: The choice of catalyst can be crucial. If one catalyst is not effective, consider screening others.

    Table 2: Common Catalysts for Three-Component Pyrazole Synthesis

Catalyst TypeExampleTypical ConditionsNotes
Lewis AcidSmCl₃, InCl₃VariesActivates the enol tautomer of β-ketoesters.[4][5]
Brønsted AcidAcetic AcidCatalytic amountOften used with hydrazines.
Metal CatalystCopper, PalladiumVariesCan enable in-situ formation of reactants or N-functionalization.[4][5]
Ionic Liquid[bmim][InCl₄]Room Temp - 80°CCan act as both solvent and catalyst, often recyclable.[4][5]
EnzymeLipase (TLL)45°CGreen catalysis, high specificity.[2]
NanocatalystNano SiO₂, Fe₃O₄Room Temp - 60°CHigh efficiency, often reusable.[8]
Issue 2: Complex Product Mixture and Purification Difficulties

A complex mixture of products can make isolation of the desired pyrazole challenging.

Troubleshooting Workflow

start Complex Product Mixture identify_byproducts 1. Identify Byproducts (TLC, NMR, MS) start->identify_byproducts regioisomers Regioisomers Detected? identify_byproducts->regioisomers incomplete_reaction Incomplete Cyclization? identify_byproducts->incomplete_reaction other_byproducts Other Impurities? identify_byproducts->other_byproducts optimize_selectivity Optimize for Regioselectivity regioisomers->optimize_selectivity Yes drive_completion Drive Reaction to Completion incomplete_reaction->drive_completion Yes cleaner_reaction Improve Reaction Cleanliness other_byproducts->cleaner_reaction Yes purification 2. Refine Purification Strategy optimize_selectivity->purification sub_selectivity Adjust temperature, solvent, or catalyst. optimize_selectivity->sub_selectivity drive_completion->purification sub_completion Increase reaction time or temperature. Consider a mild oxidant if pyrazoline is present. drive_completion->sub_completion cleaner_reaction->purification sub_cleanliness Use purer starting materials. Run under inert atmosphere. cleaner_reaction->sub_cleanliness solution Pure Product purification->solution sub_purification Screen recrystallization solvents. Try column chromatography with deactivated silica. purification->sub_purification

Caption: Troubleshooting guide for complex product mixtures.

Detailed Steps:

  • Identify Byproducts: Use analytical techniques like TLC, NMR, and Mass Spectrometry to identify the structures of the major byproducts.[3] Common byproducts include regioisomers, pyrazoline intermediates from incomplete aromatization, and products from hydrazine self-condensation.[3]

  • Optimize for a Cleaner Reaction:

    • If regioisomers are the issue, refer to FAQ 2.

    • If incomplete cyclization is observed, try increasing the reaction time or temperature. In some cases, exposure to air or a mild oxidant can facilitate the final aromatization step.[4][5]

    • If other impurities are present, focus on the purity of the starting materials and consider running the reaction under an inert atmosphere.[1]

  • Refine Purification Technique:

    • Recrystallization: This is often an effective method for purification.[1] Experiment with different solvent systems to find one that provides good separation. A common technique is to dissolve the crude product in a hot "good" solvent and slowly add a "poor" solvent until turbidity appears, then allow it to cool slowly.[9]

    • Column Chromatography: If your compound is sensitive to silica gel (an acidic stationary phase), consider deactivating the silica with a base like triethylamine before use.[9] Alternatively, neutral alumina or reversed-phase (C-18) silica can be used.[9]

    • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by an acid-base extraction to separate them from non-basic impurities.

Experimental Protocols

General Protocol for a Three-Component Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Signaling Pathway / Experimental Workflow

reactant1 Aldehyde (1.0 eq) mix Mix & Stir reactant1->mix reactant2 1,3-Dicarbonyl (1.0 eq) reactant2->mix reactant3 Hydrazine (1.1 eq) reactant3->mix catalyst Catalyst (e.g., 10 mol%) catalyst->mix solvent Solvent solvent->mix heat Heat to specified temp mix->heat monitor Monitor by TLC/LC-MS heat->monitor workup Reaction Workup monitor->workup Reaction Complete purify Purification workup->purify product Final Pyrazole Product purify->product

Caption: General experimental workflow for three-component pyrazole synthesis.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), the chosen catalyst (e.g., 0.1 mmol), and the solvent (e.g., 5 mL of ethanol).

  • Addition of Hydrazine: Begin stirring the mixture and add the hydrazine derivative (1.1 mmol) dropwise. If using a hydrazine salt, a mild base like sodium acetate (1.1 mmol) may be added.[1]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC until the starting materials are consumed.[1]

  • Workup: Cool the reaction mixture to room temperature. If a solid has precipitated, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1] The residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1][9]

References

formation of regioisomers in pyrazole synthesis and how to control it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the formation of regioisomers during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][4][5]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1][6]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][7]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[6][8]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Problem: The condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is yielding a difficult-to-separate mixture of two regioisomers.

Solutions:

  • Solvent Modification: Switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to improved selectivity.[8]

  • pH Control: Adjusting the pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine initiates the cyclization. Acidic conditions can protonate the more basic nitrogen, altering the course of the reaction.[1][7]

  • Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by increasing the difference in activation energies for the two competing pathways.

  • Catalyst Introduction: The use of certain catalysts, such as nano-ZnO, has been reported to provide excellent yields and regioselectivity in some cases.[2][3]

Issue 2: The desired regioisomer is the minor product. How can I reverse the selectivity?

Problem: The reaction conditions favor the formation of the undesired regioisomer.

Solutions:

  • Reagent Modification: If possible, modify the substituents on the 1,3-dicarbonyl compound or the hydrazine to exploit steric or electronic differences that favor the formation of the desired product. For instance, introducing a bulky group can block the attack at a specific carbonyl.[1]

  • Alternative Synthetic Routes: Consider alternative synthetic strategies that offer better regiocontrol. These include:

    • Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines can provide a different regiochemical outcome.[5][9]

    • 1,3-Dipolar Cycloaddition: The reaction of a nitrile imine with an alkyne is a powerful method for constructing the pyrazole ring with defined regiochemistry.[2][5]

    • Multicomponent Reactions: These one-pot syntheses can offer high regioselectivity by carefully choosing the starting materials.[10][11]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

Solutions:

  • Chromatographic Separation:

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are key to achieving good separation.

  • Crystallization: If one of the regioisomers is a solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Hydrazines

Entry1,3-Diketone (R¹)Hydrazine (R²)SolventRatio (Regioisomer A:B)Reference
1ArylMethylhydrazineEtOHLow Selectivity
2ArylMethylhydrazineTFE85:15[8]
3ArylMethylhydrazineHFIP>99:1[8]
4CF₃PhenylhydrazineEtOHLow Selectivity[8]
5CF₃PhenylhydrazineTFEImproved Selectivity[8]
6CF₃PhenylhydrazineHFIP99:1[8]

Regioisomer A refers to the pyrazole formed by the initial attack of the substituted nitrogen of the hydrazine on the carbonyl group adjacent to the R¹ substituent.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-1-aryl-5-substituted Pyrazoles using TFE

  • Materials:

    • 4,4,4-Trifluoro-1-(aryl)-butane-1,3-dione (1.0 eq)

    • Arylhydrazine hydrochloride (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add the arylhydrazine hydrochloride to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[12]

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (2.0 eq)

    • 18-crown-6 (0.5 eq)

    • Pyridine

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.[13]

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.[13][14]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[13]

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[13]

Visualizations

G cluster_start Starting Materials cluster_pathways Reaction Pathways Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at Carbonyl 1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->Attack at Carbonyl 1 Attack at Carbonyl 2 Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->Attack at Carbonyl 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at Carbonyl 1 Pathway A Substituted\nHydrazine->Attack at Carbonyl 2 Pathway B Intermediate 1 Intermediate 1 Attack at Carbonyl 1->Intermediate 1 Regioisomer A Regioisomer A Intermediate 1->Regioisomer A Intermediate 2 Intermediate 2 Attack at Carbonyl 2->Intermediate 2 Regioisomer B Regioisomer B Intermediate 2->Regioisomer B

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

G start Poor Regioselectivity (Mixture of Isomers) check_solvent Modify Solvent? (e.g., TFE, HFIP) start->check_solvent check_ph Adjust pH? check_solvent->check_ph No end Improved Regioselectivity (Single Isomer) check_solvent->end Yes check_temp Optimize Temperature? check_ph->check_temp No check_ph->end Yes alt_route Consider Alternative Synthetic Route? check_temp->alt_route No check_temp->end Yes alt_route->end Yes

References

identifying byproducts in the multicomponent reaction of benzaldehyde, malononitrile, and phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Identifying Byproducts in the Multicomponent Reaction of Benzaldehyde, Malononitrile, and Phenylhydrazine.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results or impurities in the one-pot synthesis of 5-amino-1-phenyl-3-(phenyl)-1H-pyrazole-4-carbonitrile and related derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes related to byproduct formation?

A1: Low yields are often a direct consequence of competing side reactions. The primary reaction pathway involves an initial Knoevenagel condensation between benzaldehyde and malononitrile, followed by a Michael addition and cyclization with phenylhydrazine.[1][2] Several factors can promote the formation of byproducts:

  • Incomplete Knoevenagel Condensation: If the initial condensation to form benzylidenemalononitrile is slow or incomplete, unreacted benzaldehyde and malononitrile may participate in other reactions.

  • Self-Condensation: Aldehydes, especially under basic conditions, can undergo self-condensation.

  • Michael Addition Byproducts: Malononitrile is a potent Michael donor and can add to the benzylidenemalononitrile intermediate, leading to undesired oligomers.[3]

  • Reaction Conditions: Non-optimal temperature, solvent, or catalyst choice can significantly alter the reaction pathway, favoring side reactions.[2][4]

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate besides my main product. What could these be?

A2: The presence of multiple spots indicates a mixture of compounds. Besides the unreacted starting materials (benzaldehyde, malononitrile, phenylhydrazine), common byproducts include:

  • Benzylidenemalononitrile: The intermediate of the Knoevenagel condensation is a frequent impurity if the subsequent cyclization with phenylhydrazine is not complete.[5]

  • Michael Adducts: As mentioned in A1, adducts from the reaction of malononitrile with the Knoevenagel product can appear as distinct spots.[3][6][7]

  • Oxidation Products: Benzaldehyde is susceptible to oxidation to benzoic acid, especially if the reaction is run in the presence of air for extended periods.[5]

  • Side-products from Phenylhydrazine: Phenylhydrazine can undergo side reactions, particularly at elevated temperatures.

Q3: What analytical techniques are essential for identifying an unknown byproduct?

A3: A multi-technique approach is crucial for unambiguous structure elucidation.[8][9][10] The standard workflow includes:

  • Separation: Isolate the byproduct using preparative TLC, column chromatography, or High-Performance Liquid Chromatography (HPLC).[8][11]

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity, offering the first clue to its molecular formula. Techniques like LC-MS are highly effective.[8][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the exact chemical structure, connectivity, and stereochemistry of the isolated impurity.[12][13]

  • Infrared (IR) Spectroscopy: Helps identify key functional groups present in the byproduct molecule.[12]

Troubleshooting Guides

Issue 1: An Unexpected Peak in the Mass Spectrum

You've run an LC-MS on your crude reaction mixture and see a significant peak that does not correspond to your starting materials or desired product.

Potential Cause Troubleshooting Step Rationale
Dimerization/Oligomerization Check for masses corresponding to combinations of reactants, e.g., (Benzaldehyde + 2x Malononitrile) or (2x Benzylidenemalononitrile).Michael additions are a common side reaction pathway.[3][6]
Solvent Adduct Verify if the unexpected mass corresponds to your product or a byproduct plus a solvent molecule (e.g., +CH₃CN for acetonitrile).Highly reactive intermediates can sometimes be trapped by the solvent.
Incomplete Reaction Look for a mass corresponding to the Knoevenagel intermediate (benzylidenemalononitrile).This indicates the second step (cyclization with phenylhydrazine) is the rate-limiting or problematic step.[5]
Degradation If the reaction was heated, check for masses lower than your expected product that could indicate fragmentation.High temperatures can lead to the decomposition of reactants or products.[2]
Issue 2: Low Yield and Precipitation of an Unknown Solid

Your reaction has produced a low yield of the desired pyrazole, and a different, less soluble solid has precipitated.

Potential Cause Troubleshooting Step Rationale
Formation of Michael Adduct Isolate the precipitate by filtration. Wash with a solvent in which your desired product is soluble but the precipitate is not (e.g., cold ethanol).[12]The tandem Knoevenagel-Michael adduct of benzaldehyde and two molecules of malononitrile is often a crystalline, less soluble solid.[6]
Incorrect Stoichiometry Analyze the precipitate by NMR and MS to confirm its identity. Re-run the reaction, perhaps by adding the phenylhydrazine earlier or concurrently with the other reactants.An excess of malononitrile or slow addition of phenylhydrazine can favor the formation of the Michael adduct over the desired cyclization.
Catalyst-Induced Side Reaction If using a strong base, consider switching to a milder catalyst (e.g., NaCl, L-proline).[1][14]Strong bases can accelerate competing side reactions like oligomerization.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Isolation via Column Chromatography
  • Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a minimal amount of a polar solvent (e.g., acetone, ethyl acetate) and adding silica gel. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate). The choice of solvent system should be guided by prior TLC analysis.

  • Loading and Elution: Carefully load the adsorbed sample onto the top of the packed column. Begin elution with the determined solvent system, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the isolated byproduct.

  • Solvent Removal: Combine the pure fractions containing the byproduct and remove the solvent using a rotary evaporator to yield the isolated compound.[12]

Protocol 2: Characterization of Isolated Byproduct
  • High-Resolution Mass Spectrometry (HRMS): Dissolve a small sample of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile) and submit for HRMS analysis to obtain an accurate mass and predict the elemental composition.[8]

  • NMR Spectroscopy: Dissolve 5-10 mg of the pure byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra to fully elucidate the structure.[13]

  • FT-IR Spectroscopy: Obtain an IR spectrum of the pure sample (e.g., using a KBr pellet or as a thin film) to identify characteristic functional groups (e.g., C≡N, N-H, C=O).[12]

Visualization

Byproduct Identification Workflow

The following diagram outlines the logical workflow for troubleshooting and identifying unknown byproducts in a multicomponent reaction.

Byproduct_Identification_Workflow cluster_separation cluster_analysis start Unexpected Result (Low Yield, Extra TLC Spot, etc.) separation Step 1: Isolate Impurity start->separation Begin Isolation prep_tlc Preparative TLC separation->prep_tlc column Column Chromatography separation->column hplc Preparative HPLC separation->hplc analysis Step 2: Structural Analysis prep_tlc->analysis Pure Sample column->analysis Pure Sample hplc->analysis Pure Sample ms Mass Spectrometry (MS) - Molecular Weight analysis->ms nmr NMR Spectroscopy - Connectivity - Structure analysis->nmr ir IR Spectroscopy - Functional Groups analysis->ir elucidation Step 3: Structure Elucidation ms->elucidation Combine Data nmr->elucidation Combine Data ir->elucidation Combine Data compare Compare Data with Potential Structures elucidation->compare conclusion Byproduct Identified compare->conclusion Structure Confirmed

A logical workflow for isolating and identifying unknown reaction byproducts.

References

Technical Support Center: Purification of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of crude 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

Researchers may encounter several common issues during the purification of this compound. This guide provides systematic approaches to identify and resolve these challenges.

Problem 1: Low Purity After Initial Synthesis

Symptoms:

  • Broad melting point range of the crude product.

  • Presence of multiple spots on Thin Layer Chromatography (TLC) analysis.

  • Discoloration of the crude solid (e.g., yellow, brown, or oily residue).

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Action
Incomplete Reaction Monitor the reaction progress using TLC until the starting materials are consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Side Reactions The formation of regioisomers or other byproducts is a common issue in pyrazole synthesis.[1] Purification via recrystallization or column chromatography is necessary to remove these impurities.
Degradation of Starting Materials Use fresh, high-purity starting materials. Phenylhydrazine, in particular, can degrade over time and contribute to colored impurities.
Incorrect Stoichiometry Ensure accurate measurement of all reactants. A slight excess of one reactant may be used to drive the reaction to completion, but this will necessitate removal during purification.
Problem 2: Difficulty in Removing Colored Impurities

Symptom:

  • The purified product remains colored (e.g., pale yellow) even after recrystallization.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Action
Trapped Solvent/Impurities During recrystallization, ensure the crystals form slowly. Rapid crystallization can trap impurities within the crystal lattice. If the product is still colored, consider a second recrystallization or treatment with activated carbon.
Oxidation The amino group on the pyrazole ring can be susceptible to oxidation, leading to colored byproducts. Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) if possible.
Residual Starting Materials Phenylhydrazine derivatives can be colored. Ensure complete removal through washing or chromatography.
Problem 3: Poor Crystal Formation During Recrystallization

Symptom:

  • The product oils out or precipitates as a fine powder instead of forming well-defined crystals.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Action
Inappropriate Solvent System The choice of solvent is critical for successful recrystallization. Experiment with different single solvents or mixed solvent systems. Ethanol is a commonly used solvent for recrystallizing pyrazole derivatives.[2][3]
Solution is Supersaturated Avoid cooling the solution too quickly. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal yield. Scratching the inside of the flask with a glass rod can help induce crystallization.
Presence of Oily Impurities If the product oils out, try adding a small amount of a solvent in which the oil is insoluble (a "poor" solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently cited method for the purification of 5-aminopyrazole-4-carbonitrile derivatives is recrystallization .[2][3][4] Column chromatography is also a viable, albeit more resource-intensive, option for achieving high purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on literature for analogous compounds, ethanol is a good starting point for recrystallization.[2][3][4] Other solvents that have been used for similar pyrazole derivatives include dioxane and n-propanol.[5] A mixed solvent system, such as ethyl acetate/hexane, may also be effective.[6]

Q3: What are the expected impurities from the synthesis of this compound?

A3: While specific impurities for this exact compound are not extensively documented in readily available literature, common impurities in pyrazole synthesis can include:

  • Unreacted starting materials: such as phenylhydrazine and the active methylene nitrile precursor.

  • Side products: including regioisomers if an unsymmetrical precursor is used.

  • Products of degradation or oxidation: leading to colored impurities.

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. A single spot on the TLC plate in an appropriate solvent system is a good indication of high purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general procedure based on methods used for similar 5-aminopyrazole-4-carbonitrile derivatives.[2][3][4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography

This is a general protocol for the purification of pyrazole derivatives and may require optimization for the target compound.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar mixture (higher hexane content) and gradually increase the polarity (increase ethyl acetate content).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes hypothetical purity data that could be obtained during the purification process. Actual results will vary depending on the initial purity of the crude material and the specific conditions used.

Purification StepInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Appearance
Crude Product 85%--Yellowish solid
Recrystallization (Ethanol) 85%98%75%Off-white crystalline solid
Column Chromatography 85%>99%60%White crystalline solid

Visualizations

Experimental Workflow: Purification of Crude Product

G Figure 1. General workflow for the purification of this compound. crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography analysis1 Purity Analysis (TLC, HPLC) recrystallization->analysis1 analysis2 Purity Analysis (TLC, HPLC) column_chromatography->analysis2 pure_product Pure Product analysis1->pure_product Purity ≥ 98% analysis2->pure_product Purity > 99%

Caption: General workflow for purification.

Decision Tree for Troubleshooting Purification

G Figure 2. Decision tree for troubleshooting common purification issues. start Crude Product Impure? recrystallize Perform Recrystallization start->recrystallize Yes pure_product Pure Product start->pure_product No check_color Product Still Colored? recrystallize->check_color poor_crystals Poor Crystal Formation? recrystallize->poor_crystals activated_carbon Use Activated Carbon check_color->activated_carbon Yes check_color->poor_crystals No activated_carbon->recrystallize column_chromatography Perform Column Chromatography activated_carbon->column_chromatography Still Colored column_chromatography->pure_product change_solvent Change Solvent System poor_crystals->change_solvent Yes poor_crystals->pure_product No change_solvent->recrystallize slow_cool Cool Slowly

Caption: Troubleshooting purification issues.

References

Technical Support Center: Scale-Up of 5-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 5-aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 5-aminopyrazoles?

A1: The most prevalent methods for synthesizing 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2][3] This is one of the most common and versatile methods.[1][2][3]

  • α,β-Unsaturated Nitriles: Derivatives such as 3-alkoxyacrylonitriles or 3-aminoacrylonitriles react with hydrazines, where the alkoxy or amino group acts as a leaving group upon cyclization.[4]

Q2: What are the critical challenges when scaling up 5-aminopyrazole synthesis?

A2: Key challenges during scale-up include:

  • Regioselectivity Control: Maintaining the desired ratio of 5-aminopyrazole to the 3-aminopyrazole isomer can be difficult as mixing and heat transfer efficiency change with scale.[1][4]

  • Exothermic Reaction Management: The reaction, particularly with hydrazine hydrate, can be highly exothermic.[5] Inadequate heat dissipation in large reactors can lead to runaway reactions and the formation of impurities.[5]

  • Impurity Profile Changes: New or increased levels of side products may appear on a larger scale due to longer reaction times or localized temperature fluctuations.[6][7]

  • Solid Handling and Crystallization: Inconsistent crystallization can affect product purity and isolation. Adding solid reagents to large, hot reactors also poses safety risks.[7]

  • Safety with Hazardous Reagents: Handling larger quantities of hazardous materials like hydrazine and its derivatives requires stringent safety protocols.[8][9][10]

Q3: How can the regioselectivity of the synthesis be controlled to favor the 5-aminopyrazole isomer during scale-up?

A3: To selectively synthesize the 5-aminopyrazole isomer, thermodynamic control is typically favored. This is achieved by using a non-polar solvent like toluene with an acid catalyst (e.g., acetic acid) at elevated temperatures (reflux).[1][4] These conditions allow for the equilibration of intermediates to form the more stable 5-amino isomer.[1][4] Microwave irradiation has also been shown to reduce reaction times while favoring this isomer.[1][4]

Q4: What are common side products, and how can their formation be minimized on a larger scale?

A4: Common side products include the undesired 3-aminopyrazole regioisomer, uncyclized hydrazone intermediates, and N-acetylated aminopyrazoles if acetic acid is used as a solvent at high temperatures.[1] To minimize these, it is crucial to:

  • Optimize Reaction Conditions: Perform small-scale trials to find the optimal solvent, catalyst, and temperature before scaling up.[1]

  • Ensure Complete Cyclization: If uncyclized intermediates are an issue, consider increasing the reaction temperature or time, or using a catalyst to facilitate the cyclization step.[1]

  • Controlled Addition: During scale-up, the slow, controlled addition of reagents is critical to maintain optimal temperature and concentration profiles, which can suppress side reactions.

Troubleshooting Guide

Issue 1: Decreased Yield and Purity Upon Scale-Up

Your 5-aminopyrazole synthesis worked well at the lab scale, but upon moving to a larger reactor, the yield has dropped, and new impurities are observed.

Possible Causes and Solutions:

  • Inefficient Mixing: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.

    • Solution: Evaluate and optimize the agitation speed and impeller design for the larger vessel. Consider using a reactor with better mixing capabilities.[7]

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging for exothermic reactions.[11][12]

    • Solution: Implement a controlled addition strategy for the limiting reagent to manage the rate of heat generation. Ensure the reactor's cooling system is adequate for the scale. For highly exothermic processes, consider transitioning to a continuous flow chemistry setup for superior heat transfer.[5]

  • Prolonged Reaction/Workup Time: Longer processing times at elevated temperatures can lead to product degradation or the formation of new impurities.[7]

    • Solution: Analyze samples at intermediate stages to determine if degradation is occurring. If so, explore ways to shorten the reaction or workup time, such as using a more efficient catalyst or optimizing the isolation procedure.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield and regioselectivity of aminopyrazole synthesis. This data is crucial for designing a robust process for scale-up.

Table 1: Effect of Catalyst on the Synthesis of 5-amino-1H-pyrazole-4-carbonitriles

Entry Catalyst Reaction Time (min) Yield (%)
1 LDH 60 23
2 LDH@PTRMS 60 30
3 LDH@PTRMS@DCMBA@CuI 15-27 85-93

Data adapted from a study on a three-component one-pot synthesis.[13]

Table 2: Regioselectivity Control in the Reaction of 3-Methoxyacrylonitrile and Phenylhydrazine

Entry Conditions Product Yield (%)
1 Acetic Acid, Toluene, Microwave 5-Amino-1-phenylpyrazole 90
2 Sodium Ethoxide, Ethanol 3-Amino-1-phenylpyrazole 85

Data adapted from Bagley et al.[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)

This protocol is adapted from methods that favor the formation of the 5-amino isomer, with added considerations for scale-up.[1]

Reagents:

  • β-Ketonitrile or 3-Alkoxyacrylonitrile (1.0 eq)

  • Substituted Arylhydrazine (1.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Toluene

Procedure:

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge the β-ketonitrile or 3-alkoxyacrylonitrile and toluene (to achieve a concentration of ~0.2 M).

  • Reagent Addition: Begin agitation and add the glacial acetic acid.

  • Controlled Addition: Slowly add the substituted arylhydrazine from the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely. If a significant exotherm is observed, pause the addition and allow the reactor to cool.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for the required duration. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Scale-Up

The following diagram illustrates a decision-making process for diagnosing the cause of low yield during the scale-up of 5-aminopyrazole synthesis.

low_yield_troubleshooting start Low Yield or Purity in Scale-Up check_impurities Analyze Impurity Profile (LC-MS, NMR) start->check_impurities new_impurities New Impurities Observed? check_impurities->new_impurities degradation Degradation Products? new_impurities->degradation Yes side_products Known Side Products Increased? new_impurities->side_products No degradation->side_products No check_thermal Review Thermal Profile (Reaction Calorimetry Data) degradation->check_thermal Yes check_mixing Review Mixing Parameters (Agitator Speed, Baffles) side_products->check_mixing Yes optimize_conditions Re-optimize Conditions (Temp, Time, Catalyst) side_products->optimize_conditions No poor_heat_control Poor Heat Control (Localized Hot Spots) check_thermal->poor_heat_control improve_cooling Improve Cooling Efficiency or Use Slower Addition poor_heat_control->improve_cooling end Process Optimized improve_cooling->end poor_mixing Poor Mixing check_mixing->poor_mixing improve_agitation Increase Agitation or Modify Reactor Internals poor_mixing->improve_agitation improve_agitation->end optimize_conditions->end

A troubleshooting guide for low yield in scale-up.

Signaling Pathway for Regioselective Synthesis

This diagram illustrates the competing reaction pathways leading to either the 3-amino or 5-aminopyrazole isomer, and the conditions that influence the outcome.

regioselectivity_pathway reactants β-Ketonitrile + Substituted Hydrazine kinetic_path Kinetic Control (Low Temp, Strong Base, e.g., NaOEt) reactants->kinetic_path thermo_path Thermodynamic Control (High Temp, Acid Catalyst, e.g., AcOH) reactants->thermo_path product_3_amino 3-Aminopyrazole (Kinetic Product) kinetic_path->product_3_amino Favored product_5_amino 5-Aminopyrazole (Thermodynamic Product) kinetic_path->product_5_amino Equilibration possible at higher temp thermo_path->product_5_amino Favored

Kinetic vs. Thermodynamic control in aminopyrazole synthesis.

References

effect of pH on the regioselectivity of pyrazole formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Formation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the regioselectivity of pyrazole synthesis. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole formation and why is it important?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two different pyrazole regioisomers.[1][2] Controlling which isomer is formed is crucial in drug development and materials science, as different regioisomers can have vastly different biological activities, physical properties, and patentability.

Q2: How does the pH of the reaction medium affect the regioselectivity of pyrazole synthesis?

A2: The pH is a critical factor that can significantly influence the outcome of the reaction.[1] It affects the rate of several key steps in the formation mechanism, including the initial nucleophilic attack of the hydrazine on a carbonyl group and the subsequent cyclization and dehydration steps.[3] Acidic conditions typically accelerate the reaction by protonating a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.[3][4] Conversely, basic conditions can deprotonate the hydrazine or the dicarbonyl compound, altering the nucleophilicity and potentially favoring a different reaction pathway.[1] Therefore, by carefully controlling the pH, one can often favor the formation of a desired regioisomer.

Q3: What is the general mechanism for the Knorr pyrazole synthesis, and which steps are pH-dependent?

A3: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5] The key pH-dependent steps are:

  • Hydrazone Formation: The initial attack of a hydrazine nitrogen on one of the carbonyl carbons. This step is often acid-catalyzed, as protonation of the carbonyl oxygen increases its electrophilicity.[3]

  • Intramolecular Cyclization: The second nitrogen atom of the resulting intermediate attacks the remaining carbonyl group. This step is also influenced by acid catalysis.[3]

  • Dehydration: The final step involves the elimination of water to form the stable, aromatic pyrazole ring. This dehydration is significantly accelerated under acidic conditions.[6]

Under neutral or basic conditions, the reaction can be slow or may even stop at the intermediate hydrazone stage.[3]

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Solution:

Controlling the reaction pH is a primary strategy to enhance regioselectivity.[1]

  • Acidic Conditions: Try adding a catalytic amount of a protic acid (e.g., acetic acid, HCl) or a Lewis acid.[4][7] Acidic conditions can favor the attack on the sterically less hindered or electronically more activated carbonyl group, often leading to a single major regioisomer.[1][6] A pH range of 0.5 to 4 is often effective.[8]

  • Basic Conditions: In some cases, basic conditions might favor the alternative regioisomer.[1] You can explore using a mild base like sodium acetate, especially if you are starting with a hydrazine salt.[1]

  • pH Screening: It is recommended to perform a systematic pH screening experiment by setting up small-scale parallel reactions with varying amounts of acid or base, or by using different buffer solutions, to identify the optimal condition for your specific substrates.

Issue 2: The reaction is very slow, or the starting materials are not being consumed.

Solution:

A slow or stalled reaction is often indicative of suboptimal pH.

  • Increase Acidity: In the Knorr synthesis, both the imine formation and the final cyclization are markedly accelerated by acid.[3] Introducing a catalytic amount of acid, such as a few drops of glacial acetic acid, can significantly increase the reaction rate.[9]

  • Check pH Level: At neutral (pH 7) or slightly basic (pH 8.5) conditions, the reaction may form the initial hydrazone intermediate but fail to cyclize to the final pyrazole product.[3] Ensure your reaction medium is sufficiently acidic if the desired outcome is the fully formed pyrazole.

Issue 3: I am observing significant byproduct formation or discoloration of the reaction mixture.

Solution:

Byproduct formation can sometimes be pH-dependent.

  • Neutralize Acidity from Hydrazine Salts: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, potentially promoting the formation of colored byproducts. Adding a mild base, such as sodium acetate, can help neutralize the excess acid and lead to a cleaner reaction.[1]

  • Avoid Harsh Conditions: While acid catalysis is beneficial, excessively harsh acidic or basic conditions can lead to degradation of starting materials or products. Use a catalytic amount of acid or a mild base and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[1]

Data Summary

The following table summarizes the general effect of pH on the Knorr-type pyrazole synthesis based on literature findings.

pH RangeConditionGeneral OutcomeKey Considerations
Acidic (pH 0-4) Acid CatalysisIncreased reaction rate and often improved regioselectivity.[3][8]Favors protonation of a carbonyl, enhancing its electrophilicity for the initial attack.[3] Crucial for the final dehydration step.[6]
Neutral (pH ~7) UncatalyzedReaction is often slow and may not proceed to completion.[3] Can result in poor regioselectivity, yielding mixtures of isomers.[6]The cyclization step to form the pyrazole ring may not occur, trapping the hydrazone intermediate.[3]
Basic (pH > 7) Base CatalysisReaction may be inhibited or may favor a different regioisomeric pathway compared to acidic conditions.[1][3]The outcome is highly substrate-dependent. Can be useful if the acid-catalyzed route gives the undesired isomer.

Experimental Protocols

Protocol: pH Screening for Regioselective Pyrazole Synthesis

This protocol describes a general method for determining the optimal pH for the synthesis of a specific pyrazole from an unsymmetrical 1,3-dicarbonyl and a hydrazine.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound

  • Substituted hydrazine (or its salt)

  • Solvent (e.g., Ethanol, 1-Propanol)

  • Acid catalyst (e.g., Glacial Acetic Acid, 1M HCl)

  • Base (e.g., Sodium Acetate, 1M NaOH)

  • Buffer solutions (e.g., acetate, phosphate) at various pH values

  • Small reaction vials with stir bars

  • TLC plates and appropriate mobile phase

  • Analysis equipment (e.g., NMR, LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the 1,3-dicarbonyl compound and the hydrazine in the chosen solvent to ensure consistent concentrations across all experiments.

  • Reaction Setup: In a series of labeled reaction vials, add the 1,3-dicarbonyl stock solution.

  • pH Adjustment:

    • Vial 1 (Control): No acid or base added (neutral condition).

    • Vials 2-4 (Acidic): Add varying amounts of the acid catalyst (e.g., 0.05, 0.1, and 0.5 equivalents) or use pre-prepared acidic buffers.

    • Vials 5-7 (Basic): Add varying amounts of a base or use pre-prepared basic buffers. If using a hydrazine salt, add a stoichiometric amount of a mild base like sodium acetate.[1]

  • Initiate Reaction: Add the hydrazine stock solution to each vial, cap them, and begin stirring at the desired reaction temperature (e.g., room temperature or heated).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 24 hours) using TLC to observe the consumption of starting materials and the formation of products.

  • Work-up: Once the reaction is deemed complete (or has stopped), quench the reaction (e.g., by adding water). Extract the organic products with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product mixture from each vial using ¹H NMR spectroscopy or LC-MS. Determine the ratio of the two regioisomers by integrating characteristic signals corresponding to each isomer.

  • Optimization: Identify the pH condition that provides the highest yield and/or the best regioselectivity for the desired pyrazole isomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (1,3-Dicarbonyl & Hydrazine) setup_vials Set Up Parallel Reaction Vials prep_reagents->setup_vials adjust_ph Adjust pH in Each Vial (Acidic, Neutral, Basic) setup_vials->adjust_ph initiate Initiate Reactions (Add Hydrazine, Stir) adjust_ph->initiate monitor Monitor via TLC initiate->monitor workup Work-up and Isolation monitor->workup analyze Analyze Product Ratio (NMR, LC-MS) workup->analyze determine Determine Optimal pH analyze->determine

Caption: Experimental workflow for pH screening to optimize pyrazole regioselectivity.

logical_relationship cluster_conditions Reaction Conditions Influence start Unsymmetrical 1,3-Dicarbonyl + Hydrazine pathA_intermediate Intermediate via Attack at Carbonyl 1 start->pathA_intermediate Pathway A pathB_intermediate Intermediate via Attack at Carbonyl 2 start->pathB_intermediate Pathway B productA Regioisomer A pathA_intermediate->productA Cyclization & Dehydration productB Regioisomer B pathB_intermediate->productB Cyclization & Dehydration acid_node Acidic pH (H+) acid_node->pathA_intermediate Often Favors More Reactive Carbonyl base_node Neutral / Basic pH base_node->pathB_intermediate May Favor Alternative Pathway

Caption: Influence of pH on competing pathways in pyrazole formation.

References

solvent effects on the yield and purity of 5-aminopyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-aminopyrazole-4-carbonitriles, with a focus on the impact of solvent selection on reaction yield and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and analysis of 5-aminopyrazole-4-carbonitriles.

Issue 1: Low Reaction Yield

Q1: My reaction is resulting in a very low yield of the desired 5-aminopyrazole-4-carbonitrile. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 5-aminopyrazole-4-carbonitriles can be attributed to several factors, often related to reaction conditions and starting material quality. Here are some troubleshooting steps:

  • Solvent Choice: The solvent plays a crucial role in the reaction's success. For the synthesis of 5-aminopyrazole-4-carbonitriles from benzylidene malononitriles and phenylhydrazine, water has been shown to be a highly effective solvent, leading to excellent yields.[1] In a comparative study, pure ethanol gave a lower yield, while increasing the proportion of water in an ethanol/water mixture improved the yield significantly.[1][2] Solvent-free conditions have also been reported to produce high yields.[3][4]

  • Starting Material Purity: Ensure the purity of your starting materials (e.g., substituted aldehyde, malononitrile, and hydrazine derivative). Impurities can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.

  • Reaction Temperature: The optimal temperature can vary depending on the specific reactants and solvent used. While some syntheses proceed efficiently at room temperature, particularly in water, others may require heating.[1][2][5] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Catalyst: While some reactions proceed catalyst-free, others benefit from the use of a catalyst. Various catalysts, including potassium phthalimide and novel nanocatalysts, have been shown to improve yields and reduce reaction times.[5]

Issue 2: Impure Product

Q2: My final product is impure, showing multiple spots on TLC or containing colored impurities. What are the likely causes and how can I improve the purity?

A2: Product impurity is a common issue and can often be addressed by optimizing the reaction and purification steps.

  • Solvent Effects on Purity: The choice of solvent can influence the solubility of byproducts and unreacted starting materials. In reactions where the product precipitates out of the solution, as is often the case when using water, the initial purity of the crude product can be quite high as impurities may remain dissolved in the solvent.[1][2]

  • Side Reactions: The formation of regioisomeric mixtures can be a challenge, particularly when using unsymmetrical starting materials. The polarity of the reaction environment can influence the reaction mechanism and potentially the formation of side products.[6]

  • Purification Method: Recrystallization is a common and effective method for purifying 5-aminopyrazole-4-carbonitriles.[1][5] Ethanol is frequently used as a recrystallization solvent.[1][5] If ethanol is not effective, you may need to experiment with other solvents or solvent mixtures based on the polarity of your target compound and the impurities. Column chromatography is another option for separating the desired product from persistent impurities.

Issue 3: Difficulty with Product Isolation

Q3: I am having trouble isolating my product from the reaction mixture. What can I do?

A3: Product isolation challenges can often be overcome by adjusting the work-up procedure.

  • Precipitation: In many cases, particularly when using water as a solvent, the 5-aminopyrazole-4-carbonitrile product will precipitate out of the reaction mixture upon completion.[1][2] This allows for easy isolation by filtration. If the product does not precipitate, it may be necessary to reduce the solvent volume under reduced pressure to induce crystallization.

  • Extraction: If the product is soluble in the reaction solvent, a liquid-liquid extraction may be necessary. You will need to select an appropriate extraction solvent in which your product is highly soluble, and which is immiscible with the reaction solvent.

  • Solvent Removal: For reactions conducted in volatile organic solvents, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified.

Frequently Asked Questions (FAQs)

Q4: Which solvent is generally recommended for the synthesis of 5-aminopyrazole-4-carbonitriles?

A4: For many multi-component syntheses of 5-aminopyrazole-4-carbonitriles, water has been demonstrated to be an excellent "green" solvent, often providing high yields in short reaction times without the need for a catalyst.[1][2] A mixture of ethanol and water is also a commonly used and effective solvent system.[5] However, the optimal solvent can depend on the specific substrates and reaction conditions.

Q5: How does the polarity of the solvent affect the reaction?

A5: The polarity of the solvent can influence the rate and mechanism of the reaction. For the synthesis of 5-aminopyrazole-4-carbonitriles, it has been observed that increasing the proportion of water (a highly polar solvent) in an ethanol-water mixture leads to higher yields.[1][2] While a detailed mechanistic study on the effect of solvent polarity for all variations of this synthesis is not available, it is clear that the choice between protic and aprotic solvents can significantly impact the reaction outcome.

Q6: Are there any "green" or environmentally friendly solvent options for this synthesis?

A6: Yes, water is a highly recommended green solvent for this reaction, often leading to excellent yields and easy product isolation.[1] Ethanol, or a mixture of ethanol and water, is also considered a more environmentally friendly option compared to many other organic solvents.[5] Additionally, solvent-free (mechanochemical) reaction conditions have been successfully employed, which represent an even greener approach.[3][4]

Data Presentation

The following table summarizes the effect of different solvents on the yield of a model reaction for the synthesis of a 5-aminopyrazole-4-carbonitrile derivative.

SolventReaction Time (minutes)Yield (%)Reference
Ethanol3040
H₂O:EtOH (1:1)6060[2]
H₂O:EtOH (8:2)4078[2]
Water1598[1][2]
EtOH:H₂ONot specifiedHigh[5]
Solvent-free10-2090-97[3]

Experimental Protocols

Below is a general experimental protocol for the catalyst-free synthesis of 5-amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles in water.

Materials:

  • Substituted benzylidene malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol, 0.108 g)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask containing 10 mL of water, add the substituted benzylidene malononitrile (1 mmol).

  • Add phenylhydrazine (1 mmol) to the flask.

  • Stir the resulting turbid reaction mixture vigorously at room temperature using a magnetic stirrer.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.

  • Upon completion of the reaction (typically within 10-40 minutes, depending on the substrate), a precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the filtered solid with distilled water and allow it to dry.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 5-aminopyrazole-4-carbonitrile.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between solvent choice and reaction outcome.

experimental_workflow start Start reactants Add Reactants (Aldehyde, Malononitrile, Hydrazine) to Solvent start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor Reaction by TLC stir->monitor completion Reaction Completion monitor->completion Product spot intensifies filter Filter Precipitate completion->filter wash Wash with Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure Product recrystallize->product solvent_effects solvent_choice Solvent Choice water Water solvent_choice->water ethanol Ethanol solvent_choice->ethanol etoh_h2o Ethanol/Water Mixture solvent_choice->etoh_h2o solvent_free Solvent-Free solvent_choice->solvent_free high_yield High Yield (often >90%) water->high_yield high_purity High Initial Purity (Precipitation) water->high_purity fast_reaction Fast Reaction water->fast_reaction green_chemistry Green Chemistry Principles water->green_chemistry low_yield Low Yield ethanol->low_yield moderate_yield Moderate Yield etoh_h2o->moderate_yield solvent_free->high_yield solvent_free->fast_reaction solvent_free->green_chemistry

References

Technical Support Center: Purifying Pyrazole Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the successful purification of pyrazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazole derivatives?

Silica gel is the most frequently used stationary phase for the column chromatography of pyrazole derivatives.[1] However, due to the basic nature of the pyrazole ring, issues such as peak tailing or decomposition can occur. In such cases, deactivating the silica gel or using an alternative stationary phase is recommended.

Q2: My pyrazole derivative appears to be decomposing on the silica gel column. What can I do?

Decomposition on silica gel is a common issue for certain sensitive compounds.[2] Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base. A common method is to prepare a slurry of the silica gel in the desired solvent system and add 1% triethylamine or ammonia in methanol.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3] For highly polar or sensitive pyrazoles, reversed-phase chromatography using C-18 silica can be a viable option.[3]

Q3: I am struggling to separate regioisomers of my pyrazole derivative. How can I improve the separation?

The separation of regioisomers is a frequent challenge in pyrazole chemistry.[1] The following approaches can enhance resolution:

  • Optimize the Solvent System: A systematic optimization of the mobile phase is crucial. Small changes in the polarity of the eluent can significantly impact the separation. Consider switching to a different solvent system; for example, if a hexane/ethyl acetate gradient is not effective, a system containing dichloromethane or acetone might provide better selectivity.[4][5]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution than flash chromatography.[6] Both normal-phase and reversed-phase HPLC can be employed.[6][7]

  • Acid Salt Formation: In some cases, converting the pyrazole mixture to their acid addition salts with acids like HCl or H₂SO₄ can facilitate separation through crystallization. The purified salts can then be neutralized to obtain the pure pyrazole isomer.[1]

Q4: My compound is not eluting from the column. What are the possible reasons?

There are several potential reasons why your compound may not be eluting:

  • Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound. Try increasing the polarity of the solvent system.

  • Compound Decomposition: The compound may have decomposed on the column.[2] You can test for this by performing a 2D TLC to check for stability on silica.[2]

  • High Dilution: The eluted fractions might be too dilute to be detected by TLC. Try concentrating the fractions you expect to contain your compound and re-spotting on the TLC plate.[2]

Q5: How do I choose the initial solvent system for my pyrazole derivative purification?

Thin-Layer Chromatography (TLC) is the best method for determining an appropriate solvent system. The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4. Experiment with different solvent mixtures, commonly starting with non-polar solvents like hexane and gradually adding a more polar solvent such as ethyl acetate or acetone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of pyrazole derivatives.

Problem Possible Cause Solution
Poor Separation / Co-elution of Impurities Inadequate resolution between the product and impurities.Optimize the solvent system by trying different solvent combinations or gradients.[8] Consider using a higher surface area silica gel for better separation.[8] For very similar compounds, HPLC may be necessary.[6]
Peak Tailing The compound is interacting too strongly with the acidic silanol groups on the silica gel.Deactivate the silica gel with triethylamine or ammonia.[3] Alternatively, use neutral alumina as the stationary phase.[3]
Low Yield / Loss of Product on the Column The compound is irreversibly adsorbing to the silica gel or decomposing.Test the stability of your compound on silica gel using TLC.[2] If it is unstable, use a deactivated stationary phase or an alternative like alumina or C-18 silica.[2][3]
Product Elutes Too Quickly (High Rf) The solvent system is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.
Product Elutes Too Slowly (Low Rf) The solvent system is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Insoluble Sample in Eluent The crude product does not dissolve in the chosen mobile phase for loading.Use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[9]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying pyrazole derivatives using a standard silica gel column.

  • Solvent System Selection:

    • Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation and an Rf value of ~0.3 for the target compound. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrazole derivative in a minimal amount of the eluting solvent and carefully apply it to the top of the column.[9]

    • Dry Loading: If the sample is not soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Monitor the elution of compounds by collecting fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure to obtain the purified pyrazole derivative.

Protocol 2: Deactivated Silica Gel Column Chromatography

This protocol is recommended for pyrazole derivatives that are sensitive to the acidity of standard silica gel.

  • Preparation of Deactivated Silica:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Add 1% (v/v) of triethylamine or a 1% solution of ammonia in methanol to the slurry.[3]

    • Stir the slurry for 15-20 minutes.

  • Column Packing and Elution:

    • Pack the column with the deactivated silica slurry as described in Protocol 1.

    • Proceed with sample loading, elution, and fraction analysis as outlined in the standard protocol. The mobile phase used for elution should also contain the same percentage of the basic additive.

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica/Alumina) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent (Isolate Product) Combine->Evaporate

Caption: A generalized workflow for the column chromatography purification of pyrazole derivatives.

troubleshooting_logic decision decision start Start Purification check_separation Good Separation? start->check_separation check_yield Good Yield? check_separation->check_yield Yes optimize_solvent Optimize Solvent System check_separation->optimize_solvent No check_stability Check Compound Stability (2D TLC) check_yield->check_stability No success Purification Successful check_yield->success Yes use_hplc Consider HPLC optimize_solvent->use_hplc use_hplc->check_separation deactivate_silica Use Deactivated Silica or Alumina check_stability->deactivate_silica Unstable failure Purification Failed check_stability->failure Stable but low yield (Re-evaluate reaction) deactivate_silica->start

Caption: A decision tree for troubleshooting common issues in pyrazole purification by column chromatography.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Pyrazole Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, pyrazole derivatives have emerged as a promising class of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative overview of the anticancer activity of various pyrazole derivatives against the well-established chemotherapeutic agent, doxorubicin. The analysis is supported by a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of novel pyrazole derivatives against several human cancer cell lines is frequently compared to doxorubicin, a standard chemotherapeutic drug. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for this comparison. The following table summarizes the IC50 values for various pyrazole derivatives and doxorubicin across different cancer cell lines, as reported in recent literature.

Compound/DerivativeCancer Cell LineIC50 (µM) of Pyrazole DerivativeIC50 (µM) of DoxorubicinReference
Pyrazole Carbaldehyde Derivative (Compound 43)MCF-7 (Breast)0.250.95
Pyrazolo[3,4-b]pyridine Analog (Compound 57)HepG2 (Liver)3.114.30[1]
Pyrazolo[3,4-b]pyridine Analog (Compound 58)MCF-7 (Breast)4.065.17[1]
Pyrazolo[4,3-c]pyridine Derivative (Compound 41)MCF-7 (Breast)1.937 (µg/mL)4.162 (µg/mL)[1]
Pyrazolo[4,3-c]pyridine Derivative (Compound 41)HepG2 (Liver)3.695 (µg/mL)3.832 (µg/mL)[1]
Pyrazolo[4,3-c]pyridine Derivative (Compound 42)HCT116 (Colon)2.914 (µg/mL)3.676 (µg/mL)[1]
Indole-Pyrazole Derivative (Compound 33)HCT116 (Colon)< 23.724.7 - 64.8[1]
Indole-Pyrazole Derivative (Compound 34)HCT116 (Colon)< 23.724.7 - 64.8[1]
1,3,4-Triarylpyrazole (Compound 55)MCF-7 (Breast)6.5345.0[1]
Aloe-Emodin-Pyrazole Derivative (Compound 84)MDA-MB-231 (Breast)1.322.56[1]
Aloe-Emodin-Pyrazole Derivative (Compound 84)MCF-7 (Breast)0.992.02[1]
Pyrazolyl-Thiazole Derivative (Compound 20)MCF-7 (Breast)0.783.10[2]
Pyrazolyl-Thiazole Derivative (Compound 20)A549 (Lung)1.692.43[2]
Pyrazole Derivative (Compound 5b)K562 (Leukemia)0.021-[3]
Pyrazole Derivative (Compound 5b)A549 (Lung)0.69-[3]
Thiazole-Pyrazole Hybrid (Compound IVc)MCF-7 (Breast)126.98-
Thiazole-Conjugated Pyrazole (Compound 5)A549 (Lung)0.4520.460[4]
Pyrazole-Thiophene Hybrid (Compound 2)MCF-7 (Breast)6.57-[5]
Pyrazole-Thiophene Hybrid (Compound 2)HepG2 (Liver)8.86-[5]

Note: Some IC50 values were reported in µg/mL and are indicated as such. Direct comparison requires conversion to µM, which depends on the molecular weight of the specific compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of anticancer activities.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1]

  • Procedure:

    • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a suitable density and incubated to allow for attachment.

    • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis, or programmed cell death.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Cell Treatment: Cells are treated with the test compounds to induce apoptosis.

    • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and incubated with Annexin V-FITC and PI in the dark.

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Cell Cycle Analysis using Flow Cytometry

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Procedure:

    • Cell Treatment: Cells are treated with the compounds of interest for a defined period.

    • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

    • Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a PI solution.

    • Flow Cytometry Analysis: The DNA content of the cell population is analyzed using a flow cytometer. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyrazole derivatives and doxorubicin are mediated through their interaction with various cellular signaling pathways.

Doxorubicin's Mechanism of Action

Doxorubicin is a well-characterized anthracycline antibiotic with multiple anticancer mechanisms.[][7] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA topology, leading to DNA strand breaks.[7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[7]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's primary mechanisms of action.
Anticancer Signaling Pathways of Pyrazole Derivatives

Pyrazole derivatives exhibit a diverse range of anticancer mechanisms by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][9] Some of the key targeted pathways include:

  • Kinase Inhibition: Many pyrazole derivatives are designed as inhibitors of various protein kinases that are often dysregulated in cancer. These include:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs leads to cell cycle arrest.[9]

    • Tyrosine Kinases: Targeting receptor tyrosine kinases like VEGFR and EGFR can inhibit angiogenesis and cell proliferation.[8]

    • PI3K/Akt/mTOR Pathway: Inhibition of this pathway can suppress cell growth and induce apoptosis.[1]

  • Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[3]

  • DNA Binding: Certain pyrazole analogs can bind to DNA, disrupting its structure and function.[9]

Pyrazole_Derivatives_Pathways cluster_pyrazole Pyrazole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects PD Pyrazole Derivatives Kinases Protein Kinases (CDKs, VEGFR, etc.) PD->Kinases Inhibition Tubulin Tubulin PD->Tubulin Inhibition of Polymerization DNA_target DNA PD->DNA_target Binding CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Apoptosis_effect Apoptosis Kinases->Apoptosis_effect Angiogenesis_inhibition Inhibition of Angiogenesis Kinases->Angiogenesis_inhibition Tubulin->CellCycleArrest DNA_target->Apoptosis_effect

Anticancer mechanisms of pyrazole derivatives.

Experimental Workflow Visualization

The general workflow for evaluating the anticancer activity of novel compounds involves a series of in vitro assays.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with Pyrazole Derivatives & Doxorubicin Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion: Comparative Efficacy DataAnalysis->Conclusion

General experimental workflow for anticancer drug screening.

References

5-Aminopyrazole Derivatives Emerge as Potent Anti-Inflammatory Agents, Rivaling Diclofenac in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for more effective and safer anti-inflammatory drugs is a perpetual endeavor. A growing body of evidence now positions 5-aminopyrazole derivatives as a promising class of compounds with anti-inflammatory activity comparable, and in some instances superior, to the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

This guide provides a comprehensive comparison of the anti-inflammatory profiles of 5-aminopyrazole derivatives and diclofenac, supported by experimental data from various preclinical studies. The data underscores the potential of these pyrazole-based compounds as viable alternatives in the management of inflammation.

In Vitro Anti-inflammatory Activity: Targeting the Cyclooxygenase Enzymes

The primary mechanism of action for many anti-inflammatory drugs, including diclofenac, is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. Studies have evaluated the inhibitory effects of 5-aminopyrazole derivatives on both COX-1 and COX-2 isoforms.

The following table summarizes the available IC50 values for the inhibition of COX-1 and COX-2 by various pyrazole derivatives, with diclofenac included for comparison. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diclofenac 0.110.0129.17[1]
1,5-Diphenyl pyrazole (Comp. 2)500.45111.1[2]
1,5-Diphenyl pyrazole (Comp. 3)>1000.45>222.2[2]
Pyrazole-pyridazine hybrid (5f)14.341.509.56[3]
Pyrazole-pyridazine hybrid (6f)9.561.158.31[3]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a standard and widely accepted method for evaluating the in vivo anti-inflammatory activity of novel compounds. The following table presents the percentage of edema inhibition observed for various pyrazole derivatives in comparison to diclofenac.

CompoundDose (mg/kg)Time (h)Edema Inhibition (%)Reference
Diclofenac 5256.17[4][5]
Diclofenac 20371.82[4][5]
1,5-Diphenyl pyrazole (Comp. 2)1003Comparable to Diclofenac[2]
1,5-Diphenyl pyrazole (Comp. 3)1003Comparable to Diclofenac[2]
Thiophene-pyrazole derivative (7f)20468.26[6]
Thiophene-pyrazole derivative (7g)20464.84[6]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of the test compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay is based on the competition between prostaglandins (PGs) and a PG-acetylcholinesterase conjugate (PG-tracer) for a limited amount of monoclonal anti-PG antibody. The concentration of the PG-tracer is held constant while the concentration of PGs (produced by the COX enzymes) varies depending on the inhibitory activity of the test compound.

Procedure:

  • Ovine COX-1 or human recombinant COX-2 enzyme is incubated with arachidonic acid as the substrate in the presence of the test compound or vehicle.

  • The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive enzyme immunoassay.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated from the concentration-response curve.[2][3]

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of the compounds.

Procedure:

  • Male Wistar rats are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds, diclofenac (as a positive control), or vehicle (as a negative control) are administered orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated group.[4][5][6]

Signaling Pathways and Experimental Workflow

The anti-inflammatory action of 5-aminopyrazole derivatives, similar to diclofenac, is primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Aminopyrazole 5-Aminopyrazole Derivatives Aminopyrazole->COX2 Inhibition Diclofenac Diclofenac Diclofenac->COX1 Inhibition Diclofenac->COX2 Inhibition

Caption: Inhibition of the COX pathway by 5-aminopyrazole derivatives and diclofenac.

The general workflow for evaluating the anti-inflammatory activity of these compounds involves a series of in vitro and in vivo experiments.

Experimental_Workflow Synthesis Synthesis of 5-Aminopyrazole Derivatives InVitro In Vitro Assays (COX-1/COX-2 Inhibition) Synthesis->InVitro InVivo In Vivo Model (Carrageenan-Induced Paw Edema) Synthesis->InVivo Data_Analysis Data Analysis and Comparison with Diclofenac InVitro->Data_Analysis InVivo->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

References

Pyrazole Compounds Emerge as Viable Alternatives to Ampicillin in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global effort to combat antimicrobial resistance, researchers are increasingly turning to novel chemical scaffolds, with pyrazole derivatives showing significant promise. A comprehensive review of recent studies indicates that certain pyrazole compounds exhibit potent antimicrobial activity against a broad spectrum of bacterial pathogens, in some cases rivaling or even exceeding the efficacy of the widely used antibiotic, ampicillin. This comparative guide synthesizes key experimental findings, presenting a clear analysis for researchers, scientists, and drug development professionals.

The core of this analysis lies in the Minimum Inhibitory Concentration (MIC), a fundamental measure of an antimicrobial agent's potency. The lower the MIC value, the more effective the compound is at inhibiting bacterial growth. Data from multiple studies have been aggregated to compare the MIC values of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria, benchmarked against ampicillin.

Comparative Antimicrobial Activity: Pyrazole Derivatives vs. Ampicillin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole compounds against various bacterial strains, with ampicillin included for direct comparison. It is important to note that the efficacy of pyrazole derivatives can be significantly influenced by their specific chemical substitutions.

Compound/DrugOrganismStrainMIC (µg/mL)Gram StainReference
Ampicillin Staphylococcus aureusATCC 6538P10Positive[1]
Escherichia coliATCC 8739-Negative[1]
Pseudomonas aeruginosaATCC 9027-Negative[1]
Staphylococcus aureus-0.6-1Positive[2]
Escherichia coli-4Negative[2]
Streptococcus pneumoniae-0.03-0.06Positive[2]
Haemophilus influenzae-0.25Negative[2]
Pyrazole Derivative (Compound 9) Staphylococcus aureusMDR4Positive[3]
Enterococcus faecalis-4Positive[3]
Enterococcus faecium-4Positive[3]
Pyrazole Derivative (Compound 21c) Staphylococcus aureus-< 62.5-125Positive[4]
Bacillus subtilis-< 62.5-125Positive[4]
Klebsiella pneumoniae-< 62.5-125Negative[4]
Escherichia coli-< 62.5-125Negative[4]
Pyrazole Derivative (Compound 23h) Multi-drug resistant strains-0.25-[5]
Naphthyl-substituted pyrazole-hydrazone (e.g., 6) Gram-positive strains-0.78–1.56Positive[6]
Acinetobacter baumannii-0.78–1.56Negative[6]
Difluorophenyl substituted pyrazole derivative (4) Acinetobacter baumannii-0.78Negative[6]
N-Benzoic acid derived pyrazole hydrazone (e.g., 3) Acinetobacter baumannii-4Negative[6]
Tethered thiazolo-pyrazole derivative (e.g., 17) Methicillin-resistant Staphylococcus aureus (MRSA)-4Positive[6]
Imidazo-pyridine substituted pyrazole derivative (18) Gram-negative strains-<1Negative[6]

Note: '-' indicates data was not available in the cited sources. The specific strains for some pyrazole derivatives were not mentioned in the source material. MDR stands for Multi-Drug Resistant.

The data clearly indicates that several pyrazole derivatives demonstrate potent antibacterial activity. For instance, one pyrazole-clubbed pyrimidine derivative exhibited a MIC of 5.21 μM against Methicillin-Resistant Staphylococcus aureus (MRSA)[7]. Another study highlighted pyrazole derivatives with MIC values as low as 0.25 µg/mL against multi-drug resistant strains, outperforming the control drug, gatifloxacin[5]. Furthermore, certain pyrazole-derived hydrazones have shown remarkable potency against Gram-positive strains and Acinetobacter baumannii with MIC values in the range of 0.78–1.56 μg/ml[6].

Experimental Protocols

The determination of antimicrobial efficacy of pyrazole compounds is predominantly carried out using standardized microdilution or diffusion techniques. A detailed description of a typical broth microdilution method is provided below.

Broth Microdilution Method for MIC Determination

This method is a widely accepted procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
  • A few colonies are then transferred to a sterile saline solution.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the pyrazole compound or ampicillin is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • A series of two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using MHB. The concentration range is selected based on expected efficacy.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
  • Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) and a negative control (broth only).
  • The microtiter plate is then incubated at 37°C for 16-20 hours under ambient air conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. Visual inspection is often aided by the use of a reading mirror or a spectrophotometer.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of a test compound.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h at 37°C) start->bacterial_culture compound_prep Prepare Stock Solution of Test Compound start->compound_prep mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate serial_dilution Perform Serial Dilutions in 96-well plate compound_prep->serial_dilution serial_dilution->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution method for MIC determination.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for all pyrazole derivatives is not fully elucidated and can vary depending on the specific substitutions, some studies suggest potential targets. Molecular docking studies have indicated that certain pyrazole compounds may act as DNA gyrase inhibitors[6]. DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. This mechanism is distinct from that of ampicillin, a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. The potential for a different mode of action makes pyrazole compounds particularly interesting candidates for combating bacteria that have developed resistance to traditional cell wall synthesis inhibitors.

The following diagram illustrates the proposed inhibition of DNA gyrase by certain pyrazole derivatives.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Derivatives dna Bacterial DNA supercoiling DNA Supercoiling (mediated by DNA Gyrase) dna->supercoiling replication DNA Replication supercoiling->replication pyrazole Pyrazole Derivative inhibition Inhibition pyrazole->inhibition dna_gyrase DNA Gyrase dna_gyrase->inhibition inhibition->supercoiling Blocks

Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.

Conclusion

The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant strains such as MRSA, highlights their importance in the quest for new antibiotics[6][7]. The diverse synthetic possibilities of the pyrazole scaffold allow for fine-tuning of their biological activity, offering a rich area for future research and development. While more extensive clinical trials are necessary to fully establish their therapeutic utility and safety profiles, the initial findings strongly suggest that pyrazole compounds could become a valuable addition to the antimicrobial arsenal, providing new options in the face of growing resistance to existing drugs like ampicillin.

References

A Comparative Analysis of the Biological Activity of Novel Pyrazole Derivatives Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of drug discovery, pyrazole derivatives continue to emerge as a versatile and promising class of heterocyclic compounds. Exhibiting a broad spectrum of biological activities, these novel molecules are being rigorously evaluated against established standard drugs. This guide provides a comprehensive comparison of the anti-inflammatory, antimicrobial, and anticancer activities of newly synthesized pyrazole derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, serves as a foundational structure in numerous FDA-approved drugs.[1] Its unique chemical properties allow for diverse substitutions, leading to compounds with potent and selective biological effects.[1][2] Recent research has focused on synthesizing novel derivatives and evaluating their efficacy in comparison to well-known therapeutic agents.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant area of investigation for pyrazole derivatives is their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3]

Comparative Efficacy of Novel Pyrazole Derivatives vs. Standard Anti-Inflammatory Drugs

Compound/DrugTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Novel Pyrazole 2a COX-20.019-[4]
Novel Pyrazole 3b COX-20.03922.21[4]
Novel Pyrazole 4a COX-20.06114.35[4]
Novel Pyrazole 5b COX-20.03817.47[4]
Novel Pyrazole 5e COX-20.03913.10[4]
Celecoxib COX-2--[3][5]
Indomethacin COX-1/COX-2--[6]
Diclofenac Sodium COX-1/COX-2--[7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard procedure for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Preparation: Male Wistar rats (150-200g) are divided into control, standard, and test groups.

  • Compound Administration: The test compounds, standard drug (e.g., Indomethacin), and vehicle (for the control group) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_protocol Experimental Workflow: Carrageenan-Induced Paw Edema Assay A Animal Grouping (Control, Standard, Test) B Compound Administration (Oral/Intraperitoneal) A->B 1 hr C Carrageenan Injection (Sub-plantar) B->C D Paw Volume Measurement (Plethysmometer) C->D 1, 2, 3, 4 hrs E Data Analysis (% Inhibition of Edema) D->E

Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

G cluster_pathway Mechanism of Action: COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrazole Novel Pyrazole Derivative Pyrazole->COX2 Inhibition

Caption: Pyrazole derivatives inhibit COX-2, blocking prostaglandin synthesis.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antibiotic-resistant microbial strains necessitates the development of new antimicrobial agents. Pyrazole derivatives have demonstrated considerable activity against a range of bacteria and fungi.

Comparative Efficacy of Novel Pyrazole Derivatives vs. Standard Antimicrobial Drugs

Compound/DrugOrganismMIC (µg/mL)Reference
Hydrazone 21a S. aureus62.5-125[8]
E. coli62.5-125[8]
A. niger2.9-7.8[8]
Compound 3 E. coli0.25[7]
Compound 4 S. epidermidis0.25[7]
Chloramphenicol Bacteria-[8]
Clotrimazole Fungi-[7][8]
Ampicillin Bacteria-[6]
Ciprofloxacin Bacteria-[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: A two-fold serial dilution of the novel pyrazole derivative and the standard drug is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G cluster_protocol Experimental Workflow: MIC Determination A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serial Dilution of Compounds in 96-Well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Observe for Growth and Determine MIC D->E

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Cell Proliferation

Pyrazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms involved in tumor cell growth and proliferation, such as the inhibition of cyclin-dependent kinases (CDKs).

Comparative Efficacy of Novel Pyrazole Derivatives vs. Standard Anticancer Drugs

Compound/DrugCell LineGI50/IC50 (µM)Reference
Benzofuropyrazole 4a K562 (Leukemia)0.26 (GI50)[9][10]
A549 (Lung)0.19 (GI50)[9][10]
Pyrazole 5b K562 (Leukemia)0.021 (GI50)[9][10]
A549 (Lung)0.69 (GI50)[9][10]
Indole-Pyrazole 33 CDK20.074 (IC50)[2]
Indole-Pyrazole 34 CDK20.095 (IC50)[2]
ABT-751 K562, A549-[9][10]
Doxorubicin HCT-116, MCF-7, HepG2, A54924.7-64.8 (IC50)[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the novel pyrazole derivatives and a standard drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

G cluster_protocol Experimental Workflow: MTT Assay A Seed Cancer Cells in 96-Well Plate B Treat with Compounds (Varying Concentrations) A->B C Add MTT Solution and Incubate B->C D Solubilize Formazan Crystals (DMSO) C->D E Measure Absorbance and Calculate IC50 D->E G cluster_pathway Mechanism of Action: CDK Inhibition Cyclin Cyclins CDK Cyclin-Dependent Kinases (CDKs) Cyclin->CDK Activation Progression Cell Cycle Progression (G1 -> S phase) CDK->Progression Proliferation Uncontrolled Cell Proliferation Progression->Proliferation Pyrazole Novel Pyrazole Derivative Pyrazole->CDK Inhibition

References

Comparative Analysis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile Cytotoxicity in Cancer Cell Lines: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Promising Pyrazole Derivative's Anticancer Potential

The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds, with pyrazole derivatives emerging as a particularly promising class of compounds. Their versatile structure allows for modifications that can target various signaling pathways involved in cancer cell proliferation and survival. This guide focuses on the comparative cytotoxicity of a specific pyrazole derivative, 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, across different cancer cell lines. While direct comparative studies on this exact molecule are limited in publicly available literature, this guide synthesizes the existing knowledge on closely related pyrazole compounds to provide a predictive overview and a framework for future research.

I. Overview of Pyrazole Derivatives as Anticancer Agents

Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer properties. Their mechanism of action often involves the inhibition of key enzymes and proteins that are crucial for cancer cell growth and survival, such as various kinases. The core pyrazole structure serves as a versatile scaffold for chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against cancer cells.

II. Experimental Data Summary

While specific quantitative data for the cytotoxicity of this compound is not available in the reviewed literature, the following table presents a hypothetical data structure based on typical cytotoxicity assays for related pyrazole derivatives. This serves as a template for how experimental results for the compound of interest would be presented.

Cancer Cell LineCancer TypeIC50 (µM)
MCF-7 Breast AdenocarcinomaData Not Available
A549 Lung CarcinomaData Not Available
HeLa Cervical AdenocarcinomaData Not Available
HCT116 Colorectal CarcinomaData Not Available
K562 Chronic Myelogenous LeukemiaData Not Available

Caption: Hypothetical IC50 values for this compound across various cancer cell lines. IC50 represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

III. Standard Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The following is a generalized protocol for determining the cytotoxicity of a compound like this compound.

A. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • The plates are incubated for 24 hours to allow for cell attachment.

B. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. A control group with vehicle (DMSO) alone is also included.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

C. MTT Assay and Data Analysis:

  • After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.

IV. Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the cytotoxicity of a chemical compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance data_analysis Data Analysis & IC50 Determination absorbance->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor pyrazole 5-amino-3-(methylthio)-1-phenyl- 1H-pyrazole-4-carbonitrile pyrazole->kinase_cascade Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

The Ascendant Role of Pyrazole-Based Compounds in Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless rise of antibiotic resistance poses a formidable threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the promising candidates, pyrazole-based compounds have emerged as a versatile and potent class of molecules demonstrating significant efficacy against a spectrum of drug-resistant bacteria. This guide provides a comprehensive comparison of the performance of various pyrazole derivatives, supported by experimental data, to inform and guide future research and development in this critical area.

Comparative Efficacy of Pyrazole-Based Compounds

The antibacterial potency of pyrazole derivatives has been extensively evaluated against several high-priority drug-resistant pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and cytotoxicity data for a selection of these compounds, offering a clear comparison of their efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria
Compound ClassSpecific Derivative/CompoundTarget OrganismMIC (µg/mL)Reference
Pyrazole-Thiazole Hybrids Thiazolo-pyrazole derivative (17)MRSA4[1]
Pyrazole-thiazole hybrid (10)MRSA1.9 - 3.9[1]
Trifluoromethylphenyl Derivatives N-(trifluoromethylphenyl) derivative (28)MRSA0.78[1]
Trifluorophenyl-substituted compound (27)MRSA0.39 - 2[1]
Trifluoromethyl phenyl derivativeVRE1.56[1]
Oxazolidinone Hybrids Pyrazole-derived oxazolidinone (41)MRSA0.25 - 2.0[1]
Aminoguanidine Derivatives 1,3-diphenyl pyrazole (12)MRSA (multidrug-resistant isolates)1 - 32[1]
Coumarin Hybrids Coumarin-substituted pyran-fused derivative (23)S. aureus1.56 - 6.25[1]
Diphenyl Pyrazole-Chalcones Compound 6dMRSA15.7[2]
Pyrazoline Derivatives Pyrazoline 9MRSA>128 (Resistant)[3]
Imidazo-pyridine Hybrids Imidazo-pyridine pyrazole (18)MRSA<1 (MBC)[1]
5-Functionalized Pyrazoles Compound 3cMRSA32 - 64[4]
Compound 4bMRSA32 - 64[4]
Diterpene Hybrids Compound 45Multidrug-resistant S. aureus0.71 - 3.12[5]
Compound 52Multidrug-resistant S. aureus0.71 - 3.12[5]

MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci.

Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria
Compound ClassSpecific Derivative/CompoundTarget OrganismMIC (µg/mL)Reference
Pyrazole-Derived Hydrazones N-Benzoic acid derived pyrazole hydrazone (3)A. baumannii4[1]
Aza-indole Derivatives Aza-indole-derived pyrazole (36)A. baumannii0.31 - 1.56[1]
Aza-indole-derived pyrazole (36)E. coli0.31 - 1.56[1]
Aza-indole-derived pyrazole (36)K. pneumoniae0.31 - 1.56[1]
Aza-indole-derived pyrazole (36)P. aeruginosa0.31 - 1.56[1]
Diphenyl Pyrazole-Chalcones Compound 6dE. coli7.8[2]
Pyrano[2,3-c] Pyrazoles Pyrano[2,3-c] pyrazole 5cE. coli6.25[6]
Pyrano[2,3-c] pyrazole 5cK. pneumoniae6.25[6]
Imidazo-pyridine Hybrids Imidazo-pyridine pyrazole (18)E. coli<1[1]
Imidazo-pyridine pyrazole (18)K. pneumoniae<1[1]
Imidazo-pyridine pyrazole (18)P. aeruginosa<1[1]
Pyrazole-Triazole Hybrids Pyrazole-triazole hybrid (21)Gram-negative bacteria10 - 15[1]

A. baumannii: Acinetobacter baumannii; E. coli: Escherichia coli; K. pneumoniae: Klebsiella pneumoniae; P. aeruginosa: Pseudomonas aeruginosa.

Table 3: Cytotoxicity Data (IC50) of Pyrazole-Based Compounds
Compound ClassSpecific Derivative/CompoundCell LineIC50 (µM)Reference
Pyrazole-Derived Hydrazones N-Benzoic acid derived pyrazole hydrazone (3)HEK-293>32 µg/mL[1]
Diphenyl Pyrazole-Chalcones Compound 6bHNO-97 (Oral Cancer)10.5[2]
Compound 6dHNO-97 (Oral Cancer)10[2]
Pyrazole-based Chalcones MS4HSC-2 (Oral Squamous Carcinoma)1.1[7]
MS7HSC-2 (Oral Squamous Carcinoma)2.8[7]
MS8HSC-2 (Oral Squamous Carcinoma)3.6[7]
N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives Compound 3kS. aureus DNA gyrase0.15 µg/mL[8]
Compound 3kB. subtilis DNA gyrase0.25 µg/mL[8]

HEK-293: Human Embryonic Kidney 293 cells.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial compounds. Below are the protocols for key experiments cited in the evaluation of pyrazole-based compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A series of two-fold dilutions of the pyrazole compound is prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The microtiter plate is then incubated under appropriate conditions, typically at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

Biofilm Inhibition and Eradication Assay

This assay evaluates the ability of a compound to prevent the formation of biofilms or to destroy pre-formed biofilms.

  • Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation, typically for 24-48 hours.

  • For Inhibition Assay: The pyrazole compound is added to the wells along with the bacterial suspension at the beginning of the incubation period.

  • For Eradication Assay: After the biofilm has formed, the planktonic cells are removed, and fresh medium containing the pyrazole compound is added to the wells.

  • Quantification: After incubation, the wells are washed to remove non-adherent cells. The remaining biofilm is typically stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm mass.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation, and thus cytotoxicity.

  • Cell Seeding: Mammalian cells (e.g., HEK-293) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan precipitate.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing Mechanisms and Workflows

Experimental Workflow: Synthesis and Screening of Novel Pyrazole Derivatives

The following diagram illustrates a typical workflow for the synthesis and antibacterial screening of novel pyrazole-based compounds.

G cluster_synthesis Synthesis cluster_screening Antibacterial Screening cluster_data Data Analysis start Starting Materials (e.g., Hydrazines, Diketones) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization mic_assay MIC Determination (Broth Microdilution) characterization->mic_assay Novel Pyrazole Compounds biofilm_assay Biofilm Inhibition/ Eradication Assay mic_assay->biofilm_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) biofilm_assay->cytotoxicity_assay moa_studies Mechanism of Action Studies cytotoxicity_assay->moa_studies Lead Compounds sar Structure-Activity Relationship (SAR) moa_studies->sar

Caption: A typical workflow for the synthesis and screening of pyrazole compounds.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

A significant mechanism of action for several pyrazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][8][9] This targeted inhibition disrupts bacterial proliferation.

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Compound DNA Relaxed DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA ATP-dependent supercoiling Replication DNA Replication X Supercoiled_DNA->Replication Cell_Division Bacterial Cell Division Replication->Cell_Division Pyrazole Pyrazole-Based Inhibitor Pyrazole->Gyrase Binds to GyrA subunit block Replication Blocked block->Cell_Division Inhibition

Caption: Inhibition of DNA gyrase by pyrazole-based compounds.

References

A Head-to-Head Showdown: Pyrazole-Based Kinase Inhibitors Versus Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of pyrazole-containing kinase inhibitors against other known inhibitors, supported by experimental data.

The pyrazole scaffold has emerged as a privileged structure in the design of protein kinase inhibitors, leading to the development of several FDA-approved drugs for the treatment of cancers and inflammatory diseases.[1][2] This guide provides a direct comparison of key pyrazole-based inhibitors with their non-pyrazole counterparts, focusing on their potency, selectivity, and cellular activity. All quantitative data is summarized for easy comparison, and detailed experimental protocols for cited assays are provided to support your research and development efforts.

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Crizotinib vs. Ceritinib

Crizotinib, a pyrazole-containing inhibitor, was the first ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3] However, the emergence of resistance led to the development of second-generation inhibitors like Ceritinib, which does not feature a pyrazole core.

Quantitative Comparison: Potency and Cellular Activity
InhibitorTargetAssay TypeIC50/GI50 (nM)Cell Line
Crizotinib (Pyrazole) ALKEnzymatic Assay~20-fold less potent than Ceritinib-
Ceritinib (Non-pyrazole) ALKEnzymatic Assay--
Crizotinib (Pyrazole) EML4-ALKCell Survival Assay115 ± 12H3122
Ceritinib (Non-pyrazole) EML4-ALKCell Survival Assay23 ± 3H3122
Crizotinib (Pyrazole) EML4-ALKCell Survival Assay151 ± 18H2228
Ceritinib (Non-pyrazole) EML4-ALKCell Survival Assay42 ± 5H2228

Table 1: Comparison of the in vitro potency of Crizotinib and Ceritinib against ALK. Data compiled from Friboulet et al., 2014.[1]

Preclinical studies demonstrate that Ceritinib is significantly more potent than Crizotinib in both enzymatic and cell-based assays.[1] In enzymatic assays, Ceritinib was found to be approximately 20-fold more potent against ALK than Crizotinib.[1] This increased potency translates to superior inhibition of cell proliferation in ALK-positive NSCLC cell lines, H3122 and H2228.[1]

Clinical data further supports the enhanced efficacy of Ceritinib. In an adjusted comparison of separate clinical trials, Ceritinib was associated with longer progression-free survival (PFS) in patients with previously treated ALK-positive NSCLC, with one study reporting a median PFS of 13.8 months for Ceritinib versus 8.3 months for Crizotinib.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating ALK inhibitor activity.

ALK_Signaling_Pathway Ligand Growth Factor ALK ALK Receptor Tyrosine Kinase Ligand->ALK Downstream Downstream Signaling (e.g., PI3K/AKT, MEK/ERK) ALK->Downstream P Crizotinib Crizotinib (Pyrazole) Crizotinib->ALK Ceritinib Ceritinib (Non-pyrazole) Ceritinib->ALK Proliferation Cell Proliferation & Survival Downstream->Proliferation ALK_Assay_Workflow Start Start Seed Seed H3122 or H2228 cells in 96-well plates Start->Seed Treat Treat cells with serial dilutions of Crizotinib or Ceritinib Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform CellTiter-Glo Luminescent Cell Viability Assay Incubate->Assay Measure Measure luminescence Assay->Measure Calculate Calculate GI50 values Measure->Calculate End End Calculate->End JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT P Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK Tofacitinib Tofacitinib (Non-pyrazole) Tofacitinib->JAK pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Transcription Gene Transcription Nucleus->Transcription JAK_Assay_Workflow Start Start Prepare Prepare reaction mixture: - Purified JAK enzyme - Fluorescently labeled peptide substrate - ATP Start->Prepare Add Add serial dilutions of Ruxolitinib or Tofacitinib Prepare->Add Incubate Incubate at room temperature Add->Incubate Measure Measure fluorescence polarization Incubate->Measure Calculate Calculate IC50 values Measure->Calculate End End Calculate->End Aurora_Kinase_Pathway G2 G2 Phase Mitosis Mitosis G2->Mitosis AuroraA Aurora A Mitosis->AuroraA AuroraB Aurora B Mitosis->AuroraB Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis AT9283 AT9283 (Pyrazole) AT9283->AuroraA AT9283->AuroraB Danusertib Danusertib (Non-pyrazole) Danusertib->AuroraA Danusertib->AuroraB Aurora_Assay_Workflow Start Start Seed Seed HCT116 cells Start->Seed Treat Treat cells with nocodazole to induce mitotic arrest Seed->Treat Add Add serial dilutions of AT9283 or Danusertib Treat->Add Incubate Incubate for 2 hours Add->Incubate Lyse Lyse cells and collect protein Incubate->Lyse Western Perform Western blot for phospho-Histone H3 (Ser10) Lyse->Western Analyze Analyze band intensity to determine inhibition Western->Analyze End End Analyze->End

References

A Comparative Analysis of Pyrazole Derivatives as COX-2 Inhibitors Against the Standard, Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Evaluation of Novel Pyrazole Compounds for Selective COX-2 Inhibition

The quest for safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) has led to a significant focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comprehensive comparison of the COX-2 inhibitory activity of various recently synthesized pyrazole derivatives against the well-established selective COX-2 inhibitor, celecoxib. This analysis is supported by quantitative experimental data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of key biological and experimental processes.

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the stomach lining. In contrast, COX-2 is typically induced at sites of inflammation. The selective inhibition of COX-2 is a key strategy in modern anti-inflammatory therapy, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Pyrazole and its derivatives have emerged as a promising scaffold for designing selective COX-2 inhibitors, with celecoxib being a prominent example.

Mechanism of COX-2 Inhibition Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Celecoxib & Pyrazole Derivatives Celecoxib & Pyrazole Derivatives Celecoxib & Pyrazole Derivatives->COX-2 (Inducible) Inhibition

Mechanism of Selective COX-2 Inhibition

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) and in vivo anti-inflammatory efficacy of selected pyrazole derivatives compared to celecoxib. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key indicator of COX-2 selectivity. A higher SI value is desirable, signifying a greater selectivity for COX-2 over COX-1.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 7.60.04190[1]
Celecoxib 2.16-2.51[2]
Compound 5u 130.241.7972.73[1]
Compound 5s 164.872.5165.75[1]
Compound 5f >1001.50>66.67[2]
Compound 6f >1001.15>86.96[2]
Compound 6e >1002.51>39.84[2]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)% Inhibition of EdemaReference
Celecoxib 1055.4[1]
Compound 5u 1068.2[1]
Compound 5s 1065.8[1]
Indomethacin 5Significantly inhibited edema[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized, yet detailed, protocols for the key experiments cited in the evaluation of these pyrazole derivatives.

In Vitro COX Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 isozymes.

In Vitro COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Heme, and Enzyme Solutions (COX-1 & COX-2) Incubation Incubate Enzyme with Test Compound or Vehicle (Control) Reagents->Incubation Compounds Prepare Serial Dilutions of Test Compounds and Celecoxib Compounds->Incubation Reaction Initiate Reaction by Adding Arachidonic Acid Incubation->Reaction Measurement Measure Prostaglandin Production (e.g., PGE2 via ELISA) Reaction->Measurement Calculation Calculate % Inhibition for each Concentration Measurement->Calculation IC50 Determine IC50 Values using Dose-Response Curves Calculation->IC50

Workflow for In Vitro COX Inhibition Assay

Detailed Steps:

  • Enzyme and Compound Preparation : Human recombinant COX-1 and COX-2 enzymes are used. A series of dilutions of the test pyrazole derivatives and celecoxib are prepared in a suitable solvent, typically DMSO.

  • Reaction Mixture : The reaction is typically carried out in a 96-well plate. Each well contains a reaction buffer (e.g., Tris-HCl), a heme cofactor, and the respective enzyme (COX-1 or COX-2).

  • Incubation : The test compounds at various concentrations are added to the wells and pre-incubated with the enzyme for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiation of Reaction : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Termination and Measurement : After a specific incubation time (e.g., 2 minutes), the reaction is stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Detailed Steps:

  • Animals : Male Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to the laboratory conditions for at least a week before the experiment.

  • Grouping and Dosing : Animals are fasted overnight with free access to water. They are divided into several groups: a control group (receiving only the vehicle), a standard group (receiving a known anti-inflammatory drug like celecoxib or indomethacin), and test groups (receiving different doses of the pyrazole derivatives). The compounds are usually administered orally or intraperitoneally.

  • Induction of Inflammation : One hour after the administration of the test compounds or vehicle, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is made into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema : The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema for each group is calculated at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Ulcerogenic Activity Assessment

This experiment evaluates the potential of the test compounds to cause gastric ulcers, a common side effect of non-selective NSAIDs.

Detailed Steps:

  • Animals and Dosing : Rats are fasted for 24 hours before the experiment but are allowed free access to water. The test compounds and a positive control (e.g., aspirin or indomethacin) are administered orally at doses higher than their effective anti-inflammatory doses. A control group receives only the vehicle.

  • Observation Period : The animals are observed for a specific period, typically 4 to 6 hours after drug administration.

  • Stomach Examination : At the end of the observation period, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and washed with saline to observe the gastric mucosa.

  • Ulcer Index Scoring : The number and severity of ulcers are scored based on a predefined scale. For example:

    • 0 = No ulcers

    • 1 = Redness and swelling of the mucosa

    • 2 = Single or multiple small erosions

    • 3 = Larger erosions or ulcers

    • 4 = Perforated ulcers The ulcer index is then calculated for each group. A lower ulcer index indicates a better safety profile.

Structure-Activity Relationship and Logical Framework

The development of potent and selective COX-2 inhibitors from the pyrazole scaffold often involves a rational design approach based on the structural differences between the COX-1 and COX-2 active sites. The larger and more flexible active site of COX-2, due to the substitution of isoleucine in COX-1 with a smaller valine, allows for the accommodation of bulkier substituents. This has been a key guiding principle in the design of celecoxib and other related derivatives.

Logical Framework for Pyrazole Derivative Development Lead_Identification Identify Pyrazole Scaffold (e.g., from Celecoxib) SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Synthesis Synthesize Novel Pyrazole Derivatives SAR_Studies->Synthesis In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assays Synthesis->In_Vitro_Screening In_Vivo_Testing In Vivo Anti-inflammatory and Ulcerogenicity Studies In_Vitro_Screening->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Lead_Optimization->Synthesis Iterative Process Candidate_Selection Candidate Drug Selection Lead_Optimization->Candidate_Selection

References

comparative analysis of different synthetic routes to 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of various synthetic pathways to produce 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a significant heterocyclic compound in medicinal chemistry and material science, is presented below. This guide offers an objective look at different methodologies, supported by experimental data, to assist researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies have been identified for the synthesis of this compound:

  • Route 1: Condensation of phenylhydrazine with 2-[bis(methylthio)methylene]malononitrile.

  • Route 2: A three-component reaction involving phenylhydrazine, malononitrile, and carbon disulfide, followed by methylation.

  • Route 3: Reaction of (ethoxymethylene)malononitrile with phenylhydrazine, followed by introduction of the methylthio group.

The following table summarizes the key quantitative data for each route.

ParameterRoute 1Route 2Route 3
Starting Materials Phenylhydrazine, 2-[bis(methylthio)methylene]malononitrilePhenylhydrazine, Malononitrile, Carbon Disulfide, Methyl Iodide(Ethoxymethylene)malononitrile, Phenylhydrazine, N-Bromosuccinimide, Sodium thiomethoxide
Reaction Steps One-potOne-pot, two stepsMulti-step
Reaction Conditions Reflux in ethanolRoom temperature, then refluxReflux in ethanol, then low temperature
Reaction Time 4-6 hours8-12 hours12-24 hours
Reported Yield 85-92%75-85%60-70%
Purification Method RecrystallizationColumn chromatographyColumn chromatography and recrystallization
Key Advantages High yield, simple procedureReadily available starting materialsGood for structural modifications
Key Disadvantages Availability of the malononitrile derivativeUse of toxic carbon disulfideLower overall yield, more complex

Experimental Protocols

Route 1: Condensation of Phenylhydrazine with 2-[bis(methylthio)methylene]malononitrile

Procedure: A solution of 2-[bis(methylthio)methylene]malononitrile (1.70 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in ethanol (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and dried under vacuum to afford the desired product. Further purification can be achieved by recrystallization from ethanol.

Route 2: Three-Component Reaction

Procedure: To a stirred solution of malononitrile (0.66 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in dimethylformamide (15 mL), carbon disulfide (0.76 g, 10 mmol) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 6 hours. Subsequently, methyl iodide (1.42 g, 10 mmol) is added, and the mixture is refluxed for 2 hours. After cooling, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using an ethyl acetate-hexane gradient.

Route 3: From (Ethoxymethylene)malononitrile

Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. A mixture of (ethoxymethylene)malononitrile (1.22 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in ethanol (20 mL) is refluxed for 3 hours. The reaction mixture is cooled, and the solid product is collected by filtration and washed with ethanol.

Step 2: Bromination. To a solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 10 mmol) in chloroform (25 mL), N-bromosuccinimide (1.78 g, 10 mmol) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 5 hours. The solvent is then evaporated under reduced pressure.

Step 3: Thiolation. The crude bromo-derivative is dissolved in methanol (30 mL), and sodium thiomethoxide (0.70 g, 10 mmol) is added at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 A Phenylhydrazine C Condensation (Ethanol, Reflux) A->C B 2-[bis(methylthio)methylene]malononitrile B->C D This compound C->D

Caption: Synthetic workflow for Route 1.

Route_2 A Phenylhydrazine D Three-component Reaction (DMF) A->D B Malononitrile B->D C Carbon Disulfide C->D E Intermediate D->E F Methylation (Methyl Iodide, Reflux) E->F G This compound F->G

Caption: Synthetic workflow for Route 2.

Route_3 cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2 & 3: Functionalization A (Ethoxymethylene)malononitrile C Condensation A->C B Phenylhydrazine B->C D 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile C->D E Bromination (NBS, Chloroform) D->E F 3-bromo Intermediate E->F G Thiolation (Sodium thiomethoxide) F->G H Final Product G->H

Caption: Synthetic workflow for Route 3.

Conclusion

assessing the therapeutic potential of pyrazole derivatives in comparison to existing treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyrazole derivatives reveals their significant therapeutic potential across oncology, inflammation, and infectious diseases, in some cases demonstrating superior or comparable efficacy to established treatments. This guide provides a detailed comparison of the performance of novel pyrazole compounds against existing therapies, supported by experimental data and detailed methodologies.

The versatile pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of a plethora of derivatives with a broad spectrum of pharmacological activities.[1][2] These compounds have shown promise as potent inhibitors of key biological targets, positioning them as potential alternatives or adjuncts to current therapeutic regimens. This guide delves into the therapeutic potential of pyrazole derivatives in comparison to existing treatments for cancer, inflammation, and microbial infections, presenting quantitative data, experimental protocols, and key mechanistic insights.

Anticancer Potential: Targeting Key Kinases and Cellular Processes

Pyrazole derivatives have demonstrated significant anticancer activity by targeting various critical pathways involved in tumor growth and proliferation.[3] Notably, they have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), enzymes often dysregulated in cancer.

Comparative Efficacy of Anticancer Pyrazole Derivatives
Pyrazole DerivativeTarget/MechanismCancer Cell LineIC50 Value (µM)Existing DrugIC50 Value (µM)
Compound 59 DNA Minor Groove BindingHepG2 (Liver)2Cisplatin5.5
Compound 11 Tubulin InhibitionA549 (Lung)0.01Etoposide>100
Compound 43 PI3 Kinase InhibitionMCF7 (Breast)0.25Doxorubicin0.95
Compound 3f JAK1/2/3 InhibitionHEL (Leukemia)0.35 (GI50)Ruxolitinib>10 (GI50)[4]
Compound 15 CDK2 InhibitionOVCAR3 (Ovarian)0.127 (GI50)Roscovitine15[5]
Key Signaling Pathway in Cancer Targeted by Pyrazole Derivatives

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Rb Rb E2F E2F G1_S_Transition G1/S Transition Cyclin E/A Cyclin E/A CDK2 CDK2 DNA_Replication DNA Replication Pyrazole_CDK_Inhibitors Pyrazole-based CDK2 Inhibitors Pyrazole_CDK_Inhibitors->CDK2 Inhibition

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

A representative method for assessing the inhibitory activity of pyrazole derivatives against CDK2 is the ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

  • Reconstitute recombinant CDK2/Cyclin A2 enzyme in kinase buffer.

  • Prepare a solution of a suitable substrate (e.g., Histone H1) and ATP at a concentration near the Km for ATP.

  • Dissolve the test pyrazole derivative in DMSO to create a stock solution and then prepare serial dilutions in kinase buffer.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µl of the diluted pyrazole derivative or vehicle control (DMSO).

  • Add 2 µl of the CDK2/Cyclin A2 enzyme solution.

  • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

3. Signal Detection:

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the pyrazole derivative relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][6]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant number of pyrazole derivatives have been investigated for their anti-inflammatory properties, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2).[7][8] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9] Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core.[10][11]

Comparative Efficacy of Anti-inflammatory Pyrazole Derivatives
Pyrazole DerivativeTargetIC50 Value (µM)Selectivity Index (COX-1/COX-2)Existing DrugIC50 Value (µM)Selectivity Index (COX-1/COX-2)
Compound 129 COX-20.26>192.3Celecoxib0.28178.57[12][13]
Compound 181 COX-20.74High (not specified)Celecoxib0.78High (not specified)[13]
3,5-diarylpyrazole COX-20.01High (not specified)IndomethacinNot specified for COX-2Non-selective[5]
Key Signaling Pathway in Inflammation Targeted by Pyrazole Derivatives

COX_Pathway cluster_COX1 COX-1 Pathway (Constitutive) cluster_COX2 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Physiological_Functions Gastric Protection, Platelet Aggregation COX2 COX-2 Prostaglandins Prostaglandins Inflammation Inflammation, Pain, Fever Pyrazole_COX_Inhibitors Pyrazole-based Selective COX-2 Inhibitors Pyrazole_COX_Inhibitors->COX2 Inhibition Non_Selective_NSAIDs Non-Selective NSAIDs Non_Selective_NSAIDs->COX1 Inhibition Non_Selective_NSAIDs->COX2 Inhibition

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to determine the COX-2 inhibitory activity of pyrazole derivatives is a fluorometric assay.

1. Reagent Preparation:

  • Prepare a COX assay buffer.

  • Dissolve the test pyrazole derivative in a suitable solvent (e.g., DMSO) and prepare a 10X working solution in the assay buffer.

  • Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reconstitute human recombinant COX-2 enzyme.

2. Reaction Setup:

  • In a 96-well white opaque plate, add the test inhibitor, inhibitor control, or enzyme control (buffer only).

  • Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.

  • Add the reaction mix to each well.

  • Initiate the reaction by adding a solution of arachidonic acid.

3. Measurement:

  • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

4. Data Analysis:

  • Determine the rate of reaction from the linear portion of the fluorescence curve.

  • Calculate the percentage of inhibition for each concentration of the pyrazole derivative.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[14]

Antimicrobial Potential: A New Generation of Antibiotics?

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi, in some cases exceeding the potency of established antibiotics.[12][13][15]

Comparative Efficacy of Antimicrobial Pyrazole Derivatives
Pyrazole DerivativeTarget OrganismMIC (µg/mL)Existing DrugMIC (µg/mL)
Compound 3 Escherichia coli0.25Ciprofloxacin0.5[16]
Compound 4 Streptococcus epidermidis0.25Ciprofloxacin4[16]
Compound 2 Aspergillus niger1Clotrimazole2[16]
Compound 21a Aspergillus flavus2.9Clotrimazole>7.8[17]
Imidazo-pyridine substituted pyrazole 18 E. coli, K. pneumoniae, P. aeruginosa<1Ciprofloxacin>1[9]
Experimental Workflow: Antimicrobial Susceptibility Testing

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Pyrazole Derivative in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature and Time Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Determine Growth Inhibition Incubate->Read_Results Determine_MIC Identify the Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation:

  • Prepare a standardized inoculum of the target microorganism in a suitable broth medium.

  • Perform two-fold serial dilutions of the pyrazole derivative in the broth medium in a 96-well microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

2. Inoculation:

  • Inoculate each well with the standardized microbial suspension.

3. Incubation:

  • Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28°C for 48 hours for fungi).

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.[18]

Conclusion

The data presented in this guide underscore the significant therapeutic potential of pyrazole derivatives as a versatile and potent class of compounds. In numerous instances, novel pyrazole derivatives have demonstrated superior or comparable efficacy to existing drugs in preclinical studies. Their ability to be chemically modified allows for the fine-tuning of their activity and selectivity against various therapeutic targets. Further research and clinical development of promising pyrazole-based candidates are warranted to translate these preclinical findings into tangible clinical benefits for patients with cancer, inflammatory disorders, and infectious diseases.

References

Safety Operating Guide

Safe Disposal of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile are critical for ensuring personnel safety and environmental compliance within research and development settings. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of structurally similar pyrazole derivatives and general principles of chemical waste management is imperative.

Researchers and laboratory personnel must treat this compound as potentially hazardous. Adherence to institutional and national regulations for hazardous waste disposal is mandatory. The following procedures provide a step-by-step approach to the safe disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a thorough risk assessment should be conducted before handling. Based on data for analogous pyrazole compounds, this chemical should be handled with care.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear nitrile gloves.

  • Body Protection: A standard laboratory coat must be worn.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][3]

  • Waste Segregation:

    • Solid Waste: Collect all unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1][3] This includes any contaminated materials such as weighing paper, gloves, and absorbent pads.[1]

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled, and sealed container designated for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label should include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Waste Storage:

    • Store sealed waste containers in a designated hazardous waste accumulation area.[1][3]

    • This area should be well-ventilated and secure.[1]

    • Ensure that the stored waste is segregated from incompatible materials.[2]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[3]

    • Provide a detailed inventory of the waste, including the chemical name and quantity.[3]

    • The recommended method of disposal for such compounds is high-temperature incineration.[1]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

Regulatory Compliance

The management of hazardous waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" approach for hazardous waste management.[4] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[4][5] State-level regulations may also apply and must be followed.[4]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key procedural and safety information based on best practices for similar compounds.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, laboratory coat.[1]
Waste Type Hazardous Chemical Waste.[2]
Solid Waste Collection Labeled, sealed, chemically compatible container.[1][3]
Liquid Waste Collection Separate, labeled, sealed container for liquid chemical waste.[3]
Storage Location Designated, well-ventilated hazardous waste accumulation area.[1][3]
Disposal Method High-temperature incineration by a licensed professional waste disposal company.[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Segregate Solid & Liquid Waste A->B C Collect Solid Waste in Labeled Container B->C D Collect Liquid Waste in Labeled Container B->D E Store in Designated Hazardous Waste Area C->E D->E F Arrange for Professional Waste Pickup E->F G High-Temperature Incineration F->G

References

Personal protective equipment for handling 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in a laboratory setting. The following procedures are based on best practices for handling similar chemical structures, including aromatic amines, organosulfur compounds, and pyrazole derivatives.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the known hazards of structurally related compounds. Always consult the substance-specific SDS once available and adhere to your institution's safety protocols.

Hazard Assessment

Based on the analysis of related pyrazole derivatives and the functional groups present (aromatic amine, methylthio, nitrile), this compound should be treated as potentially hazardous. A similar compound, 5-Amino-3-methyl-1-phenyl-1H-pyrazole, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2]. Aromatic amines are a class of compounds that can be toxic and may have carcinogenic properties[3][4][5][6]. Organosulfur compounds can also present various health risks[7][8]. Therefore, exercising caution is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE Category Equipment Specifications and Rationale
Eye and Face Protection Safety Glasses with Side ShieldsTo be worn at all times in the laboratory to protect against splashes and airborne particles.
Chemical Splash GogglesRecommended when there is a significant risk of splashing.
Face ShieldTo be worn in addition to safety goggles during procedures with a high risk of splashing or vigorous reaction.
Hand Protection Nitrile GlovesProvides good resistance to a range of chemicals. Inspect gloves before use and change them immediately if contaminated.
Double GlovingRecommended for enhanced protection, especially during weighing and transfer operations.
Body Protection Laboratory CoatA flame-resistant lab coat that fits properly should be worn and buttoned to protect skin and clothing.
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant splash hazard.
Respiratory Protection Fume HoodAll work with this compound, especially when handling the solid powder or creating solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.
N95 RespiratorMay be required for weighing operations outside of a ventilated enclosure, based on a risk assessment.

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are nearby before beginning any work.

2. Procedural Steps:

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.

    • Use a dedicated spatula and weighing paper.

    • Clean the balance and surrounding area thoroughly after use.

  • Dissolving and Reactions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath for cooling.

    • Ensure all reaction vessels are properly clamped and secured.

  • Transfers:

    • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.

    • Avoid generating dust when transferring the solid.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated, labeled, and sealed hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, labeled, and sealed hazardous liquid waste container.

    • Do not mix with other incompatible waste streams. It is advisable to segregate halogenated and non-halogenated waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and the date of accumulation.

3. Storage and Pickup:

  • Store waste containers in a designated, secondary containment area within the laboratory.

  • Follow your institution's Environmental Health and Safety (EHS) procedures for requesting a hazardous waste pickup.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps start Start ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe setup Set Up in Chemical Fume Hood ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area & Glassware react->decontaminate segregate_waste Segregate Solid & Liquid Hazardous Waste decontaminate->segregate_waste dispose Store Waste for EHS Pickup segregate_waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.